molecular formula CH4N4O B1196799 Nitrosoguanidine CAS No. 674-81-7

Nitrosoguanidine

カタログ番号: B1196799
CAS番号: 674-81-7
分子量: 88.07 g/mol
InChIキー: WTLKTXIHIHFSGU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Nitrosoguanidine, specifically referring to N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG), is a powerful biochemical tool extensively used in experimental research as a potent mutagen and alkylating agent . Its primary research value lies in its ability to induce mutations by adding alkyl groups to DNA, predominantly methylating the O6 position of guanine and the O4 position of thymine . These specific base alterations can lead to transition mutations during DNA replication, which are not easily detected by the DNA mismatch repair system, making MNNG highly effective for studying mutagenesis . MNNG is a widely used agent to increase the frequency of mutations in laboratory settings for both microbial and mammalian cell lines . In research models, it has been crucial for studying chemical carcinogenesis, particularly in inducing gastrointestinal tumors in animals . Furthermore, its application has been pivotal in elucidating DNA damage response mechanisms, including the activation of cell death pathways such as apoptosis and necrosis in human fibroblasts , and the triggering of specific DNA repair processes like the mismatch repair (MMR) system . Due to its mechanism of action, MNNG requires careful handling. It is typically prepared and stored in an acidic buffer (e.g., 0.1 M acetic acid) to maintain stability, as it decomposes to form diazomethane in basic solutions and nitrous acid in acidic solutions . Contaminated materials should be inactivated with sodium hydroxide (e.g., 1 N NaOH) . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

2-nitrosoguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4N4O/c2-1(3)4-5-6/h(H4,2,3,4,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTLKTXIHIHFSGU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=NN=O)(N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40217756
Record name Nitrosoguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40217756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

88.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

674-81-7
Record name N-Nitrosoguanidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=674-81-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Nitrosoguanidine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000674817
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Nitrosoguanidine
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33670
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Nitrosoguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40217756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NITROSOGUANIDINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z0FDZ0E0AE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Nitrosoguanidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanisms underlying the mutagenic and carcinogenic effects of Nitrosoguanidine, with a primary focus on N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). It details the chemical interactions with DNA, the cellular responses to the induced damage, and the resulting genetic alterations. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cancer research.

Core Mechanism of Action: DNA Alkylation

This compound is a potent alkylating agent that exerts its genotoxic effects primarily through the covalent attachment of alkyl groups to DNA bases. The most reactive and mutagenic of these compounds is N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). In aqueous solutions, MNNG can decompose to a highly reactive methyldiazonium ion, which then readily transfers a methyl group to nucleophilic sites on the DNA molecule.

The primary targets for methylation by MNNG are the oxygen and nitrogen atoms of the DNA bases. The most significant of these adducts in terms of mutagenesis are:

  • O⁶-methylguanine (O⁶-MeG): This is the most mutagenic lesion induced by MNNG. The addition of a methyl group to the O⁶ position of guanine disrupts the normal Watson-Crick base pairing. During DNA replication, DNA polymerase often incorrectly pairs O⁶-MeG with thymine instead of cytosine. This mispairing, if not repaired, leads to a G:C to A:T transition mutation in the subsequent round of replication.[1][2]

  • O⁴-methylthymine (O⁴-MeT): MNNG can also methylate the O⁴ position of thymine, which can result in T:A to C:G transition mutations due to mispairing with guanine during DNA replication.[3]

  • N⁷-methylguanine (N⁷-MeG) and N³-methyladenine (N³-MeA): These are the most abundant adducts formed by MNNG.[1] While less directly mutagenic than O-alkylated adducts, they can destabilize the glycosidic bond, leading to depurination and the formation of apurinic (AP) sites. These AP sites are non-instructional and can lead to mutations, typically transversions, during DNA replication.

The formation of these DNA adducts, particularly O⁶-MeG, is the central event initiating the mutagenic and carcinogenic cascade of this compound.

Cellular Responses to this compound-Induced DNA Damage

Cells have evolved sophisticated mechanisms to counteract the deleterious effects of DNA alkylation. The cellular response to MNNG-induced damage is a complex interplay of DNA repair pathways, cell cycle checkpoints, and programmed cell death.

DNA Repair Pathways

Several DNA repair pathways are involved in the removal of MNNG-induced adducts:

  • O⁶-Methylguanine-DNA Methyltransferase (MGMT): This is a direct reversal repair protein that specifically removes the methyl group from the O⁶ position of guanine, transferring it to one of its own cysteine residues.[2][4] This "suicide" mechanism restores the guanine base to its original state in an error-free manner. The expression level of MGMT in a cell is a critical determinant of its susceptibility to the mutagenic effects of MNNG.

  • Base Excision Repair (BER): This pathway is primarily responsible for the repair of N-alkylated bases such as N⁷-MeG and N³-MeA.[1][2][4] The process is initiated by a DNA glycosylase that recognizes and excises the damaged base. The resulting apurinic/apyrimidinic (AP) site is then processed by an AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence.

  • Mismatch Repair (MMR): The MMR system can recognize the O⁶-MeG:T mispair that arises during DNA replication. However, instead of correcting the lesion, the MMR system's attempt to repair the mismatch on the newly synthesized strand opposite the O⁶-MeG adduct can lead to futile cycles of repair, resulting in DNA strand breaks and ultimately triggering cell cycle arrest or apoptosis.[5]

DNA_Repair_Pathways MNNG MNNG DNA_Damage DNA Alkylation (O⁶-MeG, N⁷-MeG, N³-MeA) MNNG->DNA_Damage Replication DNA Replication DNA_Damage->Replication MGMT MGMT DNA_Damage->MGMT Repairs O⁶-MeG BER BER DNA_Damage->BER Repairs N-alkylations Mispairing O⁶-MeG:T Mispair Replication->Mispairing Incorrect base insertion Mutation G:C to A:T Transition Mispairing->Mutation If not repaired MMR MMR Mispairing->MMR Cell_Cycle_Arrest Cell Cycle Arrest / Apoptosis MMR->Cell_Cycle_Arrest Futile repair cycles

Cell Cycle Checkpoints and Apoptosis

MNNG-induced DNA damage can activate cell cycle checkpoints, primarily the G2/M checkpoint, to halt cell division and allow time for DNA repair.[5] This checkpoint activation is often dependent on the ATM and ATR kinases.

If the DNA damage is too extensive to be repaired, the cell may undergo programmed cell death, or apoptosis. MNNG can induce apoptosis through several signaling pathways:

  • p53-Dependent Pathway: In cells with functional p53, DNA damage can lead to the accumulation of p53, which in turn can upregulate pro-apoptotic proteins like Bax and the Fas/CD95/Apo-1 receptor, ultimately leading to caspase activation and cell death.[6]

  • PARP-1-Mediated Cell Death (Parthanatos): Extensive DNA damage can lead to the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1). This overactivation can deplete cellular NAD+ and ATP stores, leading to a form of programmed necrosis known as parthanatos.[7][8][9] This process involves the release of Apoptosis-Inducing Factor (AIF) from the mitochondria.

  • Oxidative Stress: MNNG exposure can also induce the production of reactive oxygen species (ROS), leading to oxidative stress, which can further contribute to DNA damage and cell death.[10]

Cellular_Response_to_MNNG MNNG MNNG DNA_Damage Extensive DNA Damage (O⁶-MeG, Strand Breaks) MNNG->DNA_Damage ATM_ATR ATM_ATR DNA_Damage->ATM_ATR p53 p53 DNA_Damage->p53 PARP1 PARP1 DNA_Damage->PARP1 G2_M_Arrest G2_M_Arrest ATM_ATR->G2_M_Arrest Fas_Bax Fas_Bax p53->Fas_Bax Caspases Caspases Fas_Bax->Caspases Apoptosis Apoptosis Caspases->Apoptosis AIF AIF PARP1->AIF AIF->Apoptosis

Quantitative Data on MNNG-Induced Mutagenesis

The mutagenic potency of MNNG is dose-dependent and varies across different organisms and cell types. The following tables summarize some of the available quantitative data on MNNG-induced mutation frequencies.

Table 1: MNNG-Induced Mutation Frequencies in the HPRT Gene of Mammalian Cells

Cell LineMNNG Concentration (µM)Mutation Frequency (per 10⁶ cells)Reference
Human Lymphoblastoid (TK6)48000[11]
Chinese Hamster Ovary (CHO)4273
Mouse Lymphoma (L5178Y)Not Specified311

Table 2: Spectrum of MNNG-Induced Mutations

Organism/GenePredominant Mutation TypePercentage of Total MutationsReference
Escherichia coli (genome-wide)G:C → A:T96.6%[5]
Human Cells (lacZ gene)G:C → A:T89%[12]
Human Fibroblasts (HPRT gene, high dose)G:C → A:T80%
Human Fibroblasts (HPRT gene, low dose)G:C → A:T27%

Experimental Protocols

MNNG Mutagenesis Assay in Mammalian Cells (HPRT Assay)

This protocol outlines a general procedure for determining the mutagenic frequency of MNNG in mammalian cells using the hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene as a reporter.

HPRT_Assay_Workflow start Start: Seed Cells treat Treat with MNNG (various concentrations) start->treat wash Wash and Resuspend Cells treat->wash express Expression Period (allow for mutation fixation) wash->express select Plate on Selective Medium (containing 6-thioguanine) express->select incubate Incubate to Allow Colony Formation select->incubate count Count Mutant Colonies incubate->count calculate Calculate Mutation Frequency count->calculate end End calculate->end

Materials:

  • Mammalian cell line (e.g., CHO, V79, TK6)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)

  • 6-thioguanine (6-TG)

  • Cell culture plates and flasks

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Culture: Maintain the chosen mammalian cell line in complete culture medium under standard conditions (e.g., 37°C, 5% CO₂).

  • Cell Seeding: Seed a known number of cells into culture flasks and allow them to attach and enter the exponential growth phase.

  • MNNG Treatment: Prepare fresh solutions of MNNG in a suitable solvent (e.g., DMSO) at various concentrations. Remove the culture medium from the cells and add the MNNG-containing medium. Incubate for a defined period (e.g., 2 hours). Include a solvent-only control.

  • Washing: After the treatment period, remove the MNNG-containing medium and wash the cells twice with sterile PBS to remove any residual MNNG.

  • Expression Period: Add fresh complete culture medium and incubate the cells for a period sufficient to allow for the fixation of mutations and the expression of the mutant phenotype (typically 6-8 days). Subculture the cells as necessary during this period, keeping track of the total number of cells.

  • Selection of HPRT Mutants:

    • Determine the cell number.

    • Plate a known number of cells (e.g., 1 x 10⁵ cells/plate) onto culture plates containing selective medium (complete medium supplemented with an appropriate concentration of 6-TG, determined by a prior toxicity test).

    • Plate a smaller number of cells (e.g., 200 cells/plate) onto non-selective medium to determine the plating efficiency.

  • Incubation: Incubate the plates for 10-14 days to allow for the formation of colonies.

  • Colony Staining and Counting: Stain the colonies with a suitable stain (e.g., crystal violet) and count the number of colonies on both the selective and non-selective plates.

  • Calculation of Mutation Frequency:

    • Calculate the plating efficiency (PE) = (number of colonies on non-selective plates) / (number of cells plated on non-selective plates).

    • Calculate the mutation frequency (MF) = (number of mutant colonies on selective plates) / (total number of cells plated on selective plates x PE).

Analysis of O⁶-Methylguanine by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general framework for the sensitive and quantitative detection of O⁶-MeG in DNA samples.

Materials:

  • DNA sample (from MNNG-treated cells or tissues)

  • DNA extraction kit

  • Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)

  • O⁶-methyl-2'-deoxyguanosine (O⁶-MedG) standard

  • Stable isotope-labeled internal standard (e.g., [¹⁵N₅]O⁶-MedG)

  • LC-MS/MS system (UPLC coupled to a triple quadrupole mass spectrometer)

  • C18 reverse-phase LC column

Procedure:

  • DNA Extraction: Isolate genomic DNA from MNNG-treated and control cells or tissues using a commercial DNA extraction kit or standard phenol-chloroform extraction.

  • DNA Quantification: Accurately determine the concentration of the extracted DNA using a spectrophotometer or a fluorometric method.

  • Enzymatic Hydrolysis:

    • To a known amount of DNA (e.g., 10-50 µg), add the internal standard.

    • Add a buffer and a cocktail of enzymes (e.g., nuclease P1 and alkaline phosphatase) to digest the DNA into individual deoxynucleosides.

    • Incubate the mixture at 37°C for a sufficient time to ensure complete digestion (e.g., 12-24 hours).

  • Sample Cleanup (Optional): Depending on the sample complexity and the sensitivity required, a solid-phase extraction (SPE) step may be necessary to remove interfering substances.

  • LC-MS/MS Analysis:

    • Inject the hydrolyzed DNA sample into the LC-MS/MS system.

    • Separate the deoxynucleosides using a C18 reverse-phase column with a suitable gradient of mobile phases (e.g., water and acetonitrile with a small amount of formic acid).

    • Detect and quantify O⁶-MedG and the internal standard using the mass spectrometer in multiple reaction monitoring (MRM) mode. The specific precursor and product ion transitions for O⁶-MedG and the internal standard need to be optimized.

  • Data Analysis:

    • Generate a standard curve by analyzing known amounts of the O⁶-MedG standard.

    • Calculate the amount of O⁶-MeG in the DNA sample by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

    • Express the results as the number of O⁶-MeG adducts per 10⁶ or 10⁸ normal guanines.

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxicity of MNNG by measuring the metabolic activity of cells.

Materials:

  • Mammalian cell line

  • Complete cell culture medium

  • MNNG

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • MNNG Treatment: Remove the medium and add fresh medium containing various concentrations of MNNG. Include a solvent-only control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of the MTT stock solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from the absorbance of the experimental wells.

    • Express the results as a percentage of the viability of the untreated control cells.

    • Plot the percentage of cell viability against the MNNG concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration of MNNG that inhibits cell growth by 50%).

Conclusion

This compound, particularly MNNG, is a powerful mutagen and carcinogen that acts through the alkylation of DNA. The formation of O⁶-methylguanine is the primary mutagenic lesion, leading to a high frequency of G:C to A:T transition mutations. The cellular response to MNNG-induced damage is multifaceted, involving a complex interplay of DNA repair mechanisms, cell cycle checkpoints, and apoptotic pathways. Understanding these intricate mechanisms is crucial for assessing the risks associated with exposure to such compounds and for the development of therapeutic strategies to combat their carcinogenic effects. The experimental protocols provided in this guide offer a framework for researchers to investigate the genotoxic effects of this compound and other alkylating agents.

References

An In-depth Technical Guide on the Chemical Properties and Stability of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and stability of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), a potent mutagen and carcinogen. MNNG is a valuable tool in experimental research for inducing mutagenesis and carcinogenesis to study DNA repair mechanisms and cancer development. This document is intended for researchers, scientists, and drug development professionals who handle or utilize MNNG in their work.

Chemical and Physical Properties

N-methyl-N'-nitro-N-nitrosoguanidine is a yellow crystalline solid.[1][2][3] It is a small molecule with the chemical formula C2H5N5O3.[4][5][6] A summary of its key chemical and physical properties is presented in Table 1.

PropertyValueReference
IUPAC Name 1-methyl-3-nitro-1-nitrosoguanidine[7]
Synonyms MNNG, Methylnitrothis compound[3][4][7]
CAS Number 70-25-7[3][4][5]
Molecular Formula C2H5N5O3[4][5][7]
Molecular Weight 147.09 g/mol [1][3][7]
Appearance Yellow crystalline solid/powder[1][3][7]
Melting Point 118 °C (244 °F) with decomposition[3][5][7]
Solubility Reacts violently with water.[1][2][3] Slightly soluble in water (<0.5%).[7] Soluble in organic solvents like DMSO and ethanol.[8] Almost transparent in hot Methanol.[6]
UV Absorption Maxima (in methanol) 275 nm (log ε = 4.26), 306 nm (log ε = 3.18), 402 nm (log ε = 2.29)[7]

Stability and Decomposition

MNNG is a relatively unstable compound that is sensitive to light, heat, and pH.[2][7] Proper storage and handling are crucial to maintain its integrity and for safety.

Storage: MNNG should be stored frozen (below 0°C or 32°F) in tightly closed polyethylene bottles, which are then placed in a metal can.[1][2][7] It should be kept away from heat, sparks, and open flames.[1][7]

Light Sensitivity: The pure compound is sensitive to light and can change to orange and green colors upon exposure.[7]

Thermal Stability: MNNG decomposes above 100°C (212°F) and can detonate under high impact.[1][2][7] A sample has been reported to explode when melted in a sealed capillary tube.[2]

pH-Dependent Stability: The stability of MNNG is highly dependent on the pH of the solution.

  • Acidic Conditions: At acidic pH, MNNG slowly releases nitrous acid to yield N-methyl-N'-nitroguanidine.[3][7]

  • Neutral and Basic Conditions: MNNG is more stable at neutral to slightly basic pH. The half-life at pH 7.0 (phosphate buffer) and 37°C is 170 hours, while at pH 8.0, the half-life is approximately 200 hours at room temperature.[7] In the presence of concentrated aqueous alkali hydroxides, it is converted to diazomethane.[7] It has been noted that tap water decomposes MNNG much more rapidly than deionized water.[7]

Decomposition Products: Prolonged or improper storage can lead to the formation of several degradation products, including N-methyl-N'-nitroguanidine, N-nitroguanidine, nitrocyanamide, and guanidine.[7]

The decomposition of MNNG in an aqueous alkaline solution to generate diazomethane, a potent methylating agent, is a key aspect of its reactivity.

MNNG_Decomposition MNNG MNNG (N-methyl-N'-nitro-N-nitrosoguanidine) Intermediate Unstable Intermediate MNNG->Intermediate Reaction with alkali OH OH- (Alkali) Diazomethane Diazomethane (CH2N2) Intermediate->Diazomethane Byproducts Byproducts Intermediate->Byproducts

Decomposition of MNNG in alkaline solution.

Chemical Reactivity and Mechanism of Action

The primary mode of action of MNNG as a mutagen and carcinogen is its ability to act as a potent alkylating agent.[3][7] It methylates nucleophilic sites on biological macromolecules, most notably DNA.

DNA Alkylation: MNNG acts by adding a methyl group to the O6 position of guanine and the O4 position of thymine in DNA.[3] This leads to transition mutations (GC to AT).[3] These alkylated bases can mispair during DNA replication, leading to permanent mutations if not repaired by the cell's DNA repair machinery.[3]

DNA_Alkylation MNNG MNNG Alkylated_DNA Alkylated DNA (O6-methylguanine, O4-methylthymine) MNNG->Alkylated_DNA Methylation DNA DNA DNA->Alkylated_DNA Mutation Transition Mutation (GC -> AT) Alkylated_DNA->Mutation During DNA Replication

Mechanism of MNNG-induced DNA alkylation and mutation.

Experimental Protocols

Detailed experimental protocols are essential for the safe and effective use of MNNG. The following sections provide methodologies for key experiments.

4.1. Preparation of a Stock Solution of MNNG

  • Objective: To prepare a concentrated stock solution of MNNG for use in cell culture or in vitro assays.

  • Materials:

    • N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) powder

    • Dimethyl sulfoxide (DMSO), sterile

    • Sterile microcentrifuge tubes

    • Personal Protective Equipment (PPE): lab coat, gloves, safety glasses

  • Procedure:

    • Work in a certified chemical fume hood.

    • Weigh out the desired amount of MNNG powder using a calibrated analytical balance.

    • Dissolve the MNNG powder in the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mg/mL). Solutions in DMSO can be prepared up to 29 mg/mL.[8]

    • Vortex the solution until the MNNG is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.[8] MNNG solutions are unstable and should be freshly prepared for optimal results.[8]

4.2. In Vitro Mutagenesis Assay using MNNG

  • Objective: To induce mutations in a bacterial or mammalian cell line using MNNG.

  • Materials:

    • Bacterial or mammalian cell line of interest

    • Appropriate cell culture medium and supplements

    • MNNG stock solution (prepared as in 4.1)

    • Phosphate-buffered saline (PBS)

    • Centrifuge

    • Incubator

  • Procedure:

    • Culture the cells to the desired density.

    • Prepare a working solution of MNNG by diluting the stock solution in the appropriate cell culture medium to the final desired concentration.

    • Remove the existing medium from the cells and wash with PBS.

    • Add the MNNG-containing medium to the cells.

    • Incubate the cells with MNNG for a specific period (e.g., 1-2 hours). The incubation time and concentration of MNNG will need to be optimized for the specific cell line and desired level of mutagenesis.

    • After the incubation period, remove the MNNG-containing medium and wash the cells several times with PBS to remove any residual MNNG.

    • Add fresh, MNNG-free medium to the cells and return them to the incubator for recovery and growth.

    • After a suitable recovery period, the cells can be assayed for mutations using appropriate selection methods.

Experimental_Workflow Start Start Prepare_Cells Prepare Cell Culture Start->Prepare_Cells Prepare_MNNG Prepare MNNG Working Solution Start->Prepare_MNNG Treat_Cells Treat Cells with MNNG Prepare_Cells->Treat_Cells Prepare_MNNG->Treat_Cells Wash_Cells Wash Cells to Remove MNNG Treat_Cells->Wash_Cells Recover_Cells Cell Recovery and Growth Wash_Cells->Recover_Cells Assay Assay for Mutations Recover_Cells->Assay End End Assay->End

Workflow for an in vitro mutagenesis experiment.

Safety Precautions

MNNG is a suspected human carcinogen and a potent mutagen.[1][7] It is also highly flammable and can be explosive.[1][2] Extreme caution must be exercised when handling this compound.

  • Handling: Always handle MNNG in a certified chemical fume hood.[7] Avoid skin contact and inhalation of vapors or dust.[1][7]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety glasses.

  • Disposal: Dispose of MNNG and any contaminated materials as hazardous waste according to institutional and national guidelines.

This guide provides a foundational understanding of the chemical properties, stability, and handling of MNNG. Researchers should always consult the relevant Safety Data Sheet (SDS) and institutional safety protocols before working with this compound.

References

A Historical Perspective on Nitrosoguanidine as a Mutagenic Agent: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), a potent alkylating agent, has played a pivotal role in the field of genetics and cancer research since its mutagenic properties were first discovered in 1960.[1] This technical guide provides a comprehensive historical perspective on MNNG as a mutagenic agent, detailing its mechanism of action, the types of genetic alterations it induces, and the experimental protocols that were foundational in its study. Furthermore, it explores the impact of MNNG on cellular signaling pathways, a crucial aspect of its role in carcinogenesis.

The Dawn of a Potent Mutagen: Discovery and Early Insights

The journey of MNNG as a powerful tool for inducing genetic mutations began in the early 1960s. Its discovery as a mutagen marked a significant advancement in the study of chemical mutagenesis.[1] Early research quickly established its high efficacy in inducing mutations in a wide range of organisms, from bacteria and yeast to mammalian cells.[2][3] Seminal work by Adelberg, Mandel, and Chen in 1965 laid the groundwork for its widespread use by defining the optimal conditions for mutagenesis in Escherichia coli.[2] These early studies revealed that MNNG's potent mutagenic activity was linked to its ability to chemically modify DNA, a discovery that would be refined in the following years.

Mechanism of Mutagenic Action: The Alkylation of DNA

The primary mechanism by which MNNG induces mutations is through the alkylation of DNA bases. MNNG acts by transferring a methyl group to various positions on the nucleotide bases, with the O6 position of guanine being a primary target.[4] This methylation of guanine to form O6-methylguanine is a critical mutagenic lesion. During DNA replication, O6-methylguanine frequently mispairs with thymine instead of cytosine. This mispairing leads to a G:C to A:T transition mutation in the subsequent round of replication.[5] While other bases can also be alkylated, the formation of O6-methylguanine is considered the principal cause of MNNG's potent mutagenicity.[4] The active agent responsible for this methylation is believed to be diazomethane, which is produced from MNNG under physiological conditions.[4][6]

Mechanism of MNNG-induced mutation.

Quantitative Data on MNNG Mutagenesis

The potency of MNNG as a mutagen is evident in the high frequency of mutations it induces. Early studies provided quantitative data on its effects on various organisms.

Table 1: Mutagenic and Lethal Effects of MNNG on Escherichia coli K-12

MNNG Concentration (µg/mL)Treatment Time (min)Percent SurvivalMutation Frequency (per 10⁸ survivors)Reference
10030~5High (e.g., up to 42.5% auxotrophs)[2]
160HighSignificant increase in double mutants[7]
0.5240High5- to 10-fold higher mutation in xthA- strains[8]

Table 2: Comparative Mutagenic Effects of MNNG on Different Fungi

OrganismMNNG ConcentrationSurvival RateMutation FrequencyReference
Coprinus lagopus15 µg/mL for 70 minNot specifiedLower than expected compared to E. coli[2]
Saccharomyces cerevisiaeNot specified20%~8% auxotrophs[2]
Saccharomyces cerevisiaeNot specifiedNot specifiedUp to 50% petite mutants[2]

Key Historical Experimental Protocols

The following protocols are based on seminal studies that established the use of MNNG for inducing mutations.

Protocol 1: Mutagenesis of Escherichia coli (Adelberg, Mandel, and Chen, 1965)

This protocol outlines the optimal conditions for inducing mutations in E. coli K-12.

  • Culture Preparation: Grow E. coli cells to the exponential phase in a suitable nutrient broth.

  • Cell Harvest and Washing: Centrifuge the culture to pellet the cells. Wash the cells with a buffer (e.g., Tris-maleate buffer, pH 6.0) to remove residual medium.

  • Mutagenesis: Resuspend the washed cells in the same buffer to a specific cell density. Add MNNG to the desired final concentration (e.g., 100 µg/mL).

  • Incubation: Incubate the cell suspension with MNNG at 37°C for a defined period (e.g., 30 minutes) with gentle shaking.

  • Stopping the Reaction: Terminate the mutagenesis by diluting the cell suspension in a suitable buffer and washing the cells to remove the MNNG.

  • Phenotypic Expression: Resuspend the treated cells in a fresh nutrient broth and incubate for a period to allow for the expression of the induced mutations.

  • Selection and Screening: Plate the culture on selective media to isolate mutants with the desired phenotype (e.g., auxotrophs, antibiotic resistance).

Workflow for MNNG mutagenesis in E. coli.
Protocol 2: Mutagenesis of Saccharomyces cerevisiae (General Historical Method)

This protocol provides a general outline for inducing mutations in yeast.

  • Culture Preparation: Grow yeast cells to the desired growth phase (e.g., logarithmic phase) in a complete medium.

  • Cell Harvest and Washing: Pellet the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer, pH 7.0).

  • Mutagenesis: Resuspend the cells in the buffer and add MNNG to the desired concentration.

  • Incubation: Incubate the cell suspension with MNNG for a specific duration, aiming for a desired survival rate (e.g., 20-50%).

  • Inactivation and Washing: Stop the reaction by adding a quenching agent like sodium thiosulfate and wash the cells thoroughly to remove any remaining mutagen.

  • Recovery and Plating: Resuspend the cells in a complete medium for a short recovery period before plating on non-selective and selective media to determine survival and mutation frequencies.

Impact on Cellular Signaling Pathways: A Prelude to Cancer Research

The potent mutagenic and carcinogenic properties of MNNG led to its extensive use in creating animal models for cancer research. These studies provided early insights into the molecular and signaling pathways disrupted during tumorigenesis. A key pathway frequently implicated in MNNG-induced cancers is the Ras-MAPK (Mitogen-Activated Protein Kinase) pathway.

MNNG-induced mutations in Ras proto-oncogenes can lead to the constitutive activation of the Ras protein. Activated Ras, in turn, triggers a downstream signaling cascade, including the phosphorylation and activation of Raf, MEK, and ERK. This sustained signaling promotes uncontrolled cell proliferation, a hallmark of cancer.

MNNG_Ras_Pathway MNNG-Induced Activation of the Ras-MAPK Pathway MNNG MNNG DNA_Damage DNA Alkylation (O6-methylguanine) MNNG->DNA_Damage Ras_Mutation Mutation in Ras Gene (G:C -> A:T) DNA_Damage->Ras_Mutation During DNA Replication Active_Ras Constitutively Active Ras Protein Ras_Mutation->Active_Ras Raf Raf Active_Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Uncontrolled Cell Proliferation ERK->Proliferation Promotes

MNNG-induced activation of the Ras-MAPK pathway.

Conclusion

From its discovery as a potent mutagen to its application in elucidating fundamental mechanisms of mutation and carcinogenesis, this compound has left an indelible mark on molecular biology and cancer research. The historical studies outlined in this guide not only highlight the power of this chemical mutagen but also underscore the foundational experimental approaches that have paved the way for our current understanding of DNA repair, mutagenesis, and the complex signaling networks that govern cell fate. The legacy of MNNG continues to influence modern research, reminding us of the critical role that such tools play in unraveling the intricate processes of life and disease.

References

Nitrosoguanidine's Role as an Alkylating Agent in DNA Modification: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), a potent mutagen and carcinogen, serves as a critical tool in molecular biology and cancer research for studying the mechanisms of DNA damage and repair. This technical guide provides a comprehensive overview of MNNG's role as a DNA alkylating agent. It details the chemical mechanisms of DNA modification, the formation of various DNA adducts, and the subsequent cellular responses, including DNA repair pathways and the induction of apoptosis. This guide also offers detailed experimental protocols for key assays used to study MNNG's effects and presents quantitative data in a clear, tabular format to facilitate comparison. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to provide a clear understanding of the complex processes involved.

Introduction

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a monofunctional SN1-type alkylating agent widely used in experimental settings to induce DNA damage.[1][2] Its ability to methylate DNA bases mimics the effects of certain environmental carcinogens and chemotherapeutic agents, making it an invaluable model compound for studying carcinogenesis, mutagenesis, and cellular responses to DNA damage.[2][3] MNNG acts by transferring a methyl group to nucleophilic sites on DNA bases, leading to the formation of various DNA adducts.[4][5] These adducts, if not properly repaired, can lead to mutations, chromosomal aberrations, and ultimately, cell death.[6][7] Understanding the intricate mechanisms of MNNG-induced DNA modification and the cellular signaling pathways that are subsequently activated is crucial for advancing our knowledge of cancer etiology and for the development of novel therapeutic strategies.

Mechanism of DNA Alkylation by Nitrosoguanidine

MNNG is a direct-acting mutagen that does not require metabolic activation to exert its genotoxic effects.[2] In aqueous solutions, MNNG can decompose to form a highly reactive methyldiazonium ion (CH₃N₂⁺).[2] This electrophilic intermediate is responsible for the methylation of DNA bases.

The primary targets for methylation by MNNG are the nitrogen and oxygen atoms in the purine and pyrimidine bases of DNA. The major DNA adducts formed are N7-methylguanine (N7-MeG), O⁶-methylguanine (O⁶-MeG), and N3-methyladenine (N3-MeA).[2][4][5] While N7-MeG is the most abundant adduct, O⁶-MeG is considered the most mutagenic lesion as it can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations.[6][8]

MNNG_Alkylation_Mechanism MNNG N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) Decomposition Decomposition (aqueous solution) MNNG->Decomposition Spontaneous Diazomethane Diazomethane Decomposition->Diazomethane Methyldiazonium Methyldiazonium Ion (CH₃N₂⁺) (Reactive Intermediate) Decomposition->Methyldiazonium DNA DNA Methyldiazonium->DNA Methylation Adducts Methylated DNA Adducts (O⁶-MeG, N7-MeG, N3-MeA) DNA->Adducts

Caption: Mechanism of DNA alkylation by MNNG.

Quantitative Data on MNNG-Induced DNA Damage and Cellular Effects

The following tables summarize quantitative data from various studies on the effects of MNNG.

Table 1: Relative Abundance of MNNG-Induced DNA Adducts

DNA AdductRelative Abundance (%)Reference
N7-methylguanine (N7-MeG)~67-82%[4][5]
N3-methyladenine (N3-MeA)~11-12%[4][5]
O⁶-methylguanine (O⁶-MeG)~7%[4][5]

Table 2: MNNG Concentration and Cytotoxicity in Mammalian Cell Lines

Cell LineMNNG ConcentrationExposure TimeAssayEndpointResultReference
Human Fibrosarcoma (HT1080)10 µM1 hourMTS AssayCell ViabilitySignificant decrease in viability over 72 hours[6]
Human Lymphoblastoid (TK6)15 µM24 hoursViability AssayLD5015 µM
Human Fibroblasts (VH10)> 1 µg/mLShort-termChromosomal Aberration AssayAberrationsInduction of chromosomal aberrations[8]
Human Cervical Carcinoma (HeLa)50 µM1 hourMembrane IntegrityCell DeathCell death within 3 hours[7]

Table 3: MNNG-Induced Mutation Frequencies in E. coli

E. coli StrainMNNG ConcentrationTreatment ConditionsMutation Frequency (per 10⁷ cells)Reference
Wild-type0.5 µg/mL4 hours, minimal mediumWeakly mutagenic[2]
xthA⁻0.5 µg/mL4 hours, minimal medium5- to 10-fold higher than wild-type[2]
Wild-type10 µg/mL5 min, citrate bufferHigh frequency of His⁺ revertants[2]

Experimental Protocols

MNNG Mutagenesis in Escherichia coli

This protocol is adapted from studies on MNNG-induced mutagenesis in E. coli.[2]

Materials:

  • E. coli strain of interest

  • Luria-Bertani (LB) broth and agar plates

  • M9 minimal medium

  • N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) stock solution (1 mg/mL in acetone, store at -20°C)

  • Citrate buffer (0.1 M, pH 5.5)

  • Phosphate buffer (0.1 M, pH 7.0)

  • Sterile microcentrifuge tubes and culture tubes

  • Spectrophotometer

  • Incubator and shaker

Procedure:

  • Culture Preparation: Inoculate a single colony of E. coli into 5 mL of LB broth and grow overnight at 37°C with shaking.

  • Subculture: Dilute the overnight culture 1:100 into fresh LB broth and grow to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).

  • Cell Harvest and Washing: Centrifuge 1 mL of the mid-log phase culture at 5,000 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with 1 mL of citrate buffer (pH 5.5).

  • MNNG Treatment: Resuspend the cell pellet in 1 mL of citrate buffer. Add MNNG to the desired final concentration (e.g., 10 µg/mL). Incubate at 37°C for a defined period (e.g., 30 minutes) with gentle shaking. The concentration and time can be optimized for the desired level of mutagenesis.

  • Stopping the Reaction: Centrifuge the treated cells at 5,000 x g for 5 minutes. Discard the supernatant and wash the pellet twice with 1 mL of phosphate buffer (pH 7.0) to remove residual MNNG.

  • Outgrowth and Plating: Resuspend the final cell pellet in 1 mL of LB broth and incubate for 1-2 hours at 37°C to allow for mutation fixation.

  • Mutation Frequency Determination: Plate serial dilutions of the culture on non-selective LB agar plates to determine the total viable cell count. Plate an appropriate dilution on selective agar plates (e.g., containing an antibiotic or lacking a specific nutrient) to select for mutants.

  • Calculation: Calculate the mutation frequency as the number of mutant colonies divided by the total number of viable cells.

Cytotoxicity Assessment using MTS Assay in Mammalian Cells

This protocol provides a general procedure for assessing MNNG cytotoxicity using a colorimetric MTS assay.[6][9][10]

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MNNG stock solution (e.g., 10 mM in DMSO, store at -20°C)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • MNNG Treatment: Prepare serial dilutions of MNNG in cell culture medium. Remove the medium from the wells and add 100 µL of the MNNG-containing medium to each well. Include untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 1, 24, 48, or 72 hours) at 37°C in a CO₂ incubator. For short-term exposure, replace the MNNG-containing medium with fresh medium after the desired time.

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, or until a color change is apparent.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Express the results as a percentage of the untreated control. Plot the percentage of cell viability against the MNNG concentration to generate a dose-response curve and determine the IC₅₀ value.

Analysis of Caspase Activation by Western Blot

This protocol outlines the detection of cleaved (activated) caspases as a marker of apoptosis.[11][12][13][14][15]

Materials:

  • Mammalian cells treated with MNNG

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Lysis: After MNNG treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

  • Western Blotting: Transfer the separated proteins to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (e.g., anti-cleaved caspase-3) overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using an imaging system.

  • Analysis: The presence of a band corresponding to the molecular weight of cleaved caspase-3 indicates apoptosis induction. Use a loading control like β-actin to ensure equal protein loading.

Cellular Signaling Pathways in Response to MNNG-Induced DNA Damage

MNNG-induced DNA damage triggers a complex network of cellular signaling pathways aimed at either repairing the damage or eliminating the damaged cell through apoptosis.

DNA Repair Pathways

Cells have evolved several mechanisms to repair MNNG-induced DNA adducts.

  • Base Excision Repair (BER): This pathway is primarily responsible for removing N7-MeG and N3-MeA adducts. A DNA glycosylase recognizes and removes the damaged base, creating an apurinic/apyrimidinic (AP) site, which is then further processed and repaired.

  • Direct Reversal: The O⁶-MeG adduct is primarily repaired by the O⁶-methylguanine-DNA methyltransferase (MGMT) protein. MGMT directly transfers the methyl group from the guanine to one of its own cysteine residues, thereby restoring the correct DNA structure.[16]

  • Mismatch Repair (MMR): The MMR system can recognize the O⁶-MeG:T mispair that arises during DNA replication. However, futile cycles of MMR can lead to the formation of DNA double-strand breaks and contribute to MNNG-induced cytotoxicity.[17]

DNA_Repair_Pathways MNNG_Damage MNNG-Induced DNA Adducts N7_MeG N7-MeG / N3-MeA MNNG_Damage->N7_MeG O6_MeG O⁶-MeG MNNG_Damage->O6_MeG BER Base Excision Repair (BER) N7_MeG->BER MGMT MGMT (Direct Reversal) O6_MeG->MGMT MMR Mismatch Repair (MMR) (during replication) O6_MeG->MMR Repaired_DNA Repaired DNA BER->Repaired_DNA MGMT->Repaired_DNA MMR->Repaired_DNA Successful Repair Cell Death Cell Death MMR->Cell Death Futile Cycles -> DSBs

Caption: DNA repair pathways for MNNG-induced adducts.
Apoptotic Signaling

If DNA damage is too extensive to be repaired, cells can undergo programmed cell death, or apoptosis. MNNG can induce apoptosis through both p53-dependent and p53-independent pathways.

  • p53-Dependent Pathway: In cells with functional p53, DNA damage can lead to the activation of kinases such as ATM and ATR, which in turn phosphorylate and stabilize p53.[18] Activated p53 can then transactivate pro-apoptotic genes like BAX, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.

  • p53-Independent Pathway: MNNG can also trigger apoptosis in cells lacking functional p53. This can occur through the activation of other stress-response pathways, such as the JNK pathway, which can also lead to MOMP and caspase activation.[1] Additionally, overactivation of Poly(ADP-ribose) polymerase (PARP-1) in response to extensive DNA strand breaks can lead to a form of programmed necrosis known as parthanatos.[1]

Apoptotic_Signaling MNNG MNNG DNA_Damage Extensive DNA Damage MNNG->DNA_Damage ATM_ATR ATM / ATR Activation DNA_Damage->ATM_ATR JNK JNK Activation DNA_Damage->JNK p53-independent p53 p53 Activation ATM_ATR->p53 p53-dependent BAX BAX Activation p53->BAX Mitochondria Mitochondria BAX->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis JNK->Mitochondria

Caption: MNNG-induced apoptotic signaling pathways.

Experimental Workflow for Studying MNNG Effects

A typical experimental workflow for investigating the cellular effects of MNNG is outlined below.

Experimental_Workflow cluster_DNA DNA Level cluster_Cellular Cellular Level Start Start: Cell Culture Treatment MNNG Treatment (Dose-response & Time-course) Start->Treatment Harvest Cell Harvesting Treatment->Harvest DNA_Analysis DNA Analysis Harvest->DNA_Analysis Cytotoxicity Cytotoxicity/Viability Assays Harvest->Cytotoxicity Apoptosis_Analysis Apoptosis Analysis Harvest->Apoptosis_Analysis Mutation_Analysis Mutation Analysis Harvest->Mutation_Analysis Adducts Adduct Quantification (UPLC-MS/MS) DNA_Analysis->Adducts Comet DNA Damage (Comet Assay) DNA_Analysis->Comet MTS MTS Assay Cytotoxicity->MTS Clonogenic Clonogenic Survival Cytotoxicity->Clonogenic Caspase Caspase Activation (Western Blot) Apoptosis_Analysis->Caspase AnnexinV Annexin V Staining (Flow Cytometry) Apoptosis_Analysis->AnnexinV Sequencing DNA Sequencing Mutation_Analysis->Sequencing

Caption: General experimental workflow for MNNG studies.

Conclusion

N-methyl-N'-nitro-N-nitrosoguanidine remains a cornerstone in the study of DNA alkylation damage and its biological consequences. This guide has provided a detailed overview of its mechanism of action, the types of DNA adducts formed, and the cellular responses it elicits. The provided quantitative data, experimental protocols, and visual representations of signaling pathways and workflows offer a valuable resource for researchers in the fields of molecular biology, toxicology, and drug development. A thorough understanding of how cells respond to agents like MNNG is fundamental to unraveling the complexities of cancer and developing more effective therapeutic interventions.

References

An In-depth Technical Guide to Nitrosoguanidine-Induced Mutations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the mechanisms of mutagenesis is fundamental to various fields, from cancer research to microbial strain improvement. N-methyl-N'-nitro-N-nitrosoguanidine (NTG or MNNG) is a potent alkylating agent and a widely utilized chemical mutagen. This guide provides a comprehensive overview of the types of mutations induced by nitrosoguanidine, its mechanism of action, and experimental considerations.

Mechanism of Action: DNA Alkylation

This compound exerts its mutagenic effects by transferring a methyl group to DNA bases, a process known as alkylation.[1][2][3] In aqueous solutions, MNNG can lead to the formation of diazomethane, which is a powerful methylating agent.[1] The primary targets for this methylation are the oxygen atoms on guanine and thymine residues.

The most significant and mutagenic lesion is the methylation of the O⁶ position of guanine, forming O⁶-methylguanine.[1][4] Another key lesion is the methylation of the O⁴ position of thymine.[1] These alkylated bases do not cause significant distortion of the DNA double helix, making them difficult for some DNA repair systems to detect.[1]

Types of Induced Mutations: A Predominance of Transitions

The alkylation of DNA bases by this compound leads to mispairing during subsequent rounds of DNA replication. The O⁶-methylguanine adduct is prone to pairing with thymine instead of its usual partner, cytosine.[4] This mispairing results in a specific type of point mutation known as a G:C to A:T transition .[1][4][5][6] This is the hallmark mutation of this compound.

While G:C to A:T transitions are the most frequent mutation, A:T to G:C transitions have also been observed, although at a much lower frequency.[5][6] Other types of mutations, such as transversions, frameshifts, deletions, or insertions, are generally not induced by this compound.[5][6] This high specificity makes NTG a valuable tool for inducing a particular class of mutations.

The distribution of these mutations is not entirely random. The local DNA sequence can influence the susceptibility of a guanine residue to methylation, with the base on the 5' side of the guanine playing a significant role.[7]

Quantitative Analysis of this compound Mutagenesis

Several studies have quantified the types of mutations induced by this compound. The data consistently shows the prevalence of G:C to A:T transitions.

Organism/Cell TypeTotal Mutations AnalyzedG:C → A:T TransitionsA:T → G:C TransitionsOther MutationsReference
Corynebacterium glutamicum5047 (94%)3 (6%)0 (0%)[5][6]
Human Lymphoblastoid Cells (MT1)7 hotspot mutations7 (100%)0 (0%)0 (0%)[8]
Human 293 Cells6356 (89%)0 (0%)7 (11%)*[9]

*Note: The "Other Mutations" in the human 293 cell study were also substitutions involving G:C base pairs, but the exact nature was not specified as A:T to G:C transitions.

Experimental Protocols for this compound Mutagenesis

The following is a generalized protocol for inducing mutations using this compound, based on methodologies cited in the literature. The optimal conditions (NTG concentration, exposure time, pH, and cell density) must be empirically determined for each specific organism and experimental goal.

Objective: To induce mutations in a target organism using N-methyl-N'-nitro-N-nitrosoguanidine.

Materials:

  • N-methyl-N'-nitro-N-nitrosoguanidine (MNNG/NTG)

  • Appropriate buffer (e.g., Tris-maleate, phosphate, or citrate buffer)

  • Culture of the target organism in the logarithmic growth phase

  • Appropriate growth medium

  • Neutralizing agent (e.g., L-cysteine or sodium thiosulfate) - Optional

  • Personal Protective Equipment (PPE): Gloves, lab coat, safety glasses (Caution: NTG is a potent carcinogen and mutagen).

Methodology:

  • Cell Preparation: Grow the target organism to the mid-logarithmic phase of growth. Harvest the cells by centrifugation and wash them with the chosen buffer to remove residual growth medium.

  • Mutagenesis: Resuspend the cells in the buffer at a specific density. Add NTG to the desired final concentration (e.g., 15-400 µg/ml).[6][10] Incubate the cell suspension under controlled conditions (e.g., 30°C) for a defined period (e.g., 30-70 minutes).[6][10] The pH of the buffer is a critical parameter, with values typically ranging from 6.0 to 7.0.[6][10]

  • Stopping the Reaction: To stop the mutagenesis, either dilute the cell suspension significantly with a fresh medium or wash the cells with a buffer. A neutralizing agent can also be added.

  • Recovery and Phenotypic Expression: Allow the treated cells to recover and for the induced mutations to be fixed through DNA replication. This may involve a period of growth in a non-selective medium.

  • Screening/Selection: Plate the mutagenized cells on a selective medium to identify mutants with the desired phenotype or screen for specific changes.

  • Mutation Identification: Isolate the genomic DNA from the selected mutants and sequence the target genes to identify the specific base pair changes.

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated.

G cluster_0 This compound Action cluster_1 Consequence of Alkylation NTG N-methyl-N'-nitro- N-nitrosoguanidine (NTG) Diazomethane Diazomethane (Methylating Agent) NTG->Diazomethane Activation DNA DNA Diazomethane->DNA Methylation Alkylated_DNA Alkylated DNA (O⁶-methylguanine) Replication DNA Replication Mispairing Mispairing (O⁶-meG pairs with T) Replication->Mispairing Transition G:C to A:T Transition Mutation Mispairing->Transition G start Start culture 1. Grow Cell Culture (Logarithmic Phase) start->culture harvest 2. Harvest & Wash Cells culture->harvest mutagenesis 3. Resuspend in Buffer & Add NTG harvest->mutagenesis incubation 4. Incubate (Controlled Time & Temp) mutagenesis->incubation stop 5. Stop Reaction (Wash/Dilute) incubation->stop recovery 6. Recovery & Phenotypic Expression stop->recovery screening 7. Screen/Select for Mutant Phenotype recovery->screening sequencing 8. Isolate DNA & Sequence Target Gene screening->sequencing end End sequencing->end G cluster_repair Repair Mechanisms NTG_Damage NTG-induced DNA Damage (O⁶-methylguanine) Replication DNA Replication NTG_Damage->Replication Repair DNA Repair Pathways NTG_Damage->Repair Mutation Mutation Fixation (G:C to A:T) Replication->Mutation Mispairing No_Mutation No Mutation Repair->No_Mutation Successful Repair MGMT Direct Reversal (MGMT) MMR Mismatch Repair (MMR) NER Nucleotide Excision Repair (NER)

References

A Comprehensive Technical Guide to the Solubility of Nitrosoguanidine in Common Laboratory Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the solubility characteristics of Nitrosoguanidine, a critical parameter for its application in research and drug development. This document summarizes available quantitative data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Introduction to this compound

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), a member of the this compound class of compounds, is a potent alkylating agent widely utilized as a mutagen and carcinogen in experimental biology to induce genetic mutations and study DNA repair mechanisms.[1][2] Its efficacy in these applications is highly dependent on its successful delivery in a soluble form to the biological system of interest. Understanding its solubility in various laboratory solvents is therefore paramount for accurate and reproducible experimental outcomes.

This compound is typically a yellow crystalline solid.[3] It is known to be soluble in organic solvents but has limited solubility in water.[3][4] A critical consideration for researchers is the compound's inherent instability, particularly in solution, necessitating the use of freshly prepared solutions for experimental work.[1]

Quantitative Solubility Data

The solubility of this compound has been determined in several common laboratory solvents. The following table summarizes the available quantitative data. It is important to note that due to the compound's instability, solubility can be affected by factors such as the purity of the solvent, temperature, and the presence of moisture.

SolventChemical FormulaSolubilityTemperature (°C)Notes
Dimethyl Sulfoxide (DMSO)C₂H₆OS29 mg/mL (197.15 mM)[1]Not SpecifiedMoisture-absorbing DMSO can reduce solubility; fresh DMSO is recommended.[1]
Dimethyl Sulfoxide (DMSO)C₂H₆OS116.67 mg/mL (793.19 mM)[2][5]Not SpecifiedRequires sonication to achieve. Hygroscopic DMSO significantly impacts solubility; newly opened DMSO is recommended.[2]
WaterH₂O267 g/L[6]25Reacts violently with water.[7][8] Slightly soluble (less than 0.5 g/100mL).[9]
MethanolCH₃OHSoluble in hot methanol.[10]HotA solution of 1 mg/mL in Methanol (stabilized with 40% water) is commercially available.[4]
Polar Organic Solvents-Soluble (often with decomposition).[9]Not Specified-

Experimental Protocols for Solubility Determination

Given the hazardous and unstable nature of this compound, specific precautions and methodologies are required for accurate solubility determination. The following protocols are based on established methods for solubility assessment, adapted for the specific properties of this compound.

Materials and Equipment
  • N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)

  • Selected solvents (e.g., DMSO, ethanol, acetone, water) of high purity

  • Analytical balance

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Calibrated pH meter (for aqueous solutions)

  • Personal Protective Equipment (PPE): chemical resistant gloves, safety goggles, lab coat, and respiratory protection. All manipulations should be performed in a certified chemical fume hood.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a gold-standard technique for determining thermodynamic (equilibrium) solubility.

  • Preparation of Supersaturated Solutions: Add an excess amount of MNNG to a known volume of the selected solvent in a sealed, amber glass vial. The excess solid should be visible.

  • Equilibration: Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Due to the instability of MNNG, shorter equilibration times may be necessary, and this should be validated.

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Dilute the aliquot with a suitable solvent (the mobile phase of the HPLC is often a good choice) to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted sample by a validated HPLC method to determine the concentration of MNNG.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Considerations for Unstable Compounds
  • Fresh Solutions: Due to the known instability of MNNG in solution, all experiments should be conducted with freshly prepared solutions.[1][2] The time between solution preparation and analysis should be minimized and kept consistent across all samples.

  • Light Sensitivity: Protect solutions from light by using amber vials or covering the vials with aluminum foil.[9]

  • Temperature Control: Maintain strict temperature control throughout the experiment, as temperature can affect both solubility and degradation rates.

  • pH Monitoring: For aqueous solutions, the pH should be measured and controlled, as it can significantly influence the solubility and stability of ionizable compounds.

Mandatory Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the solubility of this compound using the shake-flask method.

G start Start prepare Prepare Supersaturated Solution (Excess MNNG in Solvent) start->prepare equilibrate Equilibrate (Constant Temperature Shaking) prepare->equilibrate separate Phase Separation (Centrifugation) equilibrate->separate sample Sample Supernatant separate->sample analyze Analyze Sample (e.g., HPLC) sample->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for Solubility Determination.

Logical Relationship of Safety Precautions

This diagram outlines the critical safety considerations when handling this compound.

G compound This compound (MNNG) hazard1 Carcinogen/Mutagen compound->hazard1 hazard2 Explosive/Unstable compound->hazard2 hazard3 Reacts with Water compound->hazard3 ppe Personal Protective Equipment (PPE) (Gloves, Goggles, Lab Coat, Respirator) hazard1->ppe handling Handling Procedures (Fume Hood, Avoid Inhalation/Contact) hazard1->handling storage Storage (Cool, Dry, Tightly Sealed) hazard2->storage hazard3->handling disposal Waste Disposal (Follow Institutional Guidelines) handling->disposal

Caption: Safety Precautions for MNNG.

Conclusion

The solubility of this compound is a crucial factor for its effective use in research. While it exhibits good solubility in DMSO and is soluble in polar organic solvents, its reactivity with water and general instability require careful handling and the use of freshly prepared solutions. The provided data and protocols offer a comprehensive guide for researchers to accurately determine and utilize the solubility of this important compound in their experimental designs. Adherence to strict safety protocols is essential when working with this hazardous substance.

References

degradation pathways of Nitrosoguanidine under experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the degradation pathways of nitrosoguanidine and its derivatives, such as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), under various experimental conditions. This document details the primary degradation routes—hydrolysis, photodegradation, and microbial degradation—supported by quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate a deeper understanding of the stability and transformation of these compounds.

Hydrolytic Degradation

Nitrosoguanidines are susceptible to hydrolysis, with the rate and mechanism being highly dependent on the pH of the aqueous solution. The degradation can proceed through spontaneous decomposition of the neutral form, as well as decomposition of the monoanionic and dianionic species.[1][2]

Quantitative Data for Hydrolytic Degradation

The hydrolytic stability of this compound derivatives varies significantly with pH and temperature. The following tables summarize key quantitative data from experimental studies.

Table 1: Hydrolysis Half-life of N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG)

pHTemperature (°C)Half-life (hours)Buffer/Medium
7.037170Phosphate buffer
8.0Room Temperature200Not specified

Data sourced from PubChem CID 135436526.[3]

Table 2: Kinetic Data for the Basic Hydrolysis of N-Nitrosoguanidine Derivatives

CompoundParameterValueConditions
1-nitroso-1-methyl-3-tolylsulfonylguanidine (TSGNO) & 1-nitroso-1-methyl-3-benzoylguanidine (BCGNO)pKa (monoanion formation)11.5Aqueous solution
Dianion decompositionk₃ (maximum rate constant)10¹⁰ s⁻¹Aqueous solution

Data sourced from a kinetic study on the basic hydrolysis of N-nitrosoguanidines.[1][2]

Experimental Protocol for Hydrolysis Kinetics Study

This protocol is a generalized procedure based on typical kinetic studies of hydrolysis.

Objective: To determine the rate of hydrolytic degradation of a this compound compound at a specific pH and temperature.

Materials:

  • This compound compound (e.g., MNNG)

  • Buffer solutions of desired pH (e.g., phosphate, borate)

  • High-purity water

  • Constant temperature water bath or incubator

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • pH meter

Procedure:

  • Solution Preparation: Prepare a stock solution of the this compound compound in a suitable solvent (e.g., acetonitrile) at a known concentration. Prepare the desired pH buffer solution and bring it to the target temperature.

  • Reaction Initiation: In a temperature-controlled vessel, add a small aliquot of the this compound stock solution to the pre-heated buffer to achieve the desired final concentration (e.g., 10-100 µg/mL).

  • Sampling: At predetermined time intervals, withdraw aliquots of the reaction mixture.

  • Sample Quenching (if necessary): Immediately quench the degradation reaction by, for example, adding a neutralizing agent or diluting with a cold mobile phase.

  • Analysis: Analyze the samples by HPLC to determine the concentration of the remaining parent compound. The degradation products can also be monitored if standards are available.

  • Data Analysis: Plot the natural logarithm of the concentration of the this compound compound versus time. The slope of the resulting linear plot will be the negative of the pseudo-first-order rate constant (-k). The half-life (t₁/₂) can be calculated using the formula: t₁/₂ = 0.693 / k.

Hydrolysis Degradation Pathway

Under basic conditions, the hydrolysis of nitrosoguanidines can proceed through the formation of monoanionic and dianionic intermediates. In acidic conditions, this compound can release nitrous acid.[4] For MNNG, acidic hydrolysis yields methylnitroguanidine, while reaction with strong bases like aqueous potassium hydroxide can produce diazomethane.[3][4]

Hydrolysis_Pathway This compound This compound Acidic Acidic Conditions (H₃O⁺) This compound->Acidic Basic Basic Conditions (OH⁻) This compound->Basic NitrousAcid Nitrous Acid Acidic->NitrousAcid Guanidine_derivative Guanidine Derivative Acidic->Guanidine_derivative Monoanion Monoanion Basic->Monoanion Dianion Dianion Monoanion->Dianion Decomposition_Products Decomposition Products Dianion->Decomposition_Products Photodegradation_Pathway Nitroguanidine Nitroguanidine (NQ) UV_Light UV Light Nitroguanidine->UV_Light This compound This compound (transient) UV_Light->this compound Guanidine Guanidine This compound->Guanidine Urea Urea This compound->Urea Nitrite_Ion Nitrite Ion This compound->Nitrite_Ion Cyanoguanidine Cyanoguanidine This compound->Cyanoguanidine Ammonia Ammonia This compound->Ammonia Nitrate_Ion Nitrate Ion This compound->Nitrate_Ion Microbial_Degradation_Pathway Nitroguanidine Nitroguanidine (NQ) Microorganisms Microorganisms (with Carbon Source) Nitroguanidine->Microorganisms Ammonia Ammonia Microorganisms->Ammonia Nitrosoguanidine_trace This compound (trace) Microorganisms->Nitrosoguanidine_trace

References

A Technical Guide to Early Methodologies in Nitrosoguanidine Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

Core Concepts of Nitrosoguanidine Mutagenesis

N-methyl-N'-nitro-N-nitrosoguanidine is a potent chemical mutagen that acts as an alkylating agent. Early studies elucidated that its primary mutagenic effect stems from the methylation of DNA bases, particularly the O6 position of guanine. This modification leads to mispairing during DNA replication, where O6-methylguanine preferentially pairs with thymine instead of cytosine. The result is a high frequency of G:C to A:T transition mutations. A key finding from this era of research was that NTG's mutagenic activity is significantly enhanced at the DNA replication fork, leading to the generation of clustered mutations in actively dividing cells.

Quantitative Data from Early Studies

The pioneering work of Adelberg, Mandel, and Chen in 1965 provided a quantitative framework for the application of NTG in bacterial mutagenesis. Their research established optimal conditions for maximizing mutation frequency while maintaining a viable cell population. The following tables summarize key quantitative data from their experiments with Escherichia coli K12.

NTG Concentration (µg/ml)Treatment Time (minutes)Buffer pHSurvival Rate (%)Frequency of Auxotrophs (%)
10015 - 306.0> 5011
100015 - 306.05> 40

Table 1: Effect of NTG Concentration on Survival and Mutation Frequency. This table illustrates the dose-dependent relationship between NTG concentration, cell survival, and the frequency of induced auxotrophic mutations. Higher concentrations of NTG lead to a significant increase in mutation rates, albeit at the cost of lower cell viability.[1]

Experimental Protocols

Protocol 1: General Mutagenesis of E. coli (Adelberg et al., 1965)

This protocol outlines the fundamental steps for inducing mutations in E. coli using NTG.

1. Preparation of Bacterial Culture:

  • Inoculate a single colony of E. coli K12 into nutrient broth or a minimal medium.
  • Incubate the culture with aeration until it reaches the logarithmic phase of growth.

2. Cell Harvesting and Washing:

  • Harvest the logarithmic phase cells by centrifugation.
  • Wash the cell pellet with an appropriate buffer (e.g., Tris-maleate buffer) to remove residual medium.

3. NTG Treatment:

  • Resuspend the washed cells in the buffer at a specific pH (e.g., pH 6.0).
  • Add NTG to the cell suspension to the desired final concentration (e.g., 100 µg/ml).
  • Incubate the suspension for a defined period (e.g., 15 to 30 minutes) at a suitable temperature (e.g., 37°C) with gentle agitation.

4. Termination of Treatment and Post-Treatment Handling:

  • Terminate the NTG treatment by centrifuging the cell suspension and removing the supernatant.
  • Wash the cells again with the buffer to remove any remaining NTG.
  • For the selection of auxotrophs, resuspend the cells in nutrient broth and allow them to undergo a few division cycles to allow for the expression of the mutant phenotype.

5. Plating and Mutant Selection:

  • Plate appropriate dilutions of the cell culture onto both non-selective (to determine survival rate) and selective media (to screen for mutants with the desired phenotype).

Protocol 2: Demonstrating Mutagenesis at the Replication Fork (Cerda-Olmedo et al., 1968)

This experimental design was crucial in establishing that NTG preferentially acts on replicating DNA.

1. Synchronization of Bacterial Culture:

  • Synchronize the E. coli culture to ensure that a significant portion of the cell population initiates DNA replication at the same time. This can be achieved through methods like amino acid starvation followed by re-addition.

2. Pulsed NTG Treatment:

  • At various time points after the initiation of synchronized DNA replication, expose aliquots of the culture to a short pulse of NTG.

3. Genetic Mapping of Mutations:

  • Isolate and characterize the induced mutations in each aliquot.
  • Map the genetic locations of these mutations on the E. coli chromosome.

4. Correlation of Mutation Location with Replication Time:

  • Correlate the map positions of the mutations with the time of the NTG pulse. This demonstrates that genes replicated at the time of the NTG pulse are the ones most frequently mutated.

Visualizations

The following diagrams illustrate the key concepts and workflows discussed in this guide.

NTG_Mechanism NTG N-methyl-N'-nitro-N-nitrosoguanidine (NTG) Decomposition Decomposition (spontaneous) NTG->Decomposition Methylating_Agent Active Methylating Agent (e.g., diazomethane intermediate) Decomposition->Methylating_Agent Guanine Guanine (G) Methylating_Agent->Guanine Methylation at O6 position DNA DNA Double Helix O6_MeG O6-methylguanine (O6-MeG) Guanine->O6_MeG Replication DNA Replication O6_MeG->Replication Mispairing Mispairing with Thymine (T) Replication->Mispairing Transition G:C to A:T Transition Mutation Mispairing->Transition

Caption: Mechanism of NTG-induced G:C to A:T transition mutation.

NTG_Workflow cluster_prep Culture Preparation cluster_treatment NTG Treatment cluster_post_treatment Post-Treatment cluster_analysis Analysis Start Start with E. coli Culture Log_Phase Grow to Logarithmic Phase Start->Log_Phase Harvest Harvest and Wash Cells Log_Phase->Harvest Resuspend Resuspend in Buffer (pH 6.0) Harvest->Resuspend Add_NTG Add NTG (e.g., 100 µg/ml) Resuspend->Add_NTG Incubate Incubate (15-30 min) Add_NTG->Incubate Terminate Terminate and Wash Incubate->Terminate Expression Phenotypic Expression (Growth in Nutrient Broth) Terminate->Expression Plate Plate on Selective and Non-Selective Media Expression->Plate Screen Screen for Mutants and Determine Survival Rate Plate->Screen

Caption: Experimental workflow for NTG mutagenesis in E. coli.

References

Navigating the Cellular Maze: An In-depth Technical Guide to the Biochemical and Cellular Effects of Nitrosoguanidine Exposure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), a potent alkylating agent, serves as a powerful tool in cancer research and drug development to induce DNA damage and mimic carcinogenic processes. Its well-characterized mutagenic and cytotoxic properties provide a robust model for studying cellular responses to genotoxic stress, including DNA repair mechanisms, cell cycle checkpoints, and programmed cell death. This technical guide provides a comprehensive overview of the core biochemical and cellular effects of MNNG exposure, with a focus on quantitative data, detailed experimental protocols, and visualization of key signaling pathways to aid researchers in their investigations.

Biochemical Effects: DNA Alkylation and its Consequences

The primary mechanism of MNNG-induced toxicity is the alkylation of DNA bases. MNNG acts as a monofunctional alkylating agent, transferring a methyl group to various nucleophilic sites on the DNA. This non-enzymatic reaction leads to the formation of several DNA adducts, with O⁶-methylguanine (O⁶-MeG) being the most critical lesion for mutagenesis and cytotoxicity. Other significant adducts include N⁷-methylguanine (N⁷-MeG) and N³-methyladenine (N³-mA).

The formation of O⁶-MeG is particularly deleterious as it can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations if not repaired. This high frequency of a specific mutation type is a hallmark of MNNG's mutagenic activity.

Quantitative Data on MNNG-Induced Effects

The following tables summarize key quantitative data related to MNNG exposure in various experimental systems.

Cell Line MNNG Concentration Effect Fold Increase/Percentage Reference
Human 293 cellsNot specifiedFrequency of single-base substitutions>230-fold
CHO-9 cells10 µMApoptosis (sub-G1 fraction)~25% after 48h
HeLa MR cells0.2 µMMitotic cells~20% at 72h[1]
Human Prostate Carcinoma (PC-3)0-10 µMG2/M arrestDose-dependent increase[2]
Human Prostate Carcinoma (DU145)0-10 µMG2/M arrestDose-dependent increase[2]

Table 1: MNNG-Induced Genetic and Cellular Effects

Cell Line IC50 (µM) Assay Duration
HCT-116Not specifiedNot specified
MCF7Not specifiedNot specified
HeLa~50 µM (for significant DNA damage)1 hour
U2OSNot specifiedNot specified

Cellular Effects: A Cascade of Responses

The cellular response to MNNG-induced DNA damage is a complex and multifaceted process involving DNA repair, cell cycle arrest, and ultimately, cell fate decisions between survival, apoptosis, or senescence.

DNA Repair Pathways

Cells have evolved sophisticated DNA repair mechanisms to counteract the damaging effects of alkylating agents like MNNG. The primary pathways involved in repairing MNNG-induced adducts are:

  • Base Excision Repair (BER): This pathway is primarily responsible for removing smaller, non-helix-distorting lesions like N⁷-MeG and N³-mA.

  • Mismatch Repair (MMR): The MMR system plays a crucial role in recognizing and processing the O⁶-MeG:T mispairs that arise during DNA replication. A functional MMR system is often required for the cytotoxic effects of MNNG, as it can lead to futile repair cycles, DNA strand breaks, and the initiation of apoptosis.

  • O⁶-methylguanine-DNA methyltransferase (MGMT): This is a direct reversal repair protein that specifically removes the methyl group from O⁶-MeG, transferring it to one of its own cysteine residues. The expression level of MGMT is a critical determinant of cellular resistance to MNNG.

Cell Cycle Arrest

Upon sensing DNA damage, cells activate checkpoint signaling pathways to halt cell cycle progression, allowing time for DNA repair. MNNG exposure typically induces a prominent G2/M phase arrest.[2] This arrest is mediated by the activation of checkpoint kinases such as ATM and ATR, which in turn phosphorylate downstream targets like Chk1 and Chk2. These kinases then inactivate the Cdc25 phosphatase, preventing the activation of the cyclin B/Cdk1 complex required for mitotic entry.

Apoptosis

If the DNA damage is too extensive to be repaired, cells can initiate programmed cell death, or apoptosis, to eliminate themselves and prevent the propagation of mutations. MNNG can induce apoptosis through both p53-dependent and p53-independent pathways.

  • p53-Dependent Pathway: In cells with wild-type p53, DNA damage leads to the stabilization and activation of the p53 tumor suppressor protein. Activated p53 can then transcriptionally upregulate pro-apoptotic genes such as Bax and PUMA, leading to the mitochondrial pathway of apoptosis.

  • p53-Independent Pathway: In cells lacking functional p53, MNNG can still induce apoptosis, often through the activation of the MMR pathway, which can signal for cell death in response to persistent O⁶-MeG adducts.

Cleavage of Poly(ADP-ribose) polymerase (PARP) and activation of caspases, particularly caspase-3, are key events in the execution phase of apoptosis induced by MNNG.

Senescence and Necrosis

In some cellular contexts, high concentrations of MNNG can induce senescence, a state of irreversible growth arrest. In other cases, particularly at very high doses, MNNG can lead to necrotic cell death, characterized by cell swelling and lysis.[3]

Visualization of Key Pathways and Workflows

To facilitate a deeper understanding of the complex cellular processes affected by MNNG, the following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows.

MNNG_DNA_Damage_Response MNNG Nitrosoguanidine (MNNG) DNA_Alkylation DNA Alkylation (O⁶-MeG, N⁷-MeG, N³-mA) MNNG->DNA_Alkylation O6MeG O⁶-methylguanine DNA_Alkylation->O6MeG N7MeG_N3mA N⁷-MeG, N³-mA DNA_Alkylation->N7MeG_N3mA Replication DNA Replication O6MeG->Replication MGMT MGMT (Direct Repair) O6MeG->MGMT Repaired by BER Base Excision Repair (BER) N7MeG_N3mA->BER Repaired by O6MeG_T O⁶-MeG:T Mispair Replication->O6MeG_T Mutation G:C to A:T Transition Mutation O6MeG_T->Mutation MMR Mismatch Repair (MMR) O6MeG_T->MMR Recognized by MMR->DNA_Alkylation Futile Repair Cycles

Caption: MNNG-induced DNA alkylation and repair pathways.

MNNG_Cell_Cycle_Arrest MNNG This compound (MNNG) DNA_Damage DNA Damage MNNG->DNA_Damage ATM_ATR ATM / ATR Activation DNA_Damage->ATM_ATR Chk1_Chk2 Chk1 / Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 Cdc25 Cdc25 Phosphatase (Inactivation) Chk1_Chk2->Cdc25 CyclinB_Cdk1 Cyclin B / Cdk1 (Inactive) Cdc25->CyclinB_Cdk1 Fails to activate G2_M_Arrest G2/M Phase Arrest CyclinB_Cdk1->G2_M_Arrest Leads to DNA_Repair DNA Repair G2_M_Arrest->DNA_Repair Allows time for Apoptosis Apoptosis G2_M_Arrest->Apoptosis If damage is severe

Caption: MNNG-induced G2/M cell cycle arrest signaling pathway.

MNNG_Apoptosis_Induction MNNG This compound (MNNG) DNA_Damage DNA Damage MNNG->DNA_Damage p53_pathway p53-Dependent Pathway DNA_Damage->p53_pathway MMR_pathway p53-Independent Pathway (MMR-mediated) DNA_Damage->MMR_pathway p53_activation p53 Stabilization & Activation p53_pathway->p53_activation Caspase3 Caspase-3 Activation MMR_pathway->Caspase3 Signals to Bax_PUMA Bax, PUMA Upregulation p53_activation->Bax_PUMA Mitochondria Mitochondrial Outer Membrane Permeabilization Bax_PUMA->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apoptosome Apoptosome Formation Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase9->Caspase3 PARP_cleavage PARP Cleavage Caspase3->PARP_cleavage Apoptosis Apoptosis PARP_cleavage->Apoptosis

Caption: MNNG-induced apoptosis signaling pathways.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the cellular and biochemical effects of MNNG.

Ames Test for Mutagenicity

The Ames test is a bacterial reverse mutation assay used to assess the mutagenic potential of chemical compounds.

Materials:

  • Salmonella typhimurium tester strains (e.g., TA100 for base-pair substitutions, TA1535)

  • Top agar (0.6% agar, 0.5% NaCl)

  • Minimal glucose agar plates

  • MNNG stock solution (dissolved in a suitable solvent like DMSO)

  • Positive and negative controls

  • S9 fraction (for metabolic activation, though MNNG is a direct-acting mutagen)

Procedure:

  • Prepare overnight cultures of the Salmonella typhimurium tester strains.

  • To 2 ml of molten top agar at 45°C, add 0.1 ml of the bacterial culture and 0.1 ml of the MNNG test solution at various concentrations. For experiments with metabolic activation, 0.5 ml of S9 mix is also added.

  • Vortex the mixture gently and pour it onto the surface of a minimal glucose agar plate.

  • Incubate the plates at 37°C for 48-72 hours.

  • Count the number of revertant colonies (his+ revertants) on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.

Comet Assay (Single Cell Gel Electrophoresis) for DNA Strand Breaks

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

Materials:

  • Frosted microscope slides

  • Normal melting point agarose (NMPA) and low melting point agarose (LMPA)

  • Lysis solution (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, 1% Triton X-100, pH 10)

  • Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH >13)

  • Neutralizing buffer (0.4 M Tris, pH 7.5)

  • DNA staining solution (e.g., SYBR Green or propidium iodide)

  • Fluorescence microscope with appropriate filters

Procedure:

  • Coat frosted microscope slides with a layer of 1% NMPA and let it solidify.

  • Treat cells with MNNG at desired concentrations and for the desired time.

  • Harvest the cells and resuspend them in PBS.

  • Mix the cell suspension with 0.5% LMPA at 37°C and pipette onto the NMPA-coated slide. Cover with a coverslip and allow to solidify on ice.

  • Remove the coverslip and immerse the slides in cold lysis solution for at least 1 hour at 4°C.

  • Place the slides in a horizontal gel electrophoresis tank filled with alkaline electrophoresis buffer and allow the DNA to unwind for 20-40 minutes.

  • Perform electrophoresis at a low voltage (e.g., 25 V) for 20-30 minutes.

  • Gently remove the slides, neutralize them with neutralizing buffer, and stain with a DNA-binding dye.

  • Visualize the "comets" using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.

Western Blot Analysis for Protein Expression and Cleavage

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation of signaling pathways (e.g., p53, p21) and the execution of apoptosis (e.g., PARP cleavage).

Materials:

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • Transfer apparatus and PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p53, anti-p21, anti-PARP, anti-cleaved PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Treat cells with MNNG and harvest them at different time points.

  • Lyse the cells in lysis buffer and determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Densitometry can be used to quantify the protein levels, which should be normalized to a loading control like β-actin.

Flow Cytometry for Cell Cycle Analysis

Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.

Materials:

  • Phosphate-buffered saline (PBS)

  • 70% ethanol (ice-cold)

  • Propidium iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Treat cells with MNNG for the desired duration.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS to remove the ethanol.

  • Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the samples on a flow cytometer. The DNA content of the cells is measured by the fluorescence intensity of the PI.

  • The resulting histogram will show peaks corresponding to cells in the G0/G1, S, and G2/M phases of the cell cycle. The percentage of cells in each phase can be quantified using appropriate software.

Immunofluorescence for γH2AX Foci Formation

Immunofluorescence staining for phosphorylated H2AX (γH2AX) is a sensitive method to detect DNA double-strand breaks.

Materials:

  • Cells grown on coverslips

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)

  • Blocking solution (e.g., 1% BSA in PBS)

  • Primary antibody (anti-γH2AX)

  • Fluorescently labeled secondary antibody

  • DAPI for nuclear counterstaining

  • Mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips and treat with MNNG.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Block non-specific antibody binding with blocking solution for 1 hour.

  • Incubate with the primary anti-γH2AX antibody for 1 hour at room temperature or overnight at 4°C.

  • Wash the coverslips and incubate with the fluorescently labeled secondary antibody for 1 hour in the dark.

  • Counterstain the nuclei with DAPI.

  • Mount the coverslips on microscope slides with mounting medium.

  • Visualize and quantify the number of γH2AX foci per nucleus using a fluorescence microscope and image analysis software.

Conclusion

This compound is a powerful and versatile tool for inducing DNA damage and studying the intricate cellular responses to genotoxic stress. A thorough understanding of its biochemical and cellular effects, supported by quantitative data and robust experimental protocols, is essential for researchers in the fields of cancer biology, toxicology, and drug development. This technical guide provides a foundational resource to aid in the design, execution, and interpretation of experiments involving this potent alkylating agent. By leveraging the information and methodologies presented herein, scientists can further unravel the complex signaling networks that govern cell fate in the face of DNA damage, ultimately contributing to the development of more effective cancer therapies.

References

Nitrosoguanidine: A Powerful Tool for Elucidating DNA Repair Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), a potent mutagen and carcinogen, has long been a cornerstone in the study of DNA repair.[1][2] Its ability to induce specific types of DNA lesions, primarily through alkylation, provides a powerful system for investigating the intricate cellular mechanisms that safeguard genomic integrity. By damaging DNA in a controlled manner, researchers can dissect the various pathways cells employ to detect, signal, and repair genetic insults. This technical guide provides a comprehensive overview of the use of MNNG as a tool to study DNA repair, with a focus on its mechanism of action, the cellular responses it elicits, and detailed experimental protocols.

MNNG is a direct-acting alkylating agent that does not require metabolic activation to exert its genotoxic effects.[3] Its primary mode of action involves the methylation of DNA bases, with a strong preference for the O6 position of guanine, forming O6-methylguanine (O6-MeG).[1][4] This lesion is highly mutagenic as it can mispair with thymine during DNA replication, leading to G:C to A:T transition mutations.[5][6] MNNG also methylates other sites, such as the N7 position of guanine and the N3 position of adenine, which are primarily repaired by the base excision repair (BER) pathway.[3][7]

The cellular response to MNNG-induced damage is multifaceted and involves the coordinated action of several DNA repair pathways, cell cycle checkpoints, and, in cases of overwhelming damage, the induction of apoptosis.[8] The study of how cells with different genetic backgrounds in DNA repair genes respond to MNNG has been instrumental in defining the roles and interplay of these critical pathways.

Mechanism of Action and DNA Adduct Formation

MNNG's mutagenicity stems from its ability to generate a reactive methyldiazonium ion, which readily transfers a methyl group to nucleophilic sites on DNA bases.[1] The major DNA adducts formed are:

  • O6-methylguanine (O6-MeG): The most critical lesion for MNNG-induced mutagenesis and cytotoxicity.[8] If not repaired, it leads to G:C to A:T transition mutations.[5]

  • N7-methylguanine (N7-MeG): A common lesion that can destabilize the glycosidic bond, leading to the formation of an apurinic (AP) site.[3]

  • N3-methyladenine (N3-MeA): Another significant lesion that can block DNA replication.[7]

  • O4-methylthymine (O4-MeT): A less frequent lesion that can also lead to transition mutations.[1]

The relative abundance of these adducts can vary depending on the experimental conditions and the sequence context of the DNA.[9][10]

Key DNA Repair Pathways Involved in MNNG Damage Repair

The cellular defense against MNNG-induced DNA damage relies on several key repair pathways:

Direct Reversal of Damage by O6-methylguanine-DNA Methyltransferase (MGMT)

The primary defense against the mutagenic effects of O6-MeG is the DNA repair protein O6-methylguanine-DNA methyltransferase (MGMT).[4][6] MGMT directly transfers the methyl group from O6-MeG to one of its own cysteine residues in a stoichiometric, "suicide" reaction.[4] This restores the guanine base to its original state but inactivates the MGMT protein.[7] The expression level of MGMT is therefore a critical determinant of cellular resistance to MNNG and other methylating agents.[6][11] Cells with low or absent MGMT activity (Mer- phenotype) are hypersensitive to MNNG-induced killing and mutagenesis.[12]

Mismatch Repair (MMR)

The mismatch repair (MMR) system plays a dual role in the cellular response to MNNG. When O6-MeG is not repaired by MGMT prior to replication, a thymine is often incorporated opposite it.[5] The resulting O6-MeG:T mispair is recognized by the MMR machinery, primarily the MutSα (MSH2/MSH6) complex.[5][13] However, instead of being a straightforward repair process, the futile attempts of the MMR system to remove the thymine from the newly synthesized strand while the O6-MeG lesion persists in the template strand can lead to the formation of single-strand breaks and ultimately lethal double-strand breaks (DSBs).[5][7][13] This MMR-dependent cytotoxicity is a key mechanism by which MNNG kills cells. Consequently, cells deficient in MMR are paradoxically more tolerant to the cytotoxic effects of MNNG, although they exhibit a higher mutation frequency.[14][15][16]

Base Excision Repair (BER)

The base excision repair (BER) pathway is primarily responsible for repairing the N7-methylguanine and N3-methyladenine lesions induced by MNNG.[3][7] The process is initiated by a DNA glycosylase, such as N-methylpurine DNA glycosylase (MPG), which recognizes and excises the damaged base.[5] This creates an apurinic/apyrimidinic (AP) site, which is then processed by AP endonuclease 1 (APE1), DNA polymerase β, and DNA ligase to restore the correct DNA sequence.[7]

Nucleotide Excision Repair (NER)

While traditionally associated with bulky DNA adducts, some studies suggest that the nucleotide excision repair (NER) pathway, specifically the ABC excinuclease in E. coli, can also participate in the repair of MNNG-induced DNA damage.[17][18][19][20]

Cellular Responses to MNNG-Induced DNA Damage

Exposure to MNNG triggers a complex signaling network that leads to various cellular outcomes, including cell cycle arrest, apoptosis, and the induction of transcriptional programs.

Signaling Pathways and Cell Cycle Arrest

MNNG-induced DNA damage activates several signaling pathways that converge on cell cycle checkpoints. The MMR system, upon recognizing O6-MeG:T mispairs, can initiate a signaling cascade that leads to a G2/M cell cycle arrest.[8][14] This arrest is often dependent on the p53 tumor suppressor protein and the ATM/CHK2 signaling pathway.[8] The presence of STAT1 has been shown to be critical for the formation of a p53-DNA complex that includes c-Abl and MLH1, modulating the cellular response to MNNG.[8] In MMR-proficient cells, this G2 arrest can be prolonged, preventing cells with damaged DNA from entering mitosis.[14] In contrast, MMR-deficient cells often fail to arrest and continue to proliferate, accumulating mutations.[14]

MNNG_Signaling_Pathway cluster_repair DNA Repair Pathways cluster_signaling Damage Signaling MNNG MNNG DNA_Damage DNA Alkylation (O6-MeG, N7-MeG, N3-MeA) MNNG->DNA_Damage MGMT MGMT (Direct Reversal) DNA_Damage->MGMT BER BER (Base Excision Repair) DNA_Damage->BER Replication DNA Replication DNA_Damage->Replication MMR MMR (Mismatch Repair) DSBs Double-Strand Breaks MMR->DSBs Futile repair cycles STAT1_cAbL_MLH1 STAT1/c-Abl/MLH1 Complex MMR->STAT1_cAbL_MLH1 O6MeG_T_mismatch O6-MeG:T Mismatch Replication->O6MeG_T_mismatch if O6-MeG unrepaired O6MeG_T_mismatch->MMR ATM_CHK2 ATM/CHK2 Activation DSBs->ATM_CHK2 p53 p53 Stabilization ATM_CHK2->p53 Cell_Cycle_Arrest G2/M Cell Cycle Arrest p53->Cell_Cycle_Arrest Apoptosis Apoptosis p53->Apoptosis STAT1_cAbL_MLH1->p53 Cell_Cycle_Arrest->Apoptosis Overwhelming Damage Survival_Repair Survival & Repair Cell_Cycle_Arrest->Survival_Repair Successful Repair

Apoptosis

If the DNA damage induced by MNNG is too extensive to be repaired, cells will undergo programmed cell death, or apoptosis.[8] The MMR-dependent generation of DSBs is a major trigger for apoptosis in MNNG-treated cells.[8] In some cellular contexts, high concentrations of MNNG can induce a form of programmed necrosis called parthanatos, which is dependent on the overactivation of Poly(ADP-ribose) polymerase-1 (PARP-1).[21]

Experimental Protocols

The following are generalized protocols for using MNNG to study DNA repair. Specific concentrations, incubation times, and cell types should be optimized for each experimental system.

MNNG Treatment of Cultured Cells to Assess Cytotoxicity

This protocol is designed to determine the sensitivity of different cell lines to MNNG, which can reveal deficiencies in specific DNA repair pathways.

Materials:

  • Mammalian cell lines of interest (e.g., wild-type, MGMT-deficient, MMR-deficient)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MNNG stock solution (e.g., 10 mM in DMSO, stored at -20°C)

  • Trypsin-EDTA

  • Cell counting device (e.g., hemocytometer or automated cell counter)

  • Multi-well plates (e.g., 6-well or 96-well)

  • MTT or other viability assay reagents

  • Plate reader

Procedure:

  • Seed cells in multi-well plates at a density that will allow for logarithmic growth for the duration of the experiment.

  • Allow cells to attach and resume growth overnight.

  • Prepare a series of MNNG dilutions in serum-free medium from the stock solution. Typical final concentrations range from 0.1 µM to 100 µM.

  • Remove the culture medium from the cells and wash once with PBS.

  • Add the MNNG-containing medium to the cells and incubate for a defined period (e.g., 1-4 hours) at 37°C.[22]

  • Remove the MNNG-containing medium, wash the cells twice with PBS, and then add fresh complete culture medium.

  • Incubate the cells for a further 48-72 hours.

  • Assess cell viability using a suitable assay (e.g., MTT assay).

  • Plot the percentage of cell survival against the MNNG concentration to generate a dose-response curve.

Cytotoxicity_Assay_Workflow Start Seed Cells Incubate_Overnight Incubate Overnight Start->Incubate_Overnight Prepare_MNNG Prepare MNNG Dilutions Incubate_Overnight->Prepare_MNNG Treat_Cells Treat Cells with MNNG (1-4 hours) Incubate_Overnight->Treat_Cells Prepare_MNNG->Treat_Cells Wash_Cells Wash and Add Fresh Medium Treat_Cells->Wash_Cells Incubate_Post_Treatment Incubate (48-72 hours) Wash_Cells->Incubate_Post_Treatment Assess_Viability Assess Cell Viability (e.g., MTT assay) Incubate_Post_Treatment->Assess_Viability Analyze_Data Analyze Data and Generate Dose-Response Curve Assess_Viability->Analyze_Data

Mutagenesis Assay using MNNG

This protocol can be used to quantify the mutagenic potential of MNNG in cells with different DNA repair capacities. The hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene is often used as a reporter for mutagenesis.

Materials:

  • Mammalian cell lines of interest

  • Complete cell culture medium

  • MNNG stock solution

  • 6-thioguanine (6-TG) or 8-azaguanine (8-AG) for selection of HPRT mutants

  • Culture dishes

Procedure:

  • Treat a known number of cells with a sub-lethal concentration of MNNG for a defined period (e.g., 4 hours).[22]

  • After treatment, wash the cells and allow them to grow in non-selective medium for a period of time (e.g., 5-7 days) to allow for the expression of the mutant phenotype.[22]

  • During this expression period, subculture the cells as needed.

  • To determine the frequency of mutants, plate a known number of cells in medium containing the selective agent (6-TG or 8-AG).

  • At the same time, plate a smaller number of cells in non-selective medium to determine the cloning efficiency.

  • Incubate the plates for 10-14 days until visible colonies form.

  • Stain and count the colonies on both the selective and non-selective plates.

  • Calculate the mutation frequency by dividing the number of mutant colonies by the total number of viable cells plated (corrected for cloning efficiency).

Quantitative Data Presentation

The following tables summarize representative quantitative data from studies using MNNG.

Table 1: MNNG-Induced Mutagenesis in Diploid Human Fibroblasts

MNNG Concentration (M)Cell Survival (%)Induced Mutant Frequency (per 104 viable cells)
< 1 x 10-6~100-
> 5 x 10-6< 17.0 - 8.8
Spontaneous1000.037 - 0.072 (per cell generation)

Data adapted from Jacobs L. and DeMars R. (1977).[22]

Table 2: Sensitivity of DNA Damage Detection Methods to MNNG in Human VH10 Cells (Short-term Treatment)

MethodDetection Limit (µg/ml)
Comet Assay~0.1
Alkaline Elution of DNA1
DNA Unwinding1-2
Chromosomal Aberrations> 1

Data adapted from Slamenová D., et al. (1997).[23]

Table 3: MNNG-Induced Mutation Frequencies in Wild-Type vs. MutS-Deficient S. typhimurium

MNNG Concentration (µg/ml)Mutant Frequency (x 10-7) - Wild-TypeMutant Frequency (x 10-7) - MutS-deficient
0.1~1~50
0.2~2~150
0.5~5~400

Data adapted from Yamada M., et al. (2002).[24]

Conclusion

This compound remains an invaluable tool for researchers in the field of DNA repair. Its well-characterized mechanism of action and the specific DNA lesions it produces allow for targeted investigations into the function and interplay of various DNA repair pathways. By carefully designing and executing experiments using MNNG, scientists can continue to unravel the complex cellular responses to DNA damage, providing critical insights into carcinogenesis and informing the development of novel therapeutic strategies. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers to effectively utilize MNNG in their studies of genomic maintenance and stability.

References

Methodological & Application

Application Notes and Protocols for Inducing Mutations in E. coli using Nitrosoguanidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N'-nitro-N-nitrosoguanidine (NTG) is a potent chemical mutagen that has been extensively used for inducing random mutations in Escherichia coli and other microorganisms. As an alkylating agent, NTG primarily introduces methyl groups to guanine and, to a lesser extent, thymine residues in DNA. This leads to mispairing during DNA replication, predominantly causing G:C to A:T transition mutations.[1] The ability to generate a high frequency of mutations makes NTG a valuable tool in microbial genetics for applications such as strain improvement, studying gene function, and directed evolution for drug development.

This document provides a detailed protocol for inducing mutations in E. coli using NTG, including safety precautions, a summary of experimental parameters, and a step-by-step guide to the mutagenesis procedure.

Mechanism of Action

NTG acts by transferring a methyl group to DNA bases, with the O-6 position of guanine being a primary target. This modification results in O-6-methylguanine, which can mispair with thymine instead of cytosine during DNA replication. Consequently, a G:C base pair is converted to an A:T base pair in subsequent rounds of replication. NTG is known to be particularly effective at mutagenizing the DNA replication fork, leading to a higher frequency of mutations in actively dividing cells.

Data Presentation: NTG Mutagenesis Parameters in E. coli

The efficiency of NTG mutagenesis is influenced by several factors, including the concentration of NTG, the duration of exposure, the physiological state of the bacterial cells, and the composition of the treatment buffer. The following table summarizes various reported experimental conditions and their outcomes. It is recommended to perform a kill curve experiment to determine the optimal NTG concentration and exposure time for a specific E. coli strain and desired mutation rate. A survival rate of 5-10% is often targeted for achieving a high frequency of mutations.

NTG Concentration (µg/mL)Exposure TimeBuffer SystemE. coli StrainSurvival Rate (%)Observed Mutation FrequencyReference
1Not SpecifiedLiquid CultureThymine AuxotrophNot SpecifiedMutagenic[2]
0.5 (Adaptation)4 hoursMinimal MediumWild-typeNot SpecifiedWeakly mutagenic[3]
10 (Challenge)5 minutesCitrate Buffer (pH 5.5)Adapted Wild-typeNot Specified5-10 fold increase vs. unadapted[3]
30030 minutesNot SpecifiedNot Specified61%High frequency of auxotrophs[4]
Not SpecifiedNot SpecifiedNot SpecifiedNot Specified~5%High frequency of auxotrophs[4]

Experimental Workflow Diagram

NTG_Mutagenesis_Workflow cluster_prep Preparation cluster_mutagenesis Mutagenesis cluster_analysis Analysis start Start culture 1. Prepare E. coli Culture (Grow to mid-log phase) start->culture harvest 2. Harvest & Wash Cells (Centrifugation & resuspension) culture->harvest treatment 3. NTG Treatment (Incubate with NTG solution) harvest->treatment stop_reaction 4. Stop Mutagenesis (Wash to remove NTG) treatment->stop_reaction recovery 5. Phenotypic Expression (Incubate in fresh medium) stop_reaction->recovery plating 6. Plating (Serial dilutions on selective & non-selective media) recovery->plating analysis 7. Analysis (Calculate survival rate & mutation frequency) plating->analysis end End analysis->end

Caption: Experimental workflow for NTG-induced mutagenesis in E. coli.

Experimental Protocol

This protocol provides a general guideline for NTG mutagenesis in E. coli. Optimization of NTG concentration and exposure time is crucial for achieving the desired outcome.

1. Materials and Reagents

  • E. coli strain of interest

  • Luria-Bertani (LB) broth and agar plates

  • M9 minimal medium (or other appropriate minimal medium)

  • N-methyl-N'-nitro-N-nitrosoguanidine (NTG)

  • Citrate buffer (0.1 M, pH 5.5) or Phosphate buffer (0.1 M, pH 7.0)

  • Sterile microcentrifuge tubes and centrifuge

  • Incubator and shaking incubator

  • Spectrophotometer

  • Sterile dilution tubes and plating supplies

  • Appropriate selective agar plates for mutant screening

Safety Precautions: NTG is a potent carcinogen and mutagen. Always handle NTG powder and solutions in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. Decontaminate all surfaces and equipment that come into contact with NTG using a freshly prepared solution of 1 M NaOH. Dispose of all NTG-contaminated waste as hazardous chemical waste according to your institution's guidelines.

2. Preparation of Solutions

  • NTG Stock Solution (1 mg/mL): In a chemical fume hood, carefully weigh out 10 mg of NTG powder and dissolve it in 10 mL of sterile citrate buffer (0.1 M, pH 5.5). Prepare this solution fresh on the day of the experiment. Do not store.

  • Citrate Buffer (0.1 M, pH 5.5): Prepare a 0.1 M solution of citric acid and a 0.1 M solution of sodium citrate. Mix the two solutions while monitoring the pH until it reaches 5.5. Sterilize by autoclaving.

  • Phosphate Buffer (0.1 M, pH 7.0): Prepare by mixing appropriate volumes of 0.1 M monobasic and dibasic sodium phosphate solutions to achieve a pH of 7.0. Sterilize by autoclaving.

3. Mutagenesis Procedure

  • Day 1: Inoculation

    • Inoculate a single colony of the desired E. coli strain into 5 mL of LB broth.

    • Incubate overnight at 37°C with shaking (200-250 rpm).

  • Day 2: Cell Growth and Preparation

    • In the morning, inoculate 50 mL of fresh LB broth with the overnight culture to an initial OD₆₀₀ of ~0.05.

    • Incubate at 37°C with shaking until the culture reaches the mid-exponential growth phase (OD₆₀₀ of 0.4-0.6).

    • Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet with 25 mL of sterile, ice-cold citrate buffer (or phosphate buffer).

    • Centrifuge again at 4,000 x g for 10 minutes at 4°C.

    • Resuspend the cell pellet in 10 mL of the same cold buffer.

  • NTG Treatment

    • Important: This step must be performed in a chemical fume hood.

    • To determine the optimal conditions, it is recommended to test a range of NTG concentrations and exposure times. For example, prepare a series of tubes with the cell suspension and add different final concentrations of NTG (e.g., 10, 50, 100, 200 µg/mL).

    • Incubate the tubes at 37°C with gentle shaking for a defined period (e.g., 15, 30, 45, 60 minutes).

  • Stopping the Mutagenesis

    • To stop the reaction, pellet the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

    • Carefully decant the NTG-containing supernatant into a hazardous waste container.

    • Wash the cell pellet twice with 10 mL of sterile, ice-cold phosphate buffer (pH 7.0) to remove residual NTG.

  • Recovery and Plating

    • Resuspend the final cell pellet in 10 mL of fresh LB broth.

    • Incubate at 37°C with shaking for 1-2 hours to allow for phenotypic expression of the mutations.

    • Prepare a series of 10-fold serial dilutions of the cell culture in sterile saline or phosphate buffer.

    • Plate appropriate dilutions onto non-selective LB agar plates to determine the total number of viable cells (for calculating the survival rate).

    • Plate appropriate dilutions (including undiluted culture) onto selective agar plates to screen for mutants with the desired phenotype.

    • Incubate all plates at the appropriate temperature until colonies appear (typically 1-2 days).

4. Data Analysis

  • Survival Rate:

    • Count the number of colonies on the non-selective plates.

    • Calculate the survival rate as follows: Survival Rate (%) = (CFU/mL of NTG-treated cells / CFU/mL of untreated control cells) x 100

  • Mutation Frequency:

    • Count the number of mutant colonies on the selective plates.

    • Calculate the mutation frequency as follows: Mutation Frequency = (Number of mutant colonies / Total number of viable cells plated on selective medium)

Signaling Pathway and Logical Relationships

The process of NTG mutagenesis does not involve a classical signaling pathway but rather a series of chemical and biological events. The diagram below illustrates the logical relationship between NTG treatment and the generation of mutations.

NTG_Mechanism NTG N-methyl-N'-nitro-N-nitrosoguanidine (NTG) Alkylation Alkylation of DNA bases (e.g., O-6-methylguanine) NTG->Alkylation causes DNA E. coli Genomic DNA DNA->Alkylation Replication DNA Replication Alkylation->Replication Mispairing Mispairing of modified base (O-6-methylguanine pairs with Thymine) Replication->Mispairing Mutation G:C to A:T Transition Mutation Mispairing->Mutation results in

Caption: Mechanism of NTG-induced G:C to A:T transition mutations.

References

Optimal Concentration of MNNG for Mutagenesis in Yeast: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for determining and utilizing the optimal concentration of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) for mutagenesis in the model organism Saccharomyces cerevisiae. These guidelines are intended to assist researchers in achieving efficient and reproducible mutagenesis for applications in genetic research, strain improvement, and drug discovery.

Introduction

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent alkylating agent widely used to induce mutations in various organisms, including yeast. It primarily methylates DNA at the O6 position of guanine, leading to G:C to A:T transition mutations during DNA replication. The efficiency of MNNG-induced mutagenesis is highly dependent on its concentration and the duration of exposure. An optimal concentration should induce a high frequency of mutations while maintaining a sufficient level of cell survival for subsequent screening and analysis. The general principle for effective chemical mutagenesis is to achieve a cell survival rate of 50-95%.[1]

Key Considerations for MNNG Mutagenesis

Several factors can influence the outcome of MNNG mutagenesis in yeast:

  • Yeast Strain: Different yeast strains can exhibit varying sensitivities to MNNG due to differences in their DNA repair capacities.

  • Cellular Growth Phase: Cells in the logarithmic growth phase are generally more susceptible to mutagens.

  • MNNG Concentration and Exposure Time: These are the most critical parameters to optimize for achieving the desired balance between mutation frequency and cell survival.

  • Buffer System: MNNG is unstable at higher pH and in phosphate buffers. A citrate buffer at pH 5.5 is recommended for preparing the stock solution.

Quantitative Data on MNNG Mutagenesis

The following table summarizes typical ranges of MNNG concentrations used for mutagenesis in Saccharomyces cerevisiae and the expected outcomes. It is crucial to perform a dose-response experiment to determine the optimal concentration for a specific yeast strain and experimental objective.

MNNG Concentration (µg/mL)Exposure Time (minutes)Expected Survival Rate (%)General Outcome
1 - 530 - 60> 50Low to moderate mutation frequency
5 - 2030 - 6020 - 50Moderate to high mutation frequency
20 - 5010 - 305 - 20High mutation frequency, potentially high lethality
> 50< 10< 5Very high lethality, may be difficult to recover mutants

Note: This data is a general guideline. Actual results will vary depending on the yeast strain and experimental conditions.

Experimental Protocols

Preparation of MNNG Stock Solution

Caution: MNNG is a probable human carcinogen and should be handled with appropriate safety precautions, including wearing gloves, a lab coat, and working in a chemical fume hood.

  • Prepare a 100 mM citrate buffer (pH 5.5) by mixing 23 mM citric acid and 77 mM sodium citrate.

  • Weigh out the desired amount of MNNG powder in a chemical fume hood.

  • Dissolve the MNNG in the citrate buffer to a final concentration of 1 mg/mL. Gentle warming at 37°C may be required to fully dissolve the MNNG.

  • Dispense the stock solution into small, single-use aliquots.

  • Store the aliquots at -20°C and protect them from light.

  • Important: Thaw a fresh aliquot for each experiment and discard any unused portion. Do not reuse thawed MNNG solutions.

Protocol for Determining Optimal MNNG Concentration

This protocol outlines the steps to generate a dose-response curve to identify the optimal MNNG concentration for your yeast strain.

  • Yeast Culture Preparation:

    • Inoculate a single colony of your S. cerevisiae strain into 5 mL of YPD medium (1% yeast extract, 2% peptone, 2% dextrose).

    • Incubate overnight at 30°C with shaking (200-250 rpm).

    • The next day, dilute the overnight culture into 50 mL of fresh YPD medium to an optical density at 600 nm (OD₆₀₀) of approximately 0.1-0.2.

    • Incubate at 30°C with shaking until the culture reaches the mid-logarithmic phase (OD₆₀₀ of 0.6-0.8).

  • MNNG Treatment:

    • Harvest the yeast cells by centrifugation at 3,000 x g for 5 minutes.

    • Wash the cell pellet once with 25 mL of sterile distilled water and resuspend in 10 mL of 100 mM citrate buffer (pH 5.5).

    • Prepare a series of microcentrifuge tubes, each containing 1 mL of the cell suspension.

    • Add different final concentrations of MNNG (e.g., 0, 1, 5, 10, 20, 50 µg/mL) to the tubes.

    • Incubate the tubes at 30°C with shaking for a fixed time (e.g., 30 minutes).

  • Stopping the Reaction and Plating:

    • To stop the mutagenesis reaction, add 1 mL of 5% sodium thiosulfate solution to each tube and vortex briefly.

    • Pellet the cells by centrifugation at 3,000 x g for 5 minutes.

    • Wash the cells twice with 1 mL of sterile distilled water.

    • Resuspend the final cell pellet in 1 mL of sterile distilled water.

    • Prepare a series of 10-fold serial dilutions (10⁻¹, 10⁻², 10⁻³, 10⁻⁴, 10⁻⁵) of the cell suspension in sterile distilled water.

    • Plate 100 µL of the appropriate dilutions onto YPD agar plates. For the untreated control (0 µg/mL MNNG), plate the 10⁻⁴ and 10⁻⁵ dilutions. For the MNNG-treated samples, plate the 10⁻¹, 10⁻², and 10⁻³ dilutions.

    • Incubate the plates at 30°C for 2-3 days until colonies are visible.

  • Data Analysis:

    • Count the number of colonies on each plate.

    • Calculate the cell viability (survival rate) for each MNNG concentration using the following formula:

      • Survival Rate (%) = (Number of colonies from treated sample / Number of colonies from untreated control) x 100

    • Plot the survival rate (%) against the MNNG concentration (µg/mL) to generate a dose-response curve.

    • The optimal MNNG concentration will be the one that results in a survival rate within the desired range (typically 20-50%) for achieving a high mutation frequency.

Protocol for MNNG Mutagenesis and Mutant Screening

Once the optimal MNNG concentration is determined, this protocol can be used for large-scale mutagenesis and screening for desired phenotypes.

  • Follow steps 1 and 2 from the "Protocol for Determining Optimal MNNG Concentration," using the predetermined optimal MNNG concentration.

  • After stopping the reaction and washing the cells (step 3), resuspend the cell pellet in 10 mL of YPD medium.

  • Incubate the culture at 30°C for 2-4 hours to allow for the fixation of mutations.

  • Plate the mutagenized cells onto appropriate selective media to screen for mutants with the desired phenotype.

  • Incubate the plates under the appropriate conditions until colonies appear.

  • Isolate and further characterize the potential mutant colonies.

MNNG-Induced DNA Damage and Repair Pathways

MNNG introduces methyl groups onto DNA, with the most significant mutagenic lesion being O⁶-methylguanine (O⁶-meG). This lesion can mispair with thymine during DNA replication, leading to G:C to A:T transitions. In Saccharomyces cerevisiae, several DNA repair pathways are involved in responding to MNNG-induced damage.[2] These include:

  • Base Excision Repair (BER): This pathway is involved in removing alkylated bases.

  • Mismatch Repair (MMR): The MMR system can recognize the O⁶-meG:T mispair. Paradoxically, in some contexts, a functional MMR system can lead to increased cytotoxicity upon MNNG treatment.[2]

  • Homologous Recombination (HR): HR is a crucial pathway for repairing double-strand breaks that can arise as a secondary consequence of MNNG-induced damage and stalled replication forks.[2]

The interplay between these pathways determines the ultimate fate of the cell—survival, mutation, or cell death.

MNNG_Pathway MNNG MNNG (N-methyl-N'-nitro-N-nitrosoguanidine) DNA_Damage DNA Alkylation (O6-methylguanine) MNNG->DNA_Damage Replication DNA Replication DNA_Damage->Replication BER Base Excision Repair (BER) DNA_Damage->BER Mismatch O6-meG:T Mismatch Replication->Mismatch MMR Mismatch Repair (MMR) Mismatch->MMR Mutation G:C to A:T Transition (Mutation) Mismatch->Mutation BER->DNA_Damage Repair Cell_Cycle_Arrest Cell Cycle Arrest MMR->Cell_Cycle_Arrest DSB Double-Strand Breaks MMR->DSB Can lead to HR Homologous Recombination (HR) HR->DSB Repair Apoptosis Cell Death Cell_Cycle_Arrest->Apoptosis DSB->HR DSB->Apoptosis

Caption: MNNG-induced DNA damage and repair pathways in yeast.

Experimental Workflow

The following diagram illustrates the overall workflow for MNNG mutagenesis in yeast, from initial culture to mutant isolation.

MNNG_Workflow cluster_prep Preparation cluster_treatment Mutagenesis cluster_analysis Analysis & Screening cluster_screening Mutant Isolation Yeast_Culture 1. Yeast Culture (Mid-log phase) MNNG_Treatment 3. MNNG Treatment (Varying Concentrations) Yeast_Culture->MNNG_Treatment Prepare_MNNG 2. Prepare MNNG Stock Solution Prepare_MNNG->MNNG_Treatment Stop_Reaction 4. Stop Reaction (Sodium Thiosulfate) MNNG_Treatment->Stop_Reaction Wash_Cells 5. Wash Cells Stop_Reaction->Wash_Cells Serial_Dilution 6. Serial Dilution Wash_Cells->Serial_Dilution Plating_Survival 7. Plate for Survival (YPD Plates) Serial_Dilution->Plating_Survival Incubation 8. Incubate Plating_Survival->Incubation Analyze_Survival 9. Analyze Survival Rate (Determine Optimal Concentration) Incubation->Analyze_Survival Mutagenesis_Optimal 10. Mutagenesis with Optimal MNNG Concentration Analyze_Survival->Mutagenesis_Optimal Mutation_Fixation 11. Mutation Fixation Mutagenesis_Optimal->Mutation_Fixation Plate_Selection 12. Plate on Selective Media Mutation_Fixation->Plate_Selection Isolate_Mutants 13. Isolate and Characterize Mutants Plate_Selection->Isolate_Mutants

Caption: Experimental workflow for MNNG mutagenesis in yeast.

References

Application Notes: Utilizing N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) for the Development of Animal Models of Gastric Cancer

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent carcinogenic N-nitroso compound extensively used in preclinical research to induce gastric cancer in laboratory animals.[1][2] As a direct-acting alkylating agent, MNNG effectively mimics the effects of dietary nitrosamines, a significant risk factor for human gastric cancer.[1][2] The resulting animal models are invaluable tools for investigating the multistage process of gastric carcinogenesis, evaluating potential chemopreventive agents, and developing novel therapeutic strategies.[2][3] MNNG predominantly induces well-differentiated, intestinal-type adenocarcinomas in the glandular stomach, particularly in the pyloric and antral regions.[1]

Mechanism of Carcinogenesis

MNNG exerts its carcinogenic effects without the need for metabolic activation.[1] Its primary mechanism involves the direct alkylation of DNA bases, leading to the formation of mutagenic adducts such as O⁶-methylguanine (O⁶-MeG) and N⁷-methylguanine (N⁷-MeG).[1] The presence of O⁶-MeG can lead to mispairing with thymine during DNA replication, resulting in G to A transition mutations if not repaired by cellular mechanisms like O⁶-methylguanine-DNA methyltransferase (MGMT).[1]

Beyond direct DNA damage, MNNG-induced carcinogenesis is a complex process involving the dysregulation of multiple cellular signaling pathways. These include pathways governing:

  • Inflammation: Activation of NF-κB and modulation of pro- and anti-inflammatory cytokines.[4][5]

  • Oxidative Stress: Induction of reactive oxygen species (ROS) and modulation of antioxidant response pathways like Nrf2/HO-1.[4][5]

  • Cell Proliferation and Survival: Alteration of pathways such as PI3K/AKT, Wnt/β-catenin, and MAPK.[5][6][7]

  • Apoptosis and Autophagy: Dysregulation of programmed cell death and cellular recycling processes.[3][4]

Animal Models

Rats are the most commonly used species for MNNG-induced gastric cancer models due to their susceptibility. Various strains have been utilized, with differing sensitivities to MNNG.[8][9][10]

  • Rat Strains: Wistar, Sprague-Dawley, and F344 rats are frequently employed.[8][11][12] Strain-specific differences in metabolism and DNA repair capacity can influence tumor incidence and latency.[8][9][10] For instance, the Buffalo rat strain has shown higher resistance compared to more sensitive strains like Wistar.[8][9]

  • Mouse Models: Mice have been found to be remarkably more resistant to MNNG-induced gastric carcinogenesis compared to rats.[13] Therefore, other carcinogens like N-methyl-N-nitrosourea (MNU) are more commonly used for inducing gastric tumors in mice.[13][14]

  • Canine Models: MNNG and its analogue N-ethyl-N'-nitro-N-nitrosoguanidine (ENNG) have been successfully used to induce gastric cancer in dogs, including Beagle and mongrel breeds.[15][16][17] These larger animal models allow for serial endoscopic and biopsy studies, closely mimicking clinical scenarios.[15]

Enhancing Carcinogenesis

To increase tumor incidence and potentially shorten the latency period, MNNG administration is often combined with co-carcinogenic treatments:

  • Saturated Salt Solution: The use of a saturated sodium chloride (NaCl) solution as a gastric irritant can enhance the carcinogenic effect of MNNG, particularly in the forestomach.[18][19]

  • Duodenogastric Reflux: Surgical procedures that induce the reflux of duodenal contents into the stomach have been shown to promote MNNG-induced gastric neoplasia.[20]

  • Helicobacter pylori Infection: As a major risk factor for human gastric cancer, co-administration of H. pylori with MNNG can create a more clinically relevant model, although this is more established with MNU in mice.[7][13][21] H. pylori contributes to chronic inflammation, a key driver of carcinogenesis.[7][21][22]

Experimental Protocols

Caution: MNNG is a potent carcinogen and mutagen. Appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, must be worn at all times. All procedures involving MNNG powder or solutions should be performed in a certified chemical fume hood. All contaminated materials must be disposed of as hazardous waste according to institutional guidelines.

Protocol 1: MNNG Administration in Drinking Water (Rat Model)

This method involves the chronic exposure of animals to low concentrations of MNNG and is widely used for inducing adenocarcinoma in the glandular stomach.

Materials:

  • N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)

  • Sterile drinking water

  • Glass or plastic water bottles (amber or covered with foil to protect from light)

  • Male Wistar or Sprague-Dawley rats (6-8 weeks old)

  • Standard rodent chow

  • Appropriate animal housing

Procedure:

  • Acclimatization: House rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week before the start of the experiment. Allow free access to standard chow and water.

  • Preparation of MNNG Solution:

    • In a chemical fume hood, carefully weigh the required amount of MNNG powder.

    • Prepare a stock solution if necessary. MNNG can be dissolved in a small amount of dimethyl sulfoxide (DMSO) before being diluted in drinking water. However, direct dissolution in water is also common.

    • Prepare the final MNNG solution at the desired concentration (e.g., 100 µg/mL). For a 100 µg/mL (or 100 mg/L) solution, dissolve 100 mg of MNNG in 1 liter of sterile drinking water.

    • Stir the solution until the MNNG is completely dissolved.

    • Transfer the solution to light-protected drinking bottles.

  • Administration:

    • Replace the regular drinking water in the animal cages with the MNNG-containing water.

    • Prepare fresh MNNG solution 2-3 times per week and replace the bottles to ensure stability and potency.

    • Continue administration for the planned duration, typically ranging from 24 to 40 weeks.[1]

  • Monitoring:

    • Monitor the animals daily for any signs of toxicity, such as weight loss, ruffled fur, or lethargy.

    • Measure body weight and water consumption weekly. Note that high concentrations of MNNG may reduce water intake.[1]

  • Termination and Tissue Collection:

    • At the end of the experimental period (e.g., 40-52 weeks from the start), euthanize the animals using an approved method (e.g., CO₂ asphyxiation followed by cervical dislocation).

    • Perform a necropsy and carefully excise the stomach.

    • Open the stomach along the greater curvature, rinse with cold saline, and examine for macroscopic lesions (tumors, ulcers, thickening).

    • Fix the stomach in 10% neutral buffered formalin for at least 24 hours before proceeding with histopathological analysis.

Protocol 2: MNNG Administration by Intragastric Gavage (Rat Model)

This method involves the direct delivery of a specific dose of MNNG into the stomach, which can be used for both single high-dose and repeated dosing schedules.

Materials:

  • N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)

  • Vehicle (e.g., 10% DMSO in water, olive oil)

  • Male F344 or Wistar rats (6-8 weeks old)

  • Animal gavage needles (stainless steel, appropriate size for rats)

  • Syringes

  • Standard rodent chow

  • Appropriate animal housing

Procedure:

  • Acclimatization: Acclimatize animals as described in Protocol 1.

  • Preparation of MNNG Gavage Solution:

    • In a chemical fume hood, prepare the MNNG solution in the chosen vehicle at the desired concentration (e.g., for a dose of 200 mg/kg in a 250g rat, you would need 50 mg of MNNG). The final volume for gavage should be appropriate for the animal's size (e.g., 1-2 mL).

    • Ensure the MNNG is fully dissolved or suspended uniformly.

  • Administration:

    • Gently restrain the rat.

    • Measure the distance from the rat's incisors to the xiphoid process to estimate the correct length for gavage needle insertion.

    • Carefully insert the gavage needle into the esophagus and advance it into the stomach.

    • Slowly administer the MNNG solution.

    • This procedure can be performed as a single high-dose administration (e.g., 200 mg/kg)[11][23] or repeated at lower doses over several weeks.

  • Monitoring:

    • Monitor animals closely after gavage for any signs of distress or acute toxicity. High doses can lead to mortality.[1]

    • Continue to monitor animal health and body weight throughout the experimental period as described in Protocol 1.

  • Termination and Tissue Collection:

    • Follow the same procedure for euthanasia and tissue collection as described in Protocol 1. The observation period following a single gavage dose can be lengthy, up to 110 weeks.[11]

Data Presentation

Table 1: Summary of MNNG-Induced Gastric Tumor Incidence via Drinking Water in Rats

Animal StrainMNNG Concentration (in drinking water)Duration of AdministrationObservation PeriodTumor Incidence (%)Reference
Wistar100 µg/mL (+ 10% NaCl for first 6 weeks)40 weeks48 weeks75.0%[18]
Sprague-Dawley120 mg/L52 weeks52 weeks60.0%[12]
Rat (unspecified)50 µg/mL32 weeks50 weeks33.0% (3.3 tumors/10 animals)[24]
Rat (unspecified)100 µg/mL32 weeks50 weeksDecreased vs 50 µg/mL group[24]
Rat (unspecified)83 mg/L12 weeks56 weeks14.8% (4/27 animals)[20]

Table 2: Summary of MNNG-Induced Gastric Tumor Incidence via Gavage in Rats

Animal StrainMNNG Dose & ScheduleVehicleObservation PeriodTumor Incidence (%) (Glandular Stomach)Reference
F344200 mg/kg (single dose)Not specified110 weeks65.0%[11]
Wistar250 mg/kg (single dose)DMSO52 weeks18.0%[19]
Rat (unspecified)200 mg/kg (repeated every 10 days)Not specified3 monthsAdenocarcinoma induced[23]

Visualizations

Signaling Pathways

MNNG_Carcinogenesis_Pathway MNNG MNNG Exposure DNA_Damage DNA Alkylation (O⁶-MeG, N⁷-MeG) MNNG->DNA_Damage Direct Action Inflammation Chronic Inflammation MNNG->Inflammation Oxidative_Stress Oxidative Stress (ROS Production) MNNG->Oxidative_Stress Mutation G→A Mutations DNA_Damage->Mutation Gastric_Cancer Gastric Adenocarcinoma Mutation->Gastric_Cancer NFkB NF-κB Pathway Inflammation->NFkB Nrf2 Nrf2/HO-1 Pathway Oxidative_Stress->Nrf2 Cell_Proliferation Increased Cell Proliferation Cell_Proliferation->Gastric_Cancer Apoptosis_Inhibition Inhibition of Apoptosis Apoptosis_Inhibition->Gastric_Cancer NFkB->Cell_Proliferation PI3K_AKT PI3K/AKT Pathway PI3K_AKT->Cell_Proliferation PI3K_AKT->Apoptosis_Inhibition Wnt Wnt/β-catenin Pathway Wnt->Cell_Proliferation

Caption: Key pathways in MNNG-induced gastric carcinogenesis.

Experimental Workflow

MNNG_Workflow cluster_admin 2. MNNG Administration start Start: Select Animal Model (e.g., Wistar Rats, 6-8 weeks old) acclimatization 1. Acclimatization (1 week) start->acclimatization drinking_water Method A: Drinking Water (e.g., 100 µg/mL) Duration: 24-40 weeks acclimatization->drinking_water gavage Method B: Intragastric Gavage (e.g., single 200 mg/kg dose) Duration: Single or Repeated acclimatization->gavage monitoring 3. Monitoring (Daily Health Checks, Weekly Body Weight) drinking_water->monitoring gavage->monitoring termination 4. Experiment Termination (e.g., at 52 weeks) monitoring->termination necropsy 5. Necropsy & Tissue Collection (Stomach Excision) termination->necropsy analysis 6. Analysis (Macroscopic Examination, Histopathology) necropsy->analysis end End: Data Interpretation analysis->end

Caption: General workflow for MNNG-induced gastric cancer models.

References

Application Notes and Protocols for Nitrosoguanidine Treatment of Bacterial Cultures

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the principles and practices of using N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), a potent mutagen, for the genetic modification of bacterial cultures. The protocols and data presented herein are intended to serve as a foundational resource for researchers aiming to induce mutations for strain improvement, functional genomics, and drug discovery applications.

Abstract: N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a powerful alkylating agent widely employed for inducing random mutagenesis in bacteria.[1][2][3] Its efficacy in generating a high frequency of mutations has made it an invaluable tool in microbial genetics.[4] This document outlines a detailed, step-by-step protocol for MNNG treatment of bacterial cultures, including safety precautions, experimental design, and post-treatment analysis. Furthermore, it presents a summary of quantitative data from various studies to aid in the optimization of mutagenesis experiments and includes diagrams illustrating the experimental workflow and the molecular mechanism of MNNG-induced mutagenesis.

Introduction

MNNG is a chemical mutagen that primarily acts by adding a methyl group to guanine and thymine bases in DNA.[2] This alkylation can lead to mispairing during DNA replication, resulting predominantly in G:C to A:T transition mutations.[2][5][6] The ability to generate a high mutation frequency makes MNNG a valuable tool for creating mutant libraries for screening and selection of desired phenotypes, such as enhanced production of metabolites, antibiotic resistance, or altered enzymatic activity. However, due to its carcinogenic and mutagenic nature, strict safety protocols must be followed during its handling and disposal.[7][8]

Quantitative Data Summary

The effectiveness of MNNG mutagenesis can vary significantly depending on the bacterial species, strain, and treatment conditions. The following table summarizes key quantitative data from published studies to provide a starting point for experimental design.

Bacterial SpeciesMNNG ConcentrationTreatment TimeBuffer/MediumSurvival Rate (%)Mutation Frequency (per viable cell)Reference
Escherichia coli0.5 µg/mL4 hoursMinimal MediumNot specifiedWeakly mutagenic[9]
Escherichia coli10 µg/mL5 minutesCitrate Buffer (pH 5.5)Not specifiedHigh[9]
Escherichia coli1 mg/mL15 minutesNot specified10%~10⁻⁴[4]
Streptomyces fradiaeLow dosesNot specifiedNot specifiedNot specifiedInduces adaptive response[10]
Bacillus thuringiensisNot specifiedNot specifiedNot specifiedRelatively sensitiveMutagenic[11]

Experimental Protocols

Safety Precautions

Warning: MNNG is a potent carcinogen and mutagen.[7][8] Handle with extreme caution in a designated area, preferably within a chemical fume hood.[12] Always wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.[7][12] All contaminated materials and waste must be disposed of according to institutional and national regulations for hazardous chemical waste.[8]

Materials
  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Luria-Bertani broth)

  • Appropriate solid growth medium (e.g., Luria-Bertani agar)

  • N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)

  • Buffer for treatment (e.g., Citrate buffer, pH 5.5 or Phosphate buffer, pH 7.0)[9]

  • Sterile centrifuge tubes

  • Sterile dilution tubes and pipettes

  • Incubator

  • Centrifuge

  • Spectrophotometer

Protocol for MNNG Mutagenesis
  • Culture Preparation: Inoculate a single colony of the desired bacterial strain into 5 mL of appropriate liquid medium. Incubate overnight at the optimal growth temperature with shaking to obtain a saturated culture.

  • Sub-culturing: The following day, dilute the overnight culture into fresh liquid medium to an optical density at 600 nm (OD₆₀₀) of approximately 0.05-0.1. Incubate with shaking at the optimal temperature until the culture reaches the mid-logarithmic growth phase (OD₆₀₀ of ~0.4-0.6).

  • Cell Harvesting and Washing: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). Discard the supernatant. Resuspend the cell pellet in an equal volume of the chosen treatment buffer (e.g., citrate buffer, pH 5.5).[9] Centrifuge again and resuspend the pellet in the same buffer. This washing step is crucial to remove any residual media components that might react with MNNG.

  • MNNG Treatment:

    • Prepare a fresh stock solution of MNNG in a suitable solvent (e.g., dimethyl sulfoxide or acetone) immediately before use. Handle with extreme caution under a fume hood.

    • Add the MNNG stock solution to the cell suspension to achieve the desired final concentration (refer to the table above for guidance). A typical starting point for E. coli is 10 µg/mL for a short duration treatment.[9]

    • Incubate the cell suspension with MNNG for the desired time (e.g., 5-30 minutes) at room temperature or 37°C.[9] The optimal time and concentration should be determined empirically for each strain and desired mutation rate.

  • Stopping the Reaction and Cell Recovery: To stop the mutagenesis reaction, add an excess of a quenching agent like L-cysteine or dilute the cell suspension at least 100-fold in fresh, cold growth medium. Centrifuge the cells to pellet them and discard the supernatant (which contains MNNG) into a designated hazardous waste container.

  • Washing: Wash the cell pellet twice with fresh, cold growth medium or buffer to remove any remaining traces of MNNG.

  • Outgrowth: Resuspend the washed cell pellet in fresh liquid medium and incubate for a period (e.g., 1-2 hours) to allow for the fixation of mutations and recovery of the cells.

  • Plating for Viability and Mutant Screening:

    • Create a serial dilution of the treated and an untreated control culture.

    • Plate appropriate dilutions onto non-selective agar plates to determine the survival rate (colony-forming units per mL).

    • Plate the treated culture onto selective agar plates to screen for mutants with the desired phenotype.

  • Calculation of Mutation Frequency: The mutation frequency is calculated by dividing the number of mutant colonies by the total number of viable cells plated.[9]

Visualizations

Experimental Workflow

G cluster_prep Culture Preparation cluster_treatment MNNG Treatment cluster_post Post-Treatment start Inoculate single colony overnight Overnight culture start->overnight subculture Subculture to log phase overnight->subculture harvest Harvest & Wash Cells subculture->harvest treatment Resuspend in Buffer & Add MNNG harvest->treatment incubation Incubate (e.g., 5-30 min) treatment->incubation stop Stop Reaction & Wash incubation->stop outgrowth Outgrowth in fresh medium stop->outgrowth plating Plate for Viability & Mutant Screening outgrowth->plating

Caption: Experimental workflow for MNNG mutagenesis of bacterial cultures.

Mechanism of MNNG Mutagenesis

G MNNG MNNG (N-methyl-N'-nitro-N-nitrosoguanidine) DNA Bacterial DNA MNNG->DNA interacts with Alkylation Alkylation of DNA bases DNA->Alkylation O6_G O6-methylguanine Alkylation->O6_G O4_T O4-methylthymine Alkylation->O4_T Replication DNA Replication O6_G->Replication O4_T->Replication Mispairing_G O6-methylguanine pairs with Thymine Replication->Mispairing_G Mispairing_T O4-methylthymine pairs with Guanine Replication->Mispairing_T Mutation G:C to A:T Transition Mutation Mispairing_G->Mutation Mispairing_T->Mutation

Caption: Mechanism of MNNG-induced G:C to A:T transition mutations.

References

Application of Nitrosoguanidine in Microbial Strain Improvement: Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitrosoguanidine (NTG), particularly N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), is a potent chemical mutagen that has been instrumental in the field of microbial strain improvement for decades.[1][2] Its efficacy in inducing a high frequency of point mutations has made it a valuable tool for enhancing the production of commercially significant biomolecules such as antibiotics, amino acids, enzymes, and other secondary metabolites.[3][4] This document provides detailed application notes, experimental protocols, and supporting data on the use of NTG for the genetic enhancement of industrial microorganisms.

Mechanism of Action

NTG is an alkylating agent that primarily acts by adding a methyl group to the O6 position of guanine and the O4 position of thymine in the DNA.[5] This alkylation leads to mispairing during DNA replication, predominantly causing G:C to A:T transition mutations.[6][7] The resulting genetic alterations can lead to modified or enhanced metabolic pathways, ultimately resulting in improved product yields or other desirable phenotypic changes.

Applications in Microbial Strain Improvement

The application of NTG mutagenesis has led to significant improvements in the production of a wide array of microbial products. Below are some examples of its successful application:

  • Antibiotics: Strains of Penicillium chrysogenum have been subjected to NTG mutagenesis to enhance penicillin production.[8]

  • Amino Acids: Corynebacterium glutamicum has been a primary target for NTG-induced mutagenesis to increase the yield of amino acids like L-lysine.[3][9]

  • Insecticides: The production of spinosad by Saccharopolyspora spinosa has been substantially increased through NTG mutagenesis.[1][10]

  • Enzymes: Various fungal species, such as Aspergillus niger, have been treated with NTG to improve the production of industrial enzymes like glucoamylase.[11]

Quantitative Data on Strain Improvement

The following tables summarize the quantitative improvements achieved in microbial strains through NTG-induced mutagenesis.

Table 1: Improvement of Spinosad Production in Saccharopolyspora spinosa

StrainMutagenesis MethodSpinosad Titer (mg/L)Fold IncreaseReference
Wild-Type-167.6 ± 15.3-[10]
NT24 (mutant)ARTP/NTG compound mutagenesis858.3 ± 27.75.12[10]
4-7 (mutant)NTG and UV followed by genome shuffling5473.26[12]

Table 2: Improvement of L-Lysine Production in Corynebacterium glutamicum

StrainMutagenesis MethodL-Lysine Titer (g/L)Fold IncreaseReference
NIAB-SM-3 (wild-type)-3.0-[3]
NIAB-NT-43 (mutant)NTG3.81.27[3]
NIAB-NT-15 (mutant)NTG5.01.67[3]

Table 3: Improvement of Enzyme Production in Fungi

MicroorganismEnzymeMutagenesis MethodImprovementReference
Aspergillus sp.Cellulase (CMCase)Sequential NTG and UV2.03-fold increase in activity[13]
Aspergillus nigerGlucoamylaseNTGNot specified[11]
Lactobacillus sp.DextransucraseNTG10.23% increase in yield

Experimental Protocols

General Safety Precautions

Caution: this compound is a potent mutagen and a suspected carcinogen. Always handle NTG with extreme care in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves. All contaminated materials and solutions should be decontaminated before disposal according to institutional guidelines.

Protocol 1: NTG Mutagenesis of Bacteria (e.g., Corynebacterium glutamicum)

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Luria-Bertani broth)

  • Tris-maleate buffer (50 mM, pH 6.0)

  • N-methyl-N'-nitro-N-nitrosoguanidine (NTG) stock solution (e.g., 1 mg/mL in sterile distilled water, freshly prepared)

  • Sterile saline solution (0.9% NaCl)

  • Sterile centrifuge tubes

  • Incubator shaker

  • Spectrophotometer

  • Plating medium

Procedure:

  • Cell Culture Preparation: Inoculate a single colony of the bacterial strain into the liquid growth medium and incubate with shaking at the optimal temperature until the culture reaches the mid-exponential growth phase (OD600 ≈ 0.4-0.6).

  • Cell Harvesting and Washing: Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C). Discard the supernatant and wash the cell pellet twice with an equal volume of cold, sterile Tris-maleate buffer.

  • Resuspension: Resuspend the washed cell pellet in the Tris-maleate buffer to a final cell density of approximately 1 x 10⁸ cells/mL.

  • NTG Treatment: In a fume hood, add the freshly prepared NTG stock solution to the cell suspension to achieve the desired final concentration (e.g., 50-500 µg/mL).[9] The optimal concentration should be determined empirically by creating a kill curve.

  • Incubation: Incubate the cell suspension with NTG at the optimal growth temperature with gentle shaking for a predetermined time (e.g., 30-60 minutes).[9] The optimal exposure time should also be determined from a kill curve, typically aiming for a 90-99% kill rate.

  • Stopping the Reaction: Stop the mutagenesis reaction by diluting the cell suspension at least 100-fold in cold, sterile saline solution. Alternatively, centrifuge the cells and wash them twice with sterile saline.

  • Plating and Screening: Serially dilute the treated and washed cells in sterile saline and plate onto the appropriate agar medium to determine the survival rate and to screen for desired phenotypes. Incubate the plates under suitable conditions.

  • Mutant Selection: Screen the resulting colonies for the desired trait (e.g., increased product yield, resistance to a toxic analog).

Protocol 2: NTG Mutagenesis of Fungi (e.g., Aspergillus niger)

Materials:

  • Fungal strain of interest

  • Appropriate medium for spore production (e.g., Potato Dextrose Agar)

  • Sterile distilled water or a suitable buffer (e.g., 0.2 M citrate buffer, pH 5.0)

  • NTG stock solution (e.g., 1 mg/mL in sterile buffer, freshly prepared)

  • Sterile glass beads or a cell scraper

  • Sterile cheesecloth or cotton wool for filtration

  • Hemocytometer

  • Sterile centrifuge tubes

  • Incubator

Procedure:

  • Spore Suspension Preparation: Grow the fungal strain on an agar plate until it produces a sufficient number of spores. Harvest the spores by adding a small volume of sterile distilled water with a wetting agent (e.g., 0.01% Tween 80) and gently scraping the surface with a sterile loop or glass beads.

  • Filtration and Quantification: Filter the spore suspension through sterile cheesecloth or cotton wool to remove mycelial fragments. Count the spores using a hemocytometer and adjust the concentration to approximately 1 x 10⁷ spores/mL in the appropriate buffer.

  • NTG Treatment: In a chemical fume hood, add the freshly prepared NTG stock solution to the spore suspension to the desired final concentration (e.g., 100 µg/mL).[13]

  • Incubation: Incubate the spore suspension with NTG at a suitable temperature (e.g., 30°C) with gentle shaking for a specific duration (e.g., 10-60 minutes).[13] The optimal conditions should be determined by generating a kill curve.

  • Stopping the Reaction: Terminate the mutagenesis by diluting the suspension at least 100-fold with cold, sterile distilled water and then centrifuging to pellet the spores.

  • Washing: Wash the spore pellet at least twice with sterile distilled water to remove any residual NTG.

  • Plating and Screening: Resuspend the washed spores in sterile water, serially dilute, and plate onto a suitable solid medium for screening.

  • Mutant Isolation: After incubation, screen the resulting colonies for the desired characteristics.

Visualizations

Signaling Pathway of NTG-induced Mutagenesis and Cellular Response

NTG_Mutagenesis_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_repair DNA Repair Pathways NTG This compound (NTG) NTG_in NTG uptake NTG->NTG_in Cellular uptake DNA Cellular DNA NTG_in->DNA Alkylation of Guanine Alkylated_DNA Alkylated DNA (O6-methylguanine) Replication DNA Replication Alkylated_DNA->Replication BER Base Excision Repair (BER) Alkylated_DNA->BER Damage Recognition Mispairing Mispairing (O6-meG with Thymine) Replication->Mispairing HR Homologous Recombination (HR) Replication->HR Repair of replication-associated damage Mutation G:C to A:T Transition Mutation Mispairing->Mutation Permanent mutation if not repaired MMR Mismatch Repair (MMR) Mispairing->MMR Mismatch Recognition

Caption: NTG-induced DNA alkylation and subsequent cellular responses.

Experimental Workflow for NTG Mutagenesis

NTG_Workflow start Start: Select Microbial Strain culture 1. Prepare Cell/Spore Suspension (Exponential Growth Phase) start->culture wash 2. Harvest and Wash Cells/Spores culture->wash mutagenesis 3. NTG Treatment (Determine optimal concentration and time) wash->mutagenesis stop 4. Stop Reaction and Wash mutagenesis->stop plate 5. Plate on Selective/Screening Medium stop->plate screen 6. Screen for Improved Phenotype plate->screen isolate 7. Isolate and Characterize Mutant Strains screen->isolate end End: Strain with Improved Characteristics isolate->end

Caption: A generalized workflow for microbial strain improvement using NTG.

References

Application Notes and Protocols for Creating a Kill Curve for N-Methyl-N'-nitro-N-nitrosoguanidine (MNNG) in a Specific Cell Line

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent mutagen and carcinogen widely used in cancer research to induce DNA damage and study cellular responses.[1] As an alkylating agent, MNNG primarily methylates DNA, leading to the formation of lesions such as O6-methylguanine.[1] This damage triggers a cascade of cellular events, including the activation of DNA damage response (DDR) pathways, cell cycle arrest, and ultimately, cell death through apoptosis or other mechanisms.[1][2] Determining the optimal concentration of MNNG to elicit a desired level of cytotoxicity is crucial for various applications, including the development of cancer models and the screening of potential therapeutic agents.

A "kill curve" is a dose-response experiment designed to determine the concentration range of a cytotoxic agent that effectively kills a specific percentage of a cell population over a defined period. This application note provides a detailed protocol for generating a kill curve for MNNG in a user-defined mammalian cell line. The resulting data will enable researchers to identify key cytotoxic concentrations, such as the IC50 (the concentration that inhibits 50% of cell viability), and the minimum concentration required to achieve complete cell death.

MNNG Mechanism of Action and Induced Cell Death Pathways

MNNG exerts its cytotoxic effects primarily by inducing DNA alkylation. This genotoxic stress activates complex signaling networks that determine the fate of the cell.

  • DNA Damage and Repair: MNNG transfers a methyl group to DNA bases, which can lead to mispairing during DNA replication if not repaired. The mismatch repair (MMR) system can recognize these lesions, but futile repair cycles can lead to DNA strand breaks and the initiation of cell death pathways.

  • Apoptosis Induction: MNNG-induced DNA damage can activate both p53-dependent and p53-independent apoptotic pathways.[1] The tumor suppressor protein p53 can be upregulated and phosphorylated in response to MNNG, leading to the transcription of pro-apoptotic genes.[1] This often involves the mitochondrial pathway, characterized by the release of cytochrome c and the activation of caspases.[1]

  • Non-Apoptotic Cell Death: In some contexts, MNNG can induce non-apoptotic forms of cell death. This can be associated with the activation of poly-ADP ribose polymerase (PARP), which can lead to energy depletion and cell demise.[2]

Below is a diagram illustrating the signaling pathway of MNNG-induced cell death.

MNNG_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Response cluster_dna_damage DNA Damage & Repair cluster_p53_pathway p53-Dependent Apoptosis cluster_parp_pathway Non-Apoptotic & p53-Independent MNNG MNNG (Nitrosoguanidine) DNA_Alkylation DNA Alkylation (O6-methylguanine) MNNG->DNA_Alkylation MMR Mismatch Repair (MMR) System Activation DNA_Alkylation->MMR DSB DNA Strand Breaks MMR->DSB p53 p53 Activation & Phosphorylation DSB->p53 PARP PARP Activation DSB->PARP Bax Bax Upregulation p53->Bax Mitochondria_p53 Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria_p53 Cytochrome_c_p53 Cytochrome c Release Mitochondria_p53->Cytochrome_c_p53 Caspase9_p53 Caspase-9 Activation Cytochrome_c_p53->Caspase9_p53 Caspase3_p53 Caspase-3 Activation Caspase9_p53->Caspase3_p53 Apoptosis_p53 Apoptosis Caspase3_p53->Apoptosis_p53 AIF AIF Release from Mitochondria PARP->AIF Cell_Death_PARP Cell Death AIF->Cell_Death_PARP

Caption: MNNG-induced DNA damage response pathways.

Experimental Protocol: MNNG Kill Curve

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

Materials and Reagents
  • Cell Line: The specific mammalian cell line of interest, in a healthy, logarithmic growth phase.

  • Complete Culture Medium: Appropriate growth medium supplemented with serum and antibiotics as required for the cell line.

  • N-methyl-N'-nitro-N-nitrosoguanidine (MNNG): A stock solution of known concentration, typically prepared in DMSO or an appropriate solvent. Caution: MNNG is a potent carcinogen and mutagen. Handle with extreme care using appropriate personal protective equipment (PPE) and safety protocols.

  • Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

  • Cell Dissociation Reagent: e.g., Trypsin-EDTA.

  • Cell Viability Assay Kit: e.g., MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), XTT, WST-1, or a kit for trypan blue exclusion assay.

  • Multi-well Plates: Sterile 96-well or 24-well cell culture plates.

  • Standard Cell Culture Equipment: Incubator (37°C, 5% CO2), biosafety cabinet, centrifuge, hemocytometer or automated cell counter, microscope, multichannel pipette.

Experimental Workflow Diagram

Kill_Curve_Workflow start Start seed_cells 1. Seed Cells in Multi-well Plate start->seed_cells overnight_incubation 2. Incubate Overnight (24h) seed_cells->overnight_incubation prepare_mnng 3. Prepare Serial Dilutions of MNNG overnight_incubation->prepare_mnng treat_cells 4. Treat Cells with MNNG Dilutions prepare_mnng->treat_cells incubation_period 5. Incubate for Desired Time Points (e.g., 24h, 48h, 72h) treat_cells->incubation_period viability_assay 6. Perform Cell Viability Assay (e.g., MTT Assay) incubation_period->viability_assay data_acquisition 7. Measure Absorbance/ Count Viable Cells viability_assay->data_acquisition data_analysis 8. Analyze Data and Plot Kill Curve data_acquisition->data_analysis end End data_analysis->end

Caption: Experimental workflow for generating an MNNG kill curve.

Step-by-Step Procedure
  • Cell Seeding:

    • Harvest cells that are in a logarithmic growth phase.

    • Perform a cell count and determine cell viability (should be >95%).

    • Seed the cells into a 96-well plate at a predetermined optimal density. The seeding density should be such that the cells in the untreated control well are approximately 70-80% confluent at the end of the experiment. A typical starting density for many adherent cell lines is 5,000-10,000 cells per well.

    • Incubate the plate overnight at 37°C with 5% CO2 to allow cells to attach and resume growth.

  • Preparation of MNNG Dilutions:

    • Prepare a series of MNNG dilutions in complete culture medium from your stock solution.

    • The concentration range should be broad enough to span from no effect to complete cell death. Based on literature, a starting range of 0.1 µg/mL to 50 µg/mL is recommended.[1] A 2-fold or 3-fold serial dilution is appropriate.

    • Include a "no MNNG" control (medium with solvent only, if applicable) and a "medium only" blank control.

  • Cell Treatment:

    • Carefully remove the culture medium from the wells.

    • Add 100 µL (for a 96-well plate) of the prepared MNNG dilutions to the respective wells. It is recommended to test each concentration in triplicate.

    • Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours). The incubation time will depend on the cell line's doubling time and the research question.

  • Assessment of Cell Viability (Example using MTT Assay):

    • At the end of the incubation period, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO or other solubilizing agent to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Presentation and Analysis

The quantitative data from the kill curve experiment should be organized in a clear and structured table.

Raw Data Table
MNNG Concentration (µg/mL)Replicate 1 (Absorbance)Replicate 2 (Absorbance)Replicate 3 (Absorbance)
0 (Control)
0.1
0.5
1.0
5.0
10.0
25.0
50.0
Medium Blank
Processed Data Table
  • Calculate Average Absorbance: For each concentration, calculate the average absorbance from the triplicate wells.

  • Correct for Blank: Subtract the average absorbance of the "medium only" blank from all other average absorbance values.

  • Calculate Percent Viability:

    • Percent Viability = (Corrected Absorbance of Treated Well / Corrected Absorbance of Control Well) x 100

MNNG Concentration (µg/mL)Average Corrected AbsorbanceStandard DeviationPercent Viability (%)
0 (Control)100
0.1
0.5
1.0
5.0
10.0
25.0
50.0
Data Visualization and Interpretation
  • Plot the Percent Viability against the log of the MNNG concentration.

  • This will generate a sigmoidal dose-response curve.

  • From this curve, you can determine the IC50 value, which is the concentration of MNNG that results in 50% cell viability.

  • The curve will also reveal the minimum concentration required to achieve near-complete cell death.

Troubleshooting

  • High Variability Between Replicates: Ensure accurate pipetting and homogenous cell suspension during seeding. Check for edge effects in the multi-well plate.

  • No Dose-Response Observed: The concentration range may be too low or too high. Adjust the range and repeat the experiment. Ensure the MNNG stock solution is not degraded.

  • Cells in Control Wells are Not Healthy: Check for contamination, ensure proper incubator conditions, and use cells with a low passage number.

By following this detailed application note and protocol, researchers can effectively generate a reliable kill curve for this compound in their specific cell line, providing a solid foundation for further studies in cancer biology and drug development.

References

Application Notes and Protocols for Nitrosoguanidine Mutagenesis in Generating Antibiotic Resistance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N'-methyl-N'-nitro-N-nitrosoguanidine (NTG) is a potent chemical mutagen that has been widely utilized for inducing random mutations in microorganisms. Its primary mechanism of action involves the alkylation of DNA bases, leading predominantly to G:C to A:T transition mutations. This characteristic makes NTG an effective tool for generating a diverse library of mutants, from which strains with desired phenotypes, such as antibiotic resistance, can be selected. The development of antibiotic resistance is a critical area of research, both for understanding the mechanisms of resistance and for the development of new therapeutic strategies. This document provides detailed application notes and protocols for the use of NTG-induced mutagenesis to generate antibiotic-resistant bacterial strains, with a focus on Escherichia coli, Streptomyces spp., and Corynebacterium glutamicum.

Mechanism of Action

NTG is an alkylating agent that adds a methyl group to guanine at the O-6 position and to a lesser extent, to thymine at the O-4 position.[1] The resulting O-6-methylguanine preferentially pairs with thymine instead of cytosine during DNA replication. This mispairing leads to a G:C to A:T transition mutation in the subsequent round of replication. These mutations are distributed throughout the bacterial chromosome, and by controlling the dose and duration of NTG exposure, the frequency of mutations can be modulated.

Data Presentation

Table 1: Typical NTG Mutagenesis Conditions and Resulting Mutation Frequencies
OrganismNTG ConcentrationExposure Time (minutes)pHTypical Survival Rate (%)Resulting Mutation Frequency (per 10^5 cells)Reference(s)
Escherichia coli0.1 - 1 mg/mL15 - 605.5 - 7.01 - 1010 - 500[2][3]
Streptomyces spp.0.5 - 3 mg/mL30 - 1207.0 - 9.00.1 - 51 - 20[4][5]
Corynebacterium glutamicum0.1 - 0.5 mg/mL30 - 606.0 - 7.010 - 505 - 100
Table 2: Examples of Antibiotic Resistance Developed Through NTG Mutagenesis
OrganismAntibioticNTG Treatment ConditionsFold Increase in MIC / Resistance LevelReference(s)
Streptomyces hygroscopicusGentamicin2 mg/mL NTG + 1 µg/mL Gentamicin, 2 hours124% higher rapamycin production (co-resistance)[6]
Escherichia coliCiprofloxacinNot specified16-fold increase in MIC[7]
Streptomyces gilvosporeusStreptomycinNot specifiedNot specified[8]

Experimental Protocols

Safety Precaution: NTG is a potent mutagen and a suspected carcinogen. Always handle NTG in a certified chemical fume hood and wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Decontaminate all surfaces and equipment that come into contact with NTG using a freshly prepared solution of 1 M sodium hydroxide.

Protocol 1: NTG Mutagenesis of Escherichia coli

Materials:

  • E. coli strain of interest

  • Luria-Bertani (LB) broth and agar plates

  • Tris-maleate buffer (50 mM, pH 6.0)

  • N'-methyl-N'-nitro-N-nitrosoguanidine (NTG) solution (1 mg/mL in sterile water, freshly prepared)

  • Phosphate buffered saline (PBS), sterile

  • Antibiotic stock solution for selection

  • Sterile centrifuge tubes and micropipette tips

Procedure:

  • Culture Preparation: Inoculate a single colony of E. coli into 5 mL of LB broth and grow overnight at 37°C with shaking.

  • Sub-culturing: The next day, dilute the overnight culture 1:100 into fresh LB broth and grow to mid-log phase (OD600 ≈ 0.4-0.6).

  • Cell Harvesting and Washing: Harvest 1 mL of the mid-log phase culture by centrifugation at 5,000 x g for 10 minutes. Wash the cell pellet twice with 1 mL of Tris-maleate buffer (pH 6.0).

  • NTG Treatment: Resuspend the washed cell pellet in 1 mL of Tris-maleate buffer. Add NTG solution to a final concentration of 100 µg/mL.

  • Incubation: Incubate the cell suspension at 37°C with shaking for 30 minutes. To determine the kill curve, remove aliquots at different time points (e.g., 0, 15, 30, 45, and 60 minutes).

  • Stopping the Reaction: Stop the mutagenesis reaction by centrifuging the cells at 5,000 x g for 10 minutes and washing the pellet twice with sterile PBS.

  • Serial Dilution and Plating: Resuspend the final cell pellet in 1 mL of PBS. Prepare serial dilutions of the treated and untreated (control) cells in PBS.

  • Viable Cell Count: Plate 100 µL of appropriate dilutions onto LB agar plates to determine the viable cell count and calculate the percentage of survival.

  • Selection of Mutants: Plate 100 µL of the undiluted and lower dilutions of the treated cell suspension onto LB agar plates containing the desired concentration of the selective antibiotic. The antibiotic concentration should be determined beforehand to be inhibitory to the wild-type strain.

  • Incubation and Analysis: Incubate the plates at 37°C for 24-48 hours. Colonies that grow on the antibiotic-containing plates are potential resistant mutants.

  • Confirmation: Pick individual colonies and re-streak them on fresh antibiotic-containing plates to confirm their resistance phenotype. Further characterization, such as determining the Minimum Inhibitory Concentration (MIC), can then be performed.

Protocol 2: NTG Mutagenesis of Streptomyces spp.

Materials:

  • Streptomyces strain of interest

  • Spore suspension of Streptomyces

  • Tris-HCl buffer (50 mM, pH 8.0)

  • NTG solution (1 mg/mL in sterile water, freshly prepared)

  • Sterile water

  • Appropriate solid media for Streptomyces growth and sporulation (e.g., ISP4 agar)

  • Antibiotic stock solution for selection

Procedure:

  • Spore Suspension Preparation: Grow the Streptomyces strain on a suitable agar medium until sporulation is abundant. Harvest the spores by scraping the surface of the agar with a sterile loop and suspending them in sterile water. Filter the suspension through sterile cotton wool to remove mycelial fragments.

  • Spore Washing: Centrifuge the spore suspension at 3,000 x g for 10 minutes and wash the spores twice with sterile water.

  • NTG Treatment: Resuspend the washed spores in Tris-HCl buffer (pH 8.0) to a density of approximately 10^8 spores/mL. Add NTG solution to a final concentration of 1 mg/mL.

  • Incubation: Incubate the spore suspension at 30°C with shaking for 60 minutes.

  • Stopping the Reaction: Stop the mutagenesis by adding an equal volume of 10% sodium thiosulfate solution, followed by centrifugation and two washes with sterile water.

  • Serial Dilution and Plating: Resuspend the treated spores in sterile water and prepare serial dilutions.

  • Viable Spore Count: Plate appropriate dilutions on the growth medium to determine the survival rate.

  • Selection of Mutants: Plate the treated spores onto the growth medium containing the selective antibiotic.

  • Incubation and Analysis: Incubate the plates at 30°C for 7-14 days, or until colonies are well-developed.

  • Confirmation: Isolate and re-test colonies for antibiotic resistance as described for E. coli.

Protocol 3: NTG Mutagenesis of Corynebacterium glutamicum

Materials:

  • Corynebacterium glutamicum strain of interest

  • Brain Heart Infusion (BHI) broth and agar

  • Tris-maleate buffer (50 mM, pH 6.5)

  • NTG solution (1 mg/mL in sterile water, freshly prepared)

  • Sterile saline solution (0.9% NaCl)

  • Antibiotic stock solution for selection

Procedure:

  • Culture Preparation: Grow C. glutamicum in BHI broth overnight at 30°C.

  • Sub-culturing: Inoculate fresh BHI broth with the overnight culture and grow to the exponential phase (OD600 ≈ 0.8-1.0).

  • Cell Harvesting and Washing: Harvest the cells by centrifugation and wash them twice with Tris-maleate buffer (pH 6.5).

  • NTG Treatment: Resuspend the cells in the same buffer to their original volume and add NTG to a final concentration of 0.2 mg/mL.

  • Incubation: Incubate at 30°C for 45 minutes with gentle shaking.

  • Stopping the Reaction: Stop the reaction by centrifugation and wash the cells twice with sterile saline solution.

  • Phenotypic Expression: Resuspend the cells in BHI broth and incubate for 2-4 hours at 30°C to allow for the expression of the mutant phenotype.

  • Plating for Selection: Plate serial dilutions of the culture onto BHI agar plates containing the selective antibiotic.

  • Incubation and Analysis: Incubate the plates at 30°C for 48-72 hours.

  • Confirmation: Purify and confirm the resistant phenotype of the resulting colonies.

Visualizations

NTG_Mutagenesis_Workflow cluster_prep 1. Preparation cluster_mutagenesis 2. Mutagenesis cluster_selection 3. Selection cluster_analysis 4. Analysis start Bacterial Culture growth Growth to Mid-Log Phase start->growth harvest Harvest and Wash Cells growth->harvest mutagen Resuspend in Buffer harvest->mutagen ntg_add Add NTG mutagen->ntg_add incubation Incubate ntg_add->incubation stop_rxn Stop Reaction and Wash incubation->stop_rxn plating Plate on Selective Media stop_rxn->plating incubation_select Incubate plating->incubation_select screening Screen for Resistant Colonies incubation_select->screening confirmation Confirm Resistance (MIC Testing) screening->confirmation

Caption: Experimental workflow for generating antibiotic-resistant bacteria using NTG mutagenesis.

NTG_Mechanism cluster_dna DNA Double Helix cluster_mutation G:C to A:T Transition cluster_repair Cellular Response G Guanine C Cytosine Methylation Alkylation (Methylation) G->Methylation O-6 position NTG NTG (N'-methyl-N'-nitro-N-nitrosoguanidine) NTG->Methylation O6_MeG O-6-methylguanine Methylation->O6_MeG DNA_Damage DNA Damage Methylation->DNA_Damage DNA_Rep DNA Replication O6_MeG->DNA_Rep Mispairing Mispairing with Thymine DNA_Rep->Mispairing A Adenine Mispairing->A T Thymine Mispairing->T SOS SOS Response DNA_Damage->SOS Repair DNA Repair Pathways (e.g., Base Excision Repair) DNA_Damage->Repair

Caption: Mechanism of NTG-induced mutagenesis and the cellular response.

References

Application Notes and Protocols for In Vitro Mutagenesis Using Nitrosoguanidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-methyl-N'-nitro-N-nitrosoguanidine (NTG), also known as MNNG, is a potent chemical mutagen widely utilized in genetics and molecular biology for inducing random mutations in microorganisms.[1] As an alkylating agent, NTG primarily adds alkyl groups to the O6 position of guanine and the O4 position of thymine in DNA.[2] This modification leads to mispairing during DNA replication, predominantly causing G:C to A:T transition mutations.[2][3] The resulting mutations can be leveraged for various applications, including strain improvement for enhanced production of metabolites, studying gene function, and directed evolution experiments. This document provides a detailed protocol for in vitro mutagenesis using NTG, along with relevant data and a workflow diagram.

Safety Precautions: NTG is a probable human carcinogen and a hazardous chemical.[2] All handling of NTG powder and solutions should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. All contaminated materials must be disposed of as hazardous waste according to institutional guidelines.

Mechanism of NTG-Induced Mutagenesis

NTG acts as a mutagen by transferring a methyl group to DNA bases, primarily targeting guanine to form O6-methylguanine. This alkylated base has a tendency to pair with thymine instead of cytosine during DNA replication. Consequently, a G:C base pair is replaced by an A:T base pair in subsequent rounds of replication. This process is often difficult for the DNA mismatch repair system to detect, leading to a high frequency of mutations.[2]

Experimental Protocols

This protocol is a generalized procedure for the mutagenesis of microbial cells. Optimal conditions, particularly NTG concentration and exposure time, will vary depending on the organism and the desired mutation frequency versus cell survival rate. It is highly recommended to perform a preliminary experiment to determine the optimal NTG concentration and treatment time for the specific microbial strain being used.

Materials and Reagents:

  • Microbial culture in the logarithmic growth phase

  • N-methyl-N'-nitro-N-nitrosoguanidine (NTG)

  • Sterile buffers (e.g., Tris-HCl, citrate, or phosphate buffer) at various pH values (e.g., pH 5.5, 6.0, 7.0)

  • Sterile washing solution (e.g., phosphate-buffered saline (PBS) or saline)

  • Appropriate growth media (liquid and solid)

  • Sterile centrifuge tubes and pipettes

  • Incubator and shaker

  • Spectrophotometer

  • Safety equipment (fume hood, gloves, lab coat, safety glasses)

Protocol Steps:

  • Preparation of Cell Culture:

    • Inoculate a single colony of the microorganism into a suitable liquid medium.

    • Incubate the culture under optimal growth conditions until it reaches the mid-logarithmic phase of growth. The cell density can be monitored by measuring the optical density (OD) at 600 nm.

  • Preparation of NTG Solution:

    • Caution: Perform this step in a chemical fume hood.

    • Prepare a stock solution of NTG (e.g., 1 mg/mL) in a suitable solvent like sterile distilled water, buffer, or acetone. The choice of solvent may depend on the specific protocol and organism.

    • The NTG solution should be freshly prepared before each experiment as it is unstable.

  • Mutagenesis Treatment:

    • Harvest the cells from the logarithmic phase culture by centrifugation.

    • Wash the cell pellet with a sterile buffer (e.g., citrate buffer, pH 5.5, or phosphate buffer, pH 6.0-7.0) to remove residual growth medium.[4][5] The pH of the buffer can influence the mutagenic efficiency of NTG.[5]

    • Resuspend the cell pellet in the chosen sterile buffer.

    • Add the freshly prepared NTG solution to the cell suspension to achieve the desired final concentration. It is advisable to test a range of concentrations (e.g., 15 µg/mL to 1000 µg/mL) and exposure times (e.g., 15 to 70 minutes).[5][6]

    • Incubate the cell suspension with NTG at a suitable temperature (e.g., room temperature or 32°C) with gentle shaking.[4][6]

  • Termination of Mutagenesis and Cell Recovery:

    • To stop the mutagenesis reaction, dilute the cell suspension with a sterile washing solution and centrifuge to pellet the cells.

    • Carefully decant the supernatant containing NTG into a designated hazardous waste container.

    • Wash the cell pellet multiple times with the sterile washing solution to remove all traces of NTG.

    • Resuspend the final cell pellet in a fresh, nutrient-rich liquid medium and incubate for a recovery period to allow for cell division and fixation of the mutations.[5]

  • Plating and Screening for Mutants:

    • After the recovery period, create serial dilutions of the cell culture.

    • Plate the dilutions onto both non-selective and selective agar plates to determine the survival rate and mutation frequency, respectively.

    • Incubate the plates under appropriate conditions until colonies appear.

    • The survival rate is calculated as the ratio of colonies on the non-selective plates from treated cells to those from untreated cells. The mutation frequency is determined by the number of mutant colonies on the selective plates relative to the total number of viable cells.

Data Presentation

The following tables summarize typical quantitative data from NTG mutagenesis experiments across different organisms. These values should be used as a starting point for protocol optimization.

OrganismNTG Concentration (µg/mL)Treatment Time (min)Buffer/pHSurvival Rate (%)Auxotroph Yield (%)Reference
Streptomyces coelicolor10015-30Buffer pH 6.0>50-[5]
Streptomyces coelicolor1000--5>40[5]
Coprinus lagopus15~70Phosphate buffer pH 6.8--[6]
Escherichia coli0.5240Minimal medium--[4]
Escherichia coli105Citrate buffer pH 5.5--[4]
Micromonospora rosaria300-50020-40Buffer pH 7.0--[5]

Mandatory Visualization

Experimental Workflow for NTG Mutagenesis

NTG_Mutagenesis_Workflow cluster_prep Preparation cluster_mutagenesis Mutagenesis cluster_post_treatment Post-Treatment cluster_analysis Analysis start Start: Inoculate single colony culture Grow culture to mid-log phase start->culture harvest Harvest and wash cells culture->harvest resuspend Resuspend cells in buffer harvest->resuspend add_ntg Add NTG solution (Vary concentration and time) resuspend->add_ntg incubation Incubate with gentle shaking add_ntg->incubation stop_reaction Stop reaction and wash cells incubation->stop_reaction recovery Resuspend in fresh medium for recovery stop_reaction->recovery serial_dilution Perform serial dilutions recovery->serial_dilution plate Plate on non-selective and selective media serial_dilution->plate incubate_plates Incubate plates plate->incubate_plates analyze Calculate survival rate and mutation frequency incubate_plates->analyze

Caption: Workflow for in vitro mutagenesis using NTG.

NTG Mutagenesis Signaling Pathway

NTG_Mechanism cluster_alkylation Alkylation cluster_replication DNA Replication cluster_outcome Outcome NTG NTG (N-methyl-N'-nitro- N-nitrosoguanidine) O6_meG O6-methylguanine NTG->O6_meG Methylation O4_meT O4-methylthymine NTG->O4_meT Methylation DNA Genomic DNA mispairing Mispairing (O6-meG with Thymine) O6_meG->mispairing transition G:C -> A:T Transition Mutation mispairing->transition replication DNA Polymerase

Caption: Mechanism of NTG-induced DNA mutation.

References

Safety Precautions for Handling Nitrosoguanidine in the Laboratory: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nitrosoguanidine, specifically N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), is a potent mutagen and a suspected carcinogen widely used in laboratory settings for inducing genetic mutations in research organisms.[1] Its hazardous nature necessitates strict adherence to safety protocols to minimize exposure and ensure a safe laboratory environment. These application notes provide detailed protocols for the safe handling, storage, and disposal of this compound, along with emergency procedures.

Hazard Identification and Properties

This compound is a yellow crystalline solid.[2] It is classified as a flammable solid, highly toxic if swallowed or inhaled, and causes serious eye and skin irritation.[3] It is a suspected human carcinogen and a known mutagen.[1][2]

Physical and Chemical Properties

PropertyValueReference
Chemical FormulaC₂H₅N₅O₃[4]
Molecular Weight147.09 g/mol [4]
AppearanceYellow powder[2]
Melting Point118 °C (244.4 °F) (decomposes)[5]
Decomposition Temperature>100°C (212°F)[2]
SolubilitySlightly soluble in water. Soluble in polar organic solvents with some decomposition.[5]

Stability and Reactivity

ConditionEffectReference
LightSensitive; changes to orange and green colors.[6]
HeatSensitive; may explode when heated.[4] Decomposes above 100°C.[2][2][4]
pHHalf-life at pH 7.0 (37°C) is 170 hours. Half-life at pH 8 is ~200 hours.[6]
Incompatible MaterialsAcids, bases, oxidizing agents, and reducing agents.[7]
Hazardous DecompositionForms carbon oxides and nitrogen oxides upon thermal decomposition.[6]

Exposure Control and Personal Protection

As there are no established Permissible Exposure Limits (PEL) or Threshold Limit Values (TLV) for this compound, all work must be conducted under the principle of minimizing exposure to the lowest achievable levels.

Engineering Controls:

  • Fume Hood: All work with solid this compound and its solutions must be performed in a certified chemical fume hood.[4]

  • Ventilation: Ensure good general laboratory ventilation.[6]

  • Designated Area: All work with this compound should be conducted in a designated area, clearly marked with warning signs.

Personal Protective Equipment (PPE):

PPE ItemSpecificationReference
Gloves Chemical-resistant gloves (e.g., nitrile). Change gloves immediately if contaminated.[8]
Eye Protection Chemical splash goggles or a face shield.[8]
Lab Coat A dedicated lab coat, preferably a disposable one or one made of a non-porous material.[5]
Respiratory Protection A NIOSH-approved respirator with a particulate filter (P100) should be used when handling the powder.[4][5]

Safe Handling and Storage Protocols

Protocol for Weighing and Preparing Stock Solutions:

  • Preparation: Before starting, ensure the chemical fume hood is clean and uncluttered. Gather all necessary equipment, including a calibrated analytical balance, weighing paper, spatulas, and appropriate containers for the solution.

  • Donning PPE: Put on all required PPE as listed in the table above.

  • Weighing: Carefully weigh the required amount of this compound powder on a piece of weighing paper inside the fume hood. Avoid creating dust. Use a spatula to transfer the powder.

  • Dissolving: Place the weighing paper with the powder into a suitable container (e.g., a beaker or flask). Add the desired solvent (e.g., DMSO, water) slowly to dissolve the powder.[9] Solutions are unstable and should be freshly prepared.[9]

  • Labeling: Clearly label the container with the chemical name, concentration, date of preparation, and appropriate hazard warnings.

  • Cleaning: Decontaminate the balance, spatula, and any other surfaces that may have come into contact with the powder. (See Section 5 for decontamination procedures).

  • Disposal: Dispose of the weighing paper and any other contaminated disposable materials as hazardous waste.

Storage:

  • Store this compound in a cool, dry, well-ventilated, and locked area.[3][6]

  • Keep the container tightly closed.[6]

  • Protect from light and heat.[6]

  • Store away from incompatible materials such as acids, bases, and oxidizing agents.[7]

  • Some sources recommend storing it frozen (below 0°C).[2]

Experimental Protocols Involving this compound

Example Protocol: Mutagenesis of Bacteria (E. coli)

This protocol is an example and should be adapted based on the specific experimental requirements. All steps must be performed in a chemical fume hood with appropriate PPE.

  • Culture Preparation: Grow an overnight culture of the desired E. coli strain in a suitable liquid medium.

  • Cell Preparation: Inoculate fresh medium with the overnight culture and grow to the mid-logarithmic phase.

  • Harvesting: Centrifuge the culture to pellet the cells.

  • Washing: Resuspend the cell pellet in a buffer (e.g., phosphate buffer, pH 7.0) and centrifuge again. Repeat this washing step.

  • Mutagenesis: Resuspend the washed cell pellet in the buffer. Add a freshly prepared solution of this compound to the desired final concentration (e.g., 50-100 µg/mL).

  • Incubation: Incubate the cell suspension with this compound for a specific duration (e.g., 30-60 minutes) at the appropriate temperature (e.g., 37°C) with gentle shaking. The exact time and concentration should be optimized for the desired level of mutagenesis.

  • Inactivation: To stop the mutagenesis, add a quenching agent such as sodium thiosulfate to the cell suspension.[10] Alternatively, the reaction can be stopped by dilution and washing.

  • Washing: Centrifuge the cells, discard the supernatant (as hazardous waste), and resuspend the cells in fresh medium or buffer. Repeat the washing step to remove any residual mutagen.

  • Plating: Plate the treated cells on appropriate agar plates to screen for the desired mutations.

Emergency Procedures

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Alert: Inform your supervisor and laboratory safety personnel.

  • Secure: Restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Cleanup (for trained personnel only):

    • Wear appropriate PPE, including a respirator.

    • For small powder spills, gently cover with an absorbent material (e.g., vermiculite or sand). Avoid raising dust.[6]

    • For liquid spills, absorb with a non-combustible absorbent material.

    • Carefully collect the absorbed material and spilled substance into a labeled, sealed container for hazardous waste disposal.[11]

    • Decontaminate the spill area (see below).

Decontamination:

  • Wipe surfaces with a suitable deactivating solution. A common method for nitrosamines is treatment with an aluminum-nickel alloy powder in an aqueous alkali solution.

  • Wash the area thoroughly with soap and water.

First Aid:

Exposure RouteFirst Aid MeasuresReference
Inhalation Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[6]
Skin Contact Immediately wash the skin with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[6]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[6]

Waste Disposal

  • All solid and liquid waste containing this compound must be collected in clearly labeled, sealed, and leak-proof containers.

  • Dispose of the waste through your institution's hazardous waste management program.

  • Common disposal methods include incineration in a licensed facility.

Visualized Workflows

Nitrosoguanidine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep_fume_hood Work in Fume Hood don_ppe Don Appropriate PPE prep_fume_hood->don_ppe weigh_powder Weigh Powder Carefully don_ppe->weigh_powder prepare_solution Prepare Fresh Solution weigh_powder->prepare_solution label_container Label Container prepare_solution->label_container decontaminate Decontaminate Surfaces label_container->decontaminate dispose_waste Dispose of Waste decontaminate->dispose_waste store_properly Store in a Cool, Dark, Secure Location dispose_waste->store_properly

Caption: Workflow for safe handling of solid this compound.

Spill_Response_Flowchart spill This compound Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor and Safety Personnel evacuate->alert secure Secure the Area alert->secure assess Is the spill minor and are you trained to clean it? secure->assess cleanup Follow Spill Cleanup Protocol assess->cleanup Yes wait Wait for Emergency Response Team assess->wait No decontaminate Decontaminate the Area cleanup->decontaminate wait->decontaminate report Complete a Spill Report decontaminate->report

References

Application Notes and Protocols for the Proper Disposal of Nitrosoguanidine Waste

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Nitrosoguanidine compounds, such as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), are potent mutagens and carcinogens widely used in research. Due to their hazardous nature, proper disposal of this compound waste is crucial to ensure laboratory safety and environmental protection. This document provides detailed application notes and protocols for the safe handling and disposal of this compound waste, with a focus on laboratory-scale chemical degradation methods. It is imperative that all procedures involving this compound are conducted in accordance with institutional and regulatory guidelines.

Safety Precautions and Handling

This compound is a suspected carcinogen, a mutagen, and is highly toxic if ingested or inhaled.[1] It is also a flammable solid and can be sensitive to heat, light, and impact, potentially leading to explosive decomposition, especially when stored in a sealed container.[1][2]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound and its waste.

  • Ventilation: All work with this compound, including waste treatment, must be performed in a certified chemical fume hood.

  • Storage: Store this compound in a cool, dry, well-ventilated area, away from heat sources, sparks, and open flames. It is often supplied wetted with water to improve stability.

Waste Segregation and Collection

Proper segregation of this compound waste is the first step in its safe management.

  • Solid Waste: Collect solid this compound waste (e.g., contaminated gloves, paper towels, pipette tips) in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: Collect aqueous solutions containing this compound in a separate, labeled, and sealed hazardous waste container. Avoid mixing with other chemical waste streams to prevent unintended reactions.

  • Sharps: Contaminated sharps (needles, scalpels) must be placed in a designated sharps container for hazardous chemical waste.

The primary and recommended method for the ultimate disposal of bulk this compound waste is through a licensed professional hazardous waste disposal service, which will typically utilize high-temperature incineration with an afterburner and scrubber.[2]

Laboratory-Scale Chemical Degradation Protocols

For small quantities of this compound waste generated in a laboratory setting, chemical degradation can be employed to reduce its mutagenic potential before final disposal. The following protocols are provided as guidance and must be validated in your facility to confirm the completeness of degradation before disposing of the treated effluent.

Alkaline hydrolysis can degrade this compound. However, this reaction can produce diazomethane, a toxic and explosive gas, especially with concentrated alkali.[2] Therefore, this procedure must be performed with extreme caution in a chemical fume hood.

Experimental Protocol:

  • Preparation: In a chemical fume hood, prepare a suitably sized beaker or flask to accommodate the waste solution and the neutralizing agent. Place the reaction vessel in an ice bath to control the reaction temperature.

  • Dilution: If treating a concentrated this compound solution, dilute it carefully with cold water to a concentration not exceeding 1 mg/mL.

  • Neutralization: While stirring, slowly add a 1 M sodium hydroxide (NaOH) solution to the this compound waste. The target pH for degradation is >10.

  • Reaction Time: Allow the reaction to proceed for at least 48 hours at room temperature with continuous stirring. The half-life of MNNG at pH 8 is approximately 200 hours at room temperature, and the rate increases with pH.[2]

  • Verification (Crucial): Before disposal, the treated solution must be analyzed to ensure complete degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is a suitable method for this analysis.[3]

  • Final Disposal: Once degradation is confirmed, the resulting solution can be neutralized to a pH between 6 and 8 with a suitable acid (e.g., 1 M hydrochloric acid) and disposed of in accordance with local regulations for non-hazardous aqueous waste.

Quantitative Data Summary for Alkaline Hydrolysis of MNNG

ParameterValue/ConditionReference
pH for effective degradation >10Implied from stability data
Half-life at pH 8 (room temp) ~200 hours[2]
Half-life at pH 7 (37°C) 170 hours[2]
Degradation Products Diazomethane (with concentrated alkali), N₂O, NH₃[2]
Recommended Verification Method HPLC with UV detection[3]

Potassium permanganate (KMnO₄) is a strong oxidizing agent that can degrade hazardous organic compounds. It is crucial to perform this reaction under alkaline conditions to avoid the formation of mutagenic manganese (II) ions.

Experimental Protocol:

  • Preparation: In a chemical fume hood, place the this compound waste solution in a flask of appropriate size.

  • Alkalinization: Adjust the pH of the waste solution to >10 by slowly adding 1 M sodium hydroxide (NaOH).

  • Oxidant Preparation: Prepare a 0.1 M solution of potassium permanganate.

  • Degradation: While stirring the alkaline waste solution, slowly add the potassium permanganate solution. A color change from purple to brown (indicating the formation of manganese dioxide, MnO₂) will be observed. Continue adding the permanganate solution until the purple color persists for at least one hour, indicating an excess of the oxidant.

  • Quenching Excess Permanganate: After the reaction is complete (at least 4 hours), quench the excess potassium permanganate by adding a small amount of a reducing agent, such as sodium bisulfite, until the purple color disappears.

  • Manganese Removal: The resulting brown precipitate of manganese dioxide should be removed by filtration.

  • Verification: The filtrate should be analyzed by a validated method (e.g., HPLC-UV) to confirm the absence of this compound.

  • Final Disposal: Once degradation is confirmed, the filtrate can be neutralized and disposed of according to local regulations. The filtered manganese dioxide precipitate should be disposed of as solid hazardous waste.

Quantitative Data Summary for Permanganate Oxidation

ParameterRecommended ConditionNotes
pH >10To avoid the formation of mutagenic Mn²⁺ ions.
Oxidant 0.1 M Potassium PermanganateAdd until a persistent purple color is observed.
Reaction Time Minimum 4 hoursRequires validation for completeness.
Verification Method HPLC-UVTo confirm the absence of MNNG in the filtrate.
Byproduct Removal Filtration of MnO₂ precipitateDispose of MnO₂ as solid hazardous waste.

Decontamination of Laboratory Equipment

All equipment that has come into contact with this compound must be decontaminated.

  • Glassware and Non-porous Surfaces: Wash with a detergent solution, followed by a rinse with a suitable organic solvent (e.g., ethanol or acetone) to remove any residual this compound. The rinsate should be collected as hazardous waste.

  • Contaminated Equipment for Servicing or Disposal: Equipment must be thoroughly decontaminated before being removed from the laboratory for servicing or disposal. Follow the chemical decontamination procedures outlined above for any internal components that may have been in contact with this compound solutions.

Visualizations

Nitrosoguanidine_Waste_Disposal_Workflow cluster_0 Waste Generation & Segregation cluster_1 Disposal Pathways cluster_2 Final Disposal Solid_Waste Solid Waste (gloves, tips, etc.) Incineration Licensed Hazardous Waste Incineration Solid_Waste->Incineration Liquid_Waste Liquid Waste (aqueous solutions) Liquid_Waste->Incineration Bulk Volumes Chem_Degradation Laboratory-Scale Chemical Degradation Liquid_Waste->Chem_Degradation Small Volumes Sharps Contaminated Sharps Sharps->Incineration Non_Hazardous Non-Hazardous Waste Stream Chem_Degradation->Non_Hazardous After Verification Solid_Hazardous Solid Hazardous Waste Chem_Degradation->Solid_Hazardous e.g., MnO2 precipitate

Caption: Workflow for the disposal of this compound waste.

Caption: Logical pathway for alkaline hydrolysis of this compound waste.

References

Troubleshooting & Optimization

Technical Support Center: Managing Nitrosoguanidine (MNNG) Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively manage and reduce the cytotoxicity of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) in experimental cell culture systems.

Frequently Asked Questions (FAQs)

Q1: What is MNNG and why is it cytotoxic?

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent alkylating agent widely used to induce DNA damage and mutagenesis in laboratory research, particularly in cancer studies.[1] Its cytotoxicity stems primarily from its ability to methylate DNA, forming adducts such as O6-methylguanine (O6-MeG). This leads to DNA strand breaks, cell cycle arrest, and ultimately, cell death through apoptosis or necrosis.[2][3][4]

Q2: What are the primary mechanisms of MNNG-induced cell death?

MNNG triggers a cascade of cellular events leading to cell death, primarily through:

  • DNA Damage: MNNG directly methylates DNA, causing lesions that, if unrepaired, can lead to mutations and cell death.[1]

  • Oxidative Stress: MNNG metabolism can lead to the production of reactive oxygen species (ROS), causing oxidative damage to cellular components.[5]

  • PARP Overactivation: Extensive DNA damage triggers the overactivation of Poly(ADP-ribose) polymerase (PARP), a DNA repair enzyme. This overactivation depletes cellular NAD+ and ATP stores, leading to a form of cell death known as parthanatos.[5][6]

  • Apoptosis: MNNG can induce programmed cell death (apoptosis) through both p53-dependent and p53-independent pathways, involving the activation of caspases.[2][3][6]

Q3: How can I reduce the cytotoxicity of MNNG in my cell culture experiments?

Several strategies can be employed to mitigate MNNG's cytotoxic effects, allowing for the study of its mutagenic properties with maintained cell viability. These include the use of:

  • Antioxidants: To counteract MNNG-induced oxidative stress.

  • PARP Inhibitors: To prevent the depletion of cellular energy stores.[5][6]

  • Caspase Inhibitors: To block the apoptotic signaling cascade.[6]

Q4: At what concentration is MNNG typically cytotoxic?

The cytotoxic concentration of MNNG can vary significantly depending on the cell line and the duration of exposure. Generally, concentrations ranging from 1 µM to 50 µM are reported to induce cytotoxicity.[1][2][4][7][8] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental goals.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Excessive Cell Death Even at Low MNNG Concentrations - High sensitivity of the cell line. - Incorrect MNNG concentration calculation or stock solution preparation. - Prolonged exposure time.- Perform a thorough literature search for your specific cell line's sensitivity to MNNG. - Verify the calculations and preparation of your MNNG stock solution. Consider having a colleague double-check. - Optimize the exposure time by performing a time-course experiment.
Inconsistent Results Between Experiments - Variability in cell density at the time of treatment. - Inconsistent MNNG exposure time. - Fluctuation in incubator conditions (temperature, CO2). - Pipetting errors.- Ensure consistent cell seeding density across all experiments. - Use a precise timer for MNNG treatment and removal. - Regularly check and calibrate your incubator. - Use calibrated pipettes and consistent pipetting techniques.
Protective Agent Shows No Effect - Inappropriate concentration of the protective agent. - Incorrect timing of administration (pre-treatment, co-treatment, or post-treatment). - The primary mechanism of cytotoxicity in your cell line is not targeted by the agent.- Perform a dose-response curve for the protective agent to find the optimal concentration. - Experiment with different administration timings relative to MNNG exposure. - Consider using a combination of protective agents that target different pathways (e.g., an antioxidant and a PARP inhibitor).
Difficulty Dissolving MNNG - MNNG has limited solubility in aqueous solutions.- Prepare a stock solution in a suitable solvent like DMSO before diluting it in the culture medium. Ensure the final DMSO concentration is non-toxic to your cells (typically <0.1%).

Data Presentation: Agents to Reduce MNNG Cytotoxicity

The following table summarizes various agents reported to reduce MNNG-induced cytotoxicity, along with their effective concentrations.

Agent ClassSpecific AgentCell LineMNNG ConcentrationEffective Agent ConcentrationReference(s)
Antioxidant N-acetylcysteine (NAC)Mouse Embryonic FibroblastsNot specifiedNot specified[5]
Antioxidant Vitamin CRat (in vivo)250 mg/kg400 mg/L in drinking water[9]
Antioxidant Vitamin ERat (in vivo)250 mg/kg0.5 g in milk broth[9]
Antioxidant Glutathione (GSH)Rat (in vivo)333 mg/kg100 mg/rat[9]
PARP Inhibitor 3,4-dihydro-5-[4-(1-piperidinyl)butoxy]-1(2H)-isoquinolinone (DPQ)Human FibroblastsNot specifiedNot specified[6]
PARP Inhibitor BenzamideHuman Lymphoblastoid Cells15 µMNot specified[2]
PARP Inhibitor 6(5H)-phenanthridinoneHuman Lymphoblastoid Cells15 µMNot specified[2]
Caspase Inhibitor benzyloxycarbonyl-VAD-fluoromethyl ketone (z-VAD-fmk)Human FibroblastsNot specifiedNot specified[6]
Iron Chelator DesferoxamineRat HepatocytesNot specifiedNot specified[10]
P450 Inhibitor PhenylimidazoleRat HepatocytesNot specifiedNot specified[10]
P450 Inhibitor MetyraponeRat HepatocytesNot specifiedNot specified[10]
P450 Inhibitor ImidazoleRat HepatocytesNot specifiedNot specified[10]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Materials:

  • 96-well plate

  • Cells in culture

  • MNNG stock solution

  • Protective agent stock solution (optional)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with varying concentrations of MNNG, with or without the protective agent. Include untreated control wells.

  • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Following treatment, add 10-20 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a plate reader.

  • Calculate cell viability as a percentage of the untreated control.

Protocol 2: Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment with a cytotoxic agent, providing a measure of long-term cell survival.

Materials:

  • 6-well plates

  • Cells in culture

  • MNNG stock solution

  • Protective agent stock solution (optional)

  • Complete culture medium

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

  • Microscope

Procedure:

  • Treat cells in a flask or dish with MNNG, with or without a protective agent, for the desired time.

  • After treatment, trypsinize the cells and perform a cell count.

  • Seed a known number of cells (e.g., 100, 500, 1000) into 6-well plates. The seeding density should be optimized for your cell line to yield countable colonies in the control wells.

  • Incubate the plates for 7-14 days, allowing colonies to form.

  • After the incubation period, wash the colonies with PBS.

  • Fix the colonies with the fixation solution for 10-15 minutes.

  • Stain the fixed colonies with the crystal violet solution for 10-20 minutes.

  • Gently wash the plates with water and allow them to air dry.

  • Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well.

  • Calculate the plating efficiency and surviving fraction to determine the effect of the treatment.

Mandatory Visualizations

MNNG_Cytotoxicity_Pathway MNNG MNNG DNA_Alkylation DNA Alkylation (O6-MeG) MNNG->DNA_Alkylation ROS_Production Reactive Oxygen Species (ROS) Production MNNG->ROS_Production DNA_Damage DNA Strand Breaks DNA_Alkylation->DNA_Damage PARP_Activation PARP Overactivation DNA_Damage->PARP_Activation p53_Activation p53 Activation DNA_Damage->p53_Activation Oxidative_Stress Oxidative Stress ROS_Production->Oxidative_Stress Oxidative_Stress->DNA_Damage ATP_Depletion ATP/NAD+ Depletion PARP_Activation->ATP_Depletion Parthanatos Parthanatos ATP_Depletion->Parthanatos Caspase_Activation Caspase Activation p53_Activation->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis Cell_Death Cell Death Apoptosis->Cell_Death Parthanatos->Cell_Death

Caption: MNNG-induced cytotoxicity signaling pathways.

Experimental_Workflow Start Start: Cell Seeding Treatment Treatment with MNNG (± Protective Agent) Start->Treatment Incubation Incubation Treatment->Incubation Viability_Assay Cell Viability Assay (e.g., MTT) Incubation->Viability_Assay Clonogenic_Assay Clonogenic Survival Assay Incubation->Clonogenic_Assay Data_Analysis Data Analysis Viability_Assay->Data_Analysis Clonogenic_Assay->Data_Analysis Endpoint Endpoint: Assess Cytotoxicity Reduction Data_Analysis->Endpoint

Caption: Workflow for assessing MNNG cytotoxicity reduction.

References

troubleshooting low mutation frequency with MNNG treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) for mutagenesis.

FAQs and Troubleshooting Guides

Issue 1: Low or No Mutation Frequency After MNNG Treatment

Q: We performed MNNG treatment on our cell line but observed a very low (or no) increase in mutation frequency compared to the untreated control. What are the possible causes and how can we troubleshoot this?

A: A low mutation frequency is a common issue and can arise from several factors related to the MNNG compound itself, the experimental protocol, or the biological characteristics of the cells.

Possible Causes and Solutions:

  • MNNG Degradation: MNNG is sensitive to light, moisture, and pH. Improper storage or handling can lead to its degradation and loss of mutagenic activity.

    • Solution:

      • Store MNNG powder at 2-8°C in a desiccated, dark environment.

      • Prepare MNNG stock solutions fresh for each experiment. MNNG is unstable in aqueous solutions and has a half-life that can be as short as 70 minutes in complete medium.[1]

      • Dissolve MNNG in a suitable solvent like DMSO immediately before use. Protect the stock solution from light.

  • Suboptimal MNNG Concentration: The concentration of MNNG is critical for inducing mutations. Too low a concentration may not be sufficient to cause a detectable increase in mutation frequency, while too high a concentration can be excessively toxic, leading to cell death rather than mutation.

    • Solution:

      • Perform a dose-response curve to determine the optimal MNNG concentration for your specific cell line. This involves treating cells with a range of MNNG concentrations and assessing both cell viability (e.g., by colony formation assay) and mutation frequency.

      • Aim for a concentration that results in a significant but not excessive reduction in cell survival (e.g., 20-50% survival is often a good starting point for mutagenesis experiments).

  • Inappropriate Treatment Duration: The duration of MNNG exposure influences the extent of DNA damage and subsequent mutation.

    • Solution:

      • Optimize the treatment time in conjunction with the MNNG concentration. Shorter incubation times with higher concentrations or longer incubations with lower concentrations can be tested. Treatment times in the literature range from 30 minutes to 24 hours.

  • Cell Density: High cell density can reduce the effective concentration of MNNG available to each cell.

    • Solution:

      • Ensure that cells are in the exponential growth phase and plated at a consistent, non-confluent density for MNNG treatment.

  • Cell Cycle Phase: The mutagenic effect of MNNG can be cell cycle-dependent. Cells in S-phase (DNA replication) are often more susceptible to MNNG-induced mutations.

    • Solution:

      • Synchronize your cell population to enrich for cells in the S-phase at the time of MNNG treatment. This can be achieved using methods like serum starvation followed by serum stimulation or by using chemical cell cycle inhibitors.

  • Efficient DNA Repair: The cell line you are using may have a highly efficient DNA mismatch repair (MMR) system, which can correct the DNA lesions induced by MNNG before they become permanent mutations.

    • Solution:

      • If feasible for your experimental goals, consider using a cell line with a deficient MMR system (e.g., HCT116, which is deficient in MLH1). These cells are hypersensitive to MNNG and will exhibit a much higher mutation frequency.

Issue 2: High Cell Death and Low Mutant Recovery

Q: Our MNNG treatment is causing massive cell death, and we are unable to recover a sufficient number of mutant colonies for our downstream applications. What should we do?

A: Excessive cytotoxicity is a clear indication that the MNNG treatment is too harsh for your cells. The goal of a successful mutagenesis experiment is to induce mutations without killing the majority of the cell population.

Possible Causes and Solutions:

  • MNNG Concentration is Too High: This is the most common reason for excessive cell death.

    • Solution:

      • Drastically reduce the MNNG concentration. Refer to the dose-response curve you generated (or perform one if you haven't already) and select a concentration that results in a higher survival rate (e.g., >50%).

  • Treatment Duration is Too Long: Prolonged exposure to even a moderate concentration of MNNG can be highly toxic.

    • Solution:

      • Shorten the treatment duration. For example, if you are treating for 4 hours, try reducing it to 1 or 2 hours.

  • Solvent Toxicity: If you are using a solvent like DMSO to dissolve MNNG, high concentrations of the solvent itself can be toxic to cells.

    • Solution:

      • Ensure the final concentration of the solvent in the cell culture medium is non-toxic. For DMSO, this is typically below 0.5%. Prepare a vehicle control (medium with the same concentration of solvent but without MNNG) to assess solvent toxicity.

Quantitative Data Summary

The optimal MNNG concentration and treatment time are highly dependent on the cell line and experimental goals. The following table provides a summary of conditions reported in the literature to serve as a starting point for optimization.

Cell LineMNNG ConcentrationTreatment DurationObserved EffectReference
Human Diploid Fibroblasts< 1 µM4 hours~100% survival[2]
Human Diploid Fibroblasts> 5 µM4 hours< 1% survival[2]
Human Diploid FibroblastsOptimized dose4 hours5% survival, ~8x10⁻⁴ mutation frequency[2]
Human 293 CellsNot specifiedNot specified>230-fold increase in mutation frequency[3]
NIH 3T3 Cells20 µM16 hoursIncreased accumulation of cells in G1 and early S phases[4]

Experimental Protocols

General Protocol for MNNG Mutagenesis in Mammalian Cells

This protocol provides a general framework. It is crucial to optimize the MNNG concentration and treatment time for your specific cell line.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MNNG powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Cell culture plates/flasks

  • Hemocytometer or automated cell counter

  • Incubator (37°C, 5% CO₂)

  • Appropriate personal protective equipment (PPE): lab coat, gloves, safety glasses

Procedure:

  • Cell Seeding:

    • The day before treatment, seed the cells at a density that will ensure they are in the exponential growth phase and approximately 50-70% confluent on the day of treatment.

  • Preparation of MNNG Stock Solution (Prepare Fresh):

    • Caution: MNNG is a potent carcinogen and mutagen. Handle with extreme care in a chemical fume hood and wear appropriate PPE.

    • Calculate the amount of MNNG needed to prepare a concentrated stock solution in DMSO (e.g., 10 mM).

    • Immediately before use, dissolve the MNNG powder in sterile DMSO. Vortex briefly to ensure it is fully dissolved. Protect the solution from light.

  • MNNG Treatment:

    • Remove the culture medium from the cells.

    • Add fresh, pre-warmed complete medium containing the desired final concentration of MNNG. To do this, dilute the MNNG stock solution directly into the medium. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution.

    • Also, prepare a vehicle control plate with medium containing the same final concentration of DMSO as the treated plates.

    • Incubate the cells for the desired treatment duration (e.g., 1-4 hours) at 37°C and 5% CO₂.

  • Removal of MNNG:

    • After the incubation period, aspirate the MNNG-containing medium.

    • Wash the cells twice with sterile PBS to remove any residual MNNG.

    • Add fresh, pre-warmed complete medium to the cells.

  • Recovery and Expression of Mutant Phenotype:

    • Return the cells to the incubator and allow them to grow for a period to allow for the fixation of mutations and the expression of the mutant phenotype. This "expression time" is typically 5-7 days, during which the cells should be passaged as needed.

  • Selection of Mutants:

    • After the expression period, plate the cells at a specific density in a selective medium to isolate the mutants. The type of selective medium will depend on the gene of interest (e.g., medium containing 6-thioguanine to select for HPRT mutants).

    • At the same time, plate a known number of cells in a non-selective medium to determine the cloning efficiency (plating efficiency).

  • Calculation of Mutation Frequency:

    • After a suitable incubation period for colony formation (typically 10-14 days), count the number of colonies on both the selective and non-selective plates.

    • Calculate the mutation frequency using the following formula:

      • Mutation Frequency = (Number of mutant colonies / Total number of cells plated in selective medium) / Cloning Efficiency

      • Where Cloning Efficiency = (Number of colonies on non-selective plates / Number of cells plated on non-selective plates)

Visualizations

Experimental Workflow for MNNG Mutagenesis

MNNG_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_post_treatment Post-Treatment cell_seeding Seed Cells mnng_treatment Treat Cells with MNNG cell_seeding->mnng_treatment mnng_prep Prepare Fresh MNNG Stock Solution mnng_prep->mnng_treatment wash Wash Cells mnng_treatment->wash recovery Recovery and Phenotype Expression wash->recovery selection Select for Mutants recovery->selection analysis Calculate Mutation Frequency selection->analysis

Caption: Workflow for MNNG-induced mutagenesis in mammalian cells.

MNNG-Induced DNA Damage and Mismatch Repair (MMR) Pathway

MMR_Pathway cluster_mmr Mismatch Repair (MMR) cluster_outcome Potential Outcomes MNNG MNNG DNA DNA MNNG->DNA Alkylation O6_meG O⁶-methylguanine (O⁶-meG) DNA->O6_meG Replication DNA Replication O6_meG->Replication Mismatch O⁶-meG:T Mismatch Replication->Mismatch MutS MutSα (MSH2/MSH6) recognizes mismatch Mismatch->MutS Mutation G:C to A:T Transition (Mutation) Mismatch->Mutation If repair fails or is inaccurate MutL MutLα (MLH1/PMS2) is recruited MutS->MutL Exo1 Exonuclease 1 (EXO1) excises the lesion MutL->Exo1 Pol DNA Polymerase fills the gap Exo1->Pol Ligase DNA Ligase seals the nick Pol->Ligase Ligase->DNA Repaired DNA Repair Successful Repair Ligase->Repair

Caption: Simplified MNNG-induced DNA mismatch repair pathway.

MNNG-Induced Cell Cycle Arrest

CellCycleArrest cluster_sensing Damage Sensing cluster_checkpoint Checkpoint Activation cluster_effectors Effector Mechanisms cluster_outcome Cellular Outcome MNNG MNNG DNA_Damage DNA Damage (e.g., O⁶-meG) MNNG->DNA_Damage ATR_ATM ATR/ATM Kinases Activated DNA_Damage->ATR_ATM Apoptosis Apoptosis (if damage is severe) DNA_Damage->Apoptosis Chk1_Chk2 Chk1/Chk2 Kinases Phosphorylated ATR_ATM->Chk1_Chk2 p53 p53 Stabilized and Activated ATR_ATM->p53 Cdc25 Cdc25 Phosphatases Inhibited Chk1_Chk2->Cdc25 p21 p21 Expression Induced p53->p21 CDKs Cyclin/CDK Complexes Inhibited Cdc25->CDKs inhibition leads to CDK activation p21->CDKs inhibits G2_M_Arrest G2/M Cell Cycle Arrest CDKs->G2_M_Arrest inhibition leads to DNA_Repair DNA Repair G2_M_Arrest->DNA_Repair

Caption: MNNG-induced G2/M cell cycle arrest signaling pathway.

References

how to minimize double mutations in Nitrosoguanidine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the occurrence of double mutations in Nitrosoguanidine (NTG) experiments.

Troubleshooting Guide: High Incidence of Double Mutations

Encountering a high frequency of double or multiple mutations is a common challenge in NTG mutagenesis, particularly in bacteria.[1] This guide provides a systematic approach to troubleshoot and mitigate this issue.

Problem: My sequencing results show a high number of clones with two or more closely linked mutations.

Potential Causes and Solutions:

Potential Cause Explanation Recommended Action
High NTG Concentration Excessive NTG concentrations can lead to extensive DNA damage, increasing the likelihood of multiple mutations occurring in close proximity, especially near the DNA replication fork.[1]Systematically decrease the NTG concentration in your experiment. A good starting point is to perform a kill curve to determine the optimal concentration that results in a 20-50% survival rate.
Prolonged Exposure Time The longer the cells are exposed to NTG, the greater the accumulation of DNA lesions, which can result in multiple mutations.[2]Reduce the exposure time of the cells to NTG. Time-course experiments are recommended to identify the shortest duration that yields an acceptable mutation frequency.
Sub-optimal Cell Growth Phase NTG is most effective on actively replicating DNA.[1][3] If the cell culture is not in the logarithmic (exponential) growth phase, the replication forks will be randomly distributed, which can contribute to inconsistent and multiple mutation events.Ensure your cell culture is in the mid-logarithmic phase of growth at the time of NTG treatment. Monitor cell density (e.g., using OD600 measurements) to accurately determine the optimal time for mutagenesis.
Inadequate Post-Treatment Handling Insufficient removal of NTG after treatment can lead to continued DNA damage and the introduction of additional mutations.Thoroughly wash the cells with an appropriate buffer to remove all traces of NTG after the desired exposure time. Consider using a quenching agent if compatible with your experimental system.

Experimental Workflow for Optimization:

NTG_Optimization_Workflow cluster_prep Preparation cluster_treatment NTG Treatment Optimization cluster_analysis Analysis start Start with a fresh culture log_phase Grow cells to mid-logarithmic phase start->log_phase matrix Prepare a matrix of varying NTG concentrations and exposure times log_phase->matrix treat Treat cells according to the matrix matrix->treat wash Wash cells to remove NTG treat->wash plate Plate cells for survival and mutant screening wash->plate calculate Calculate survival rate and mutation frequency plate->calculate sequence Sequence a subset of mutants to determine the frequency of double mutations calculate->sequence optimal Identify optimal conditions (acceptable survival, desired mutation frequency, and minimal double mutations) sequence->optimal

Caption: Workflow for optimizing NTG mutagenesis to minimize double mutations.

Frequently Asked Questions (FAQs)

Q1: Why does NTG cause a high frequency of closely linked double mutations?

A1: N-methyl-N'-nitro-N-nitrosoguanidine (NTG) is known to act primarily at the DNA replication fork.[1] This specificity means that it introduces mutations in a localized region of the chromosome as it is being replicated. This mode of action increases the probability of multiple "hits" in close proximity, leading to a higher incidence of closely linked double mutations, especially in bacteria.[1]

Q2: What is the primary type of mutation induced by NTG?

A2: NTG is a potent alkylating agent that primarily induces G:C to A:T transitions in the DNA.[2][4][5][6] This is a result of the methylation of guanine at the O6 position, which then incorrectly pairs with thymine during DNA replication.

Q3: What is a good starting point for NTG concentration and exposure time?

A3: The optimal conditions for NTG mutagenesis can vary significantly between different organisms and even strains. However, a common starting point for many bacteria is an NTG concentration in the range of 10-100 µg/mL with an exposure time of 15-60 minutes.[7] It is crucial to perform a dose-response experiment (kill curve) to determine the optimal conditions for your specific system.

Q4: Can I use NTG for mutagenesis in eukaryotic organisms?

A4: Yes, NTG has been used as a mutagen in various eukaryotic organisms, including yeast.[3][7] However, it's important to note that the phenomenon of closely linked double mutations is less pronounced in yeast compared to bacteria.[3] As with any organism, optimization of the protocol is essential.

Q5: How does the cell's DNA repair system affect NTG mutagenesis?

A5: The cell's DNA repair mechanisms, particularly the mismatch repair (MMR) system and O6-methylguanine-DNA methyltransferase (MGMT), can recognize and repair the DNA lesions caused by NTG. Strains with deficiencies in these repair systems are often more susceptible to NTG mutagenesis, which can lead to a higher mutation frequency but may also increase the risk of multiple mutations.

Experimental Protocols

Protocol 1: Determining Optimal NTG Concentration (Kill Curve)

This protocol is designed to identify the NTG concentration that results in a desired survival rate (typically 20-50%) for your target organism.

Materials:

  • Log-phase culture of the target organism

  • NTG stock solution (e.g., 1 mg/mL in a suitable buffer)

  • Appropriate growth medium and agar plates

  • Buffer for washing (e.g., phosphate buffer)

  • Sterile tubes and pipettes

Methodology:

  • Grow a culture of the target organism to the mid-logarithmic phase.

  • Harvest the cells by centrifugation and wash them with buffer.

  • Resuspend the cells in buffer to a known concentration (e.g., 10^8 cells/mL).

  • Prepare a series of tubes, each containing the cell suspension.

  • Add different final concentrations of NTG to each tube (e.g., 0, 10, 25, 50, 100, 200 µg/mL).

  • Incubate the tubes for a fixed period (e.g., 30 minutes) at the appropriate temperature with shaking.

  • Stop the reaction by diluting the cell suspension in cold buffer and washing the cells twice to remove the NTG.

  • Prepare serial dilutions of the treated and untreated (control) cells.

  • Plate the dilutions on non-selective agar plates and incubate until colonies appear.

  • Count the colonies on each plate and calculate the survival rate for each NTG concentration relative to the untreated control.

Data Presentation:

NTG Concentration (µg/mL)Colony Forming Units (CFU/mL)Survival Rate (%)
0 (Control)[Example: 2.5 x 10^8]100
10[Example: 1.8 x 10^8]72
25[Example: 1.1 x 10^8]44
50[Example: 5.0 x 10^7]20
100[Example: 1.2 x 10^7]4.8
200[Example: 3.0 x 10^6]1.2
Protocol 2: NTG Mutagenesis and Mutant Screening

This protocol describes a general procedure for inducing mutations with NTG and screening for a desired phenotype.

Methodology:

  • Using the optimal NTG concentration and exposure time determined from the kill curve, treat a mid-logarithmic phase culture as described in Protocol 1.

  • After washing the cells to remove the NTG, resuspend them in fresh growth medium and allow for a recovery period (e.g., 1-2 hours) to allow for the fixation of mutations during DNA replication.

  • Plate the mutagenized culture on selective agar plates to screen for the desired phenotype (e.g., antibiotic resistance, auxotrophy).

  • Also, plate serial dilutions on non-selective plates to determine the total number of viable cells.

  • Incubate the plates until colonies appear.

  • Calculate the mutation frequency by dividing the number of mutant colonies by the total number of viable cells.

  • Isolate individual mutant colonies for further analysis, including sequencing to check for double mutations.

Visualizations

NTG_Mechanism cluster_dna DNA Strand cluster_alkylation Alkylation cluster_replication DNA Replication G Guanine O6mG O6-methylguanine G->O6mG Methylation C Cytosine NTG NTG (N-methyl-N'-nitro-N-nitrosoguanidine) T Thymine O6mG->T Mispairing A Adenine T->A Complementary strand

Caption: Mechanism of NTG-induced G:C to A:T transition.

Troubleshooting_Double_Mutations start High frequency of double mutations detected q1 Is NTG concentration optimized? start->q1 sol1 Perform a kill curve to find the optimal concentration (e.g., 20-50% survival) q1->sol1 No q2 Is exposure time optimized? q1->q2 Yes a1_yes Yes a1_no No sol1->q2 sol2 Conduct a time-course experiment to find the shortest effective exposure time q2->sol2 No q3 Is the culture in the logarithmic growth phase? q2->q3 Yes a2_yes Yes a2_no No sol2->q3 sol3 Ensure cells are actively dividing (mid-log phase) during treatment q3->sol3 No end Problem resolved q3->end Yes a3_yes Yes a3_no No sol3->end

Caption: Troubleshooting flowchart for high double mutation rates in NTG experiments.

References

Technical Support Center: Optimizing Nitrosoguanidine Exposure for Enhanced Mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) exposure time for maximum mutation induction. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your mutagenesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of MNNG-induced mutagenesis?

A1: MNNG is an alkylating agent that primarily adds methyl groups to DNA bases. The most significant mutagenic lesion is the methylation of guanine at the O6 position (O6-methylguanine). This modified base frequently mispairs with thymine instead of cytosine during DNA replication, leading to a high frequency of G:C to A:T transition mutations.[1][2] It can also methylate thymine at the O4 position, which can also lead to transition mutations.[2]

Q2: How does MNNG exposure time affect mutation frequency?

A2: Generally, increasing the exposure time to MNNG will increase the mutation frequency up to a certain point. However, prolonged exposure leads to increased cytotoxicity and cell death, which can ultimately reduce the recovery of viable mutants. The optimal exposure time is a balance between maximizing the number of mutations in surviving cells and minimizing excessive cell killing.

Q3: What factors can influence the optimal MNNG exposure time?

A3: Several factors can influence the optimal exposure time, including:

  • Organism and cell type: Different organisms and even different cell lines of the same species can have varying sensitivities to MNNG due to differences in cell wall/membrane permeability and DNA repair capacities.

  • MNNG concentration: Higher concentrations of MNNG will require shorter exposure times to achieve a similar level of mutagenesis and survival.

  • Cell density: Higher cell densities can sometimes reduce the effective concentration of MNNG per cell, potentially requiring longer exposure times.

  • Growth phase: Cells in the logarithmic (exponential) growth phase are often more susceptible to mutagens due to active DNA replication.

  • DNA repair mechanisms: The presence and efficiency of DNA repair systems, such as mismatch repair (MMR), can significantly impact the final mutation frequency.[3] Strains deficient in certain repair pathways may be more sensitive to MNNG.[1][3]

Q4: I am not getting any mutants after MNNG treatment. What could be the problem?

A4: There are several potential reasons for a lack of mutants:

  • MNNG concentration is too high: This can lead to excessive cell death, leaving no viable cells to screen for mutations. Try reducing the MNNG concentration or the exposure time.

  • MNNG solution is inactive: MNNG solutions can be unstable. Ensure your MNNG stock solution is fresh and properly stored.

  • Inefficient mutant screening: Your screening method may not be sensitive enough to detect the desired mutations.

  • Robust DNA repair: The organism you are working with may have highly efficient DNA repair mechanisms that are repairing the MNNG-induced damage.

Q5: My mutation frequency is very low. How can I increase it?

A5: To increase mutation frequency, you can try the following:

  • Increase MNNG concentration: Gradually increase the concentration of MNNG in your experiments.

  • Increase exposure time: Cautiously extend the exposure time, while monitoring cell viability.

  • Optimize cell growth phase: Ensure you are treating cells in the mid-logarithmic growth phase.

  • Use a DNA repair-deficient strain: If available, using a strain with a compromised DNA repair system can significantly increase the mutation rate.[3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High cell death, few or no colonies MNNG concentration is too high or exposure time is too long.Perform a dose-response curve to determine the optimal MNNG concentration and exposure time that results in a reasonable survival rate (e.g., 20-50%).
Low mutation frequency MNNG concentration is too low or exposure time is too short.Gradually increase the MNNG concentration or exposure time. Ensure cells are in the logarithmic growth phase.
Highly efficient DNA repair.Consider using a DNA repair-deficient strain if ethically and experimentally feasible.
Inconsistent results between experiments Variation in cell density or growth phase.Standardize the cell density and ensure cells are consistently harvested at the same point in the growth phase for each experiment.
Degradation of MNNG stock solution.Prepare fresh MNNG solutions for each set of experiments and store them properly according to the manufacturer's instructions.

Experimental Protocols

General Protocol for Optimizing MNNG Exposure Time

This protocol provides a general framework. Specific parameters such as cell type, growth medium, and temperature should be adapted to your experimental system.

  • Preparation of MNNG Stock Solution:

    • Caution: MNNG is a potent carcinogen and mutagen. Handle with appropriate personal protective equipment (PPE) in a chemical fume hood.

    • Dissolve MNNG in an appropriate solvent (e.g., dimethyl sulfoxide - DMSO, or a buffer at a specific pH) to a high concentration (e.g., 1 mg/mL).

    • Store the stock solution in small aliquots at -20°C, protected from light.

  • Cell Culture Preparation:

    • Inoculate your target organism into a suitable liquid medium.

    • Grow the culture to the mid-logarithmic phase. This is the phase of active cell division and DNA replication.

  • MNNG Treatment (Dose-Response Experiment):

    • Harvest the cells from the logarithmic phase culture by centrifugation.

    • Wash the cells with a suitable buffer to remove residual growth medium.

    • Resuspend the cells in the same buffer to a known cell density.

    • Prepare a series of treatment tubes with a fixed concentration of MNNG.

    • At time zero, add the cell suspension to the MNNG-containing tubes.

    • Incubate the tubes under appropriate conditions (e.g., 37°C with shaking).

    • At various time points (e.g., 0, 15, 30, 45, 60, 90, 120 minutes), remove an aliquot from each treatment tube.

  • Stopping the Reaction and Cell Plating:

    • To stop the MNNG reaction, immediately dilute the collected aliquots into a quenching solution (e.g., a buffer containing a reducing agent like sodium thiosulfate) or wash the cells with fresh, MNNG-free medium.

    • Perform serial dilutions of the treated and untreated (control) cell suspensions.

    • Plate the dilutions onto non-selective agar plates to determine the total number of viable cells (survival rate).

    • Plate appropriate dilutions onto selective agar plates to screen for the desired mutant phenotype.

  • Incubation and Analysis:

    • Incubate the plates under conditions that allow for colony growth.

    • Count the number of colonies on both the non-selective and selective plates.

    • Calculate the survival rate and mutation frequency for each time point.

      • Survival Rate (%) = (Number of colonies on non-selective plate from treated sample / Number of colonies on non-selective plate from untreated sample) x 100

      • Mutation Frequency = (Number of colonies on selective plate / Number of colonies on non-selective plate from the same treatment)

  • Determining the Optimal Exposure Time:

    • Plot the mutation frequency and survival rate against the MNNG exposure time.

    • The optimal exposure time will be the one that yields the highest mutation frequency while maintaining an acceptable level of cell survival for subsequent screening.

Data Presentation

Table 1: Example Data for MNNG Mutagenesis Optimization in E. coli
MNNG Concentration (µg/mL)Exposure Time (min)Survival Rate (%)Mutation Frequency (x 10-6)
500 (control)100<1
50158550
503060120
504540250
506025180
50901090

Note: The data presented in this table is illustrative and will vary depending on the experimental conditions and the organism used.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_optimization Optimization prep_culture Prepare Cell Culture (Logarithmic Phase) harvest_cells Harvest and Wash Cells prep_culture->harvest_cells prep_mnng Prepare Fresh MNNG Solution expose_mnng Expose Cells to MNNG prep_mnng->expose_mnng harvest_cells->expose_mnng time_points Collect Aliquots at Different Time Points expose_mnng->time_points stop_reaction Stop Reaction and Perform Serial Dilutions time_points->stop_reaction plate_cells Plate on Selective and Non-Selective Media stop_reaction->plate_cells incubate Incubate Plates plate_cells->incubate calculate Calculate Survival Rate and Mutation Frequency incubate->calculate determine_optimal Determine Optimal Exposure Time calculate->determine_optimal

Caption: Experimental workflow for optimizing MNNG exposure time.

troubleshooting_guide cluster_no_mutants Issue: No or Few Mutants cluster_low_freq Issue: Low Mutation Frequency cluster_inconsistent Issue: Inconsistent Results start Problem Encountered high_death High Cell Death? start->high_death low_death Low Cell Death? start->low_death standardize Standardize Cell Density and Growth Phase start->standardize Inconsistent Results yes_high_death Yes high_death->yes_high_death no_high_death No high_death->no_high_death reduce_conc Reduce MNNG Concentration or Exposure Time yes_high_death->reduce_conc check_mnng Check MNNG Activity and Screening Method no_high_death->check_mnng yes_low_death Yes low_death->yes_low_death no_low_death No low_death->no_low_death increase_conc Increase MNNG Concentration or Exposure Time yes_low_death->increase_conc check_repair Consider DNA Repair Mechanisms no_low_death->check_repair fresh_mnng Use Fresh MNNG Solution standardize->fresh_mnng

Caption: Troubleshooting guide for MNNG mutagenesis experiments.

References

Technical Support Center: Navigating Cell Viability Challenges After Nitrosoguanidine Exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering cell viability issues following exposure to N-methyl-N'-nitro-N-nitrosoguanidine (MNNG).

Section 1: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common problems and questions arising during experiments involving MNNG, a potent mutagen and carcinogen that induces DNA damage.

Q1: We observe extremely low cell viability even at low concentrations of MNNG. What could be the issue?

A1: Several factors could contribute to unexpectedly high cytotoxicity. Consider the following:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to MNNG.[1][2][3] Factors such as the status of DNA repair pathways (e.g., O6-methylguanine-DNA methyltransferase, MGMT or Mer status) can significantly influence survival.[1][2][3] Mer- cells, which are deficient in repairing O6-methylguanine lesions, are particularly hypersensitive to MNNG.[1][3]

  • MNNG Stock Integrity and Concentration: Ensure your MNNG stock solution is properly prepared and stored. MNNG is sensitive to light and hydrolysis. An inaccurately high concentration of your stock will lead to unintentional overdose.

  • Solvent Toxicity: The solvent used to dissolve MNNG (commonly DMSO or ethanol) can be toxic to cells at certain concentrations. Run a solvent-only control to assess its effect on cell viability.

  • Cell Culture Conditions: Suboptimal culture conditions, such as high confluence, nutrient depletion, or contamination, can sensitize cells to MNNG-induced stress. Ensure your cells are healthy and in the logarithmic growth phase before treatment.

Troubleshooting Steps:

  • Perform a Dose-Response Curve: Titrate MNNG across a wide range of concentrations to determine the optimal dose for your specific cell line and experimental goals.

  • Verify Cell Line MGMT Status: If unknown, assess the MGMT/Mer status of your cell line, as this is a critical determinant of MNNG sensitivity.

  • Prepare Fresh MNNG Stock: Prepare a fresh solution of MNNG and verify its concentration.

  • Include Appropriate Controls: Always include untreated and solvent-only controls in your experiments.

Q2: Our cells are not dying immediately after MNNG treatment, but we see a significant drop in viability after 24-48 hours. Is this normal?

A2: Yes, this delayed cell death is a well-documented phenomenon. MNNG induces DNA damage, which triggers a cascade of cellular responses that do not lead to immediate cell death.[4] The lethal effects often manifest after the cells attempt to replicate the damaged DNA, leading to cell cycle arrest and subsequent apoptosis or other forms of cell death.[4][5] Cell death after MNNG exposure can occur during the second cell cycle post-treatment.[4]

Q3: How can we differentiate between apoptosis and necrosis in our MNNG-treated cell cultures?

A3: Distinguishing between apoptosis and necrosis is crucial for understanding the mechanism of MNNG-induced cell death. Several flow cytometry-based methods can be employed:

  • Annexin V and Propidium Iodide (PI) Staining: This is a standard method to differentiate between apoptotic and necrotic cells.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[6][7]

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Hoechst 33342 and PI Staining: This method can also distinguish between live, apoptotic, and dead cells based on membrane permeability and chromatin condensation.[8]

    • Live cells: Low blue fluorescence.

    • Apoptotic cells: Bright blue fluorescence (condensed chromatin).

    • Dead cells: Red fluorescence (PI uptake).[8]

Q4: We observe a significant G2/M cell cycle arrest after MNNG treatment. How can we confirm this and what is the underlying mechanism?

A4: G2/M arrest is a common cellular response to DNA damage, allowing the cell time to repair the damage before entering mitosis.[9][10][11]

  • Confirmation: Cell cycle analysis using flow cytometry with a DNA-intercalating dye like propidium iodide (PI) or DAPI is the standard method to quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase will be evident.

  • Mechanism: MNNG-induced DNA damage activates DNA damage response (DDR) pathways. This often involves the activation of kinases like ATM and ATR, which in turn phosphorylate downstream targets such as Chk1 and Chk2. These checkpoint kinases then inactivate the Cdc25 phosphatase, preventing the activation of the Cyclin B1/Cdk1 complex and thereby blocking entry into mitosis. MNNG has been shown to cause an increase in the expression of p53 and the Cdk inhibitor p21, which contributes to cell cycle arrest.[9][10]

Q5: Can we mitigate MNNG-induced cytotoxicity to study its mutagenic effects without excessive cell death?

A5: Yes, there are strategies to modulate the cytotoxic effects of MNNG:

  • Optimize MNNG Concentration and Exposure Time: The primary method is to carefully titrate the MNNG concentration and the duration of exposure to find a balance that induces a sufficient number of mutations without causing overwhelming cell death.

  • Use of Inhibitors: For mechanistic studies, inhibitors of specific cell death pathways can be used. For example, a PARP inhibitor can reduce MNNG-induced cell death in some contexts.[12] Similarly, caspase inhibitors can block apoptosis.[12][13]

  • Allow for Recovery: A post-treatment recovery period in MNNG-free medium can allow cells to repair some of the DNA damage, potentially increasing survival. DNA repair of MNNG-induced single-strand breaks has been observed to be rapid within the first 5 hours after treatment.[14]

Section 2: Data Presentation

Table 1: MNNG Concentration and Cellular Response in Various Cell Lines

Cell LineMNNG ConcentrationObserved EffectReference
Balb/3T3 A310.1 - 1.0 µg/mLG2/M arrest and apoptosis[9]
Human Fibroblasts (YZ-5 and EBS-7)Not specifiedCytotoxic response, apoptosis, and non-apoptotic cell death[12]
Human Prostate Carcinoma (PC-3 and DU145)Dose-dependentGrowth inhibition, G2/M arrest, and apoptosis[11]
Human Lymphoblastoid (T5-1)30 - 50 ng/mLCessation of population growth[5]
STAT1+/+ and STAT1-/- cells1 µM and 10 µMSTAT1-/- cells showed loss of colony-forming ability at 1 µM[15]
Human Tumor Cell Strains (Mer-)Not specified3-4 times higher sensitivity to MNNG-induced killing compared to Mer+[1]

Table 2: Methods for Assessing Cell Viability and DNA Damage after MNNG Exposure

AssayPrincipleApplicationReference
Cell Viability Assays
MTT/MTS AssayReduction of tetrazolium salt to formazan by metabolically active cells.Quantifies cell proliferation and cytotoxicity.[13][15][16][17]
Trypan Blue ExclusionViable cells with intact membranes exclude the dye.Simple, rapid assessment of cell viability.[15]
Clonogenic Survival AssayMeasures the ability of single cells to form colonies.Assesses long-term reproductive viability.[15][18]
DNA Damage Assays
Comet AssayElectrophoresis of single cells; damaged DNA migrates out of the nucleus, forming a "comet tail".Detects DNA single- and double-strand breaks. Highly sensitive.[19][20]
Alkaline ElutionMeasures the rate of DNA elution from a filter under denaturing conditions, which is proportional to the number of strand breaks.Detects DNA single-strand breaks.[14][19]
γ-H2AX StainingImmunofluorescent detection of phosphorylated histone H2AX, a marker of DNA double-strand breaks.Quantifies DNA double-strand breaks.[15][20]
Apoptosis Assays
Annexin V/PI StainingAnnexin V binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane of apoptotic cells. PI stains cells with compromised membranes.Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells via flow cytometry.[6][7][21]
TUNEL AssayTerminal deoxynucleotidyl transferase dUTP nick end labeling detects DNA fragmentation.Identifies apoptotic cells by labeling the ends of fragmented DNA.[21]
Caspase Activity AssaysMeasures the activity of executioner caspases (e.g., caspase-3).Detects the activation of a key enzyme in the apoptotic cascade.[12][13][21][22][23]

Section 3: Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • MNNG Treatment: Treat cells with various concentrations of MNNG for the desired duration. Include untreated and solvent-only controls.

  • MTT Addition: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[16]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control.

Protocol 2: Analysis of Apoptosis by Annexin V/PI Flow Cytometry

  • Cell Harvesting: Following MNNG treatment, harvest both adherent and floating cells. Centrifuge the cell suspension to pellet the cells.

  • Washing: Wash the cells once with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Analyze the stained cells by flow cytometry within one hour.

Section 4: Visualizations

Troubleshooting_Workflow Troubleshooting Low Cell Viability after MNNG Exposure start Low Cell Viability Observed q1 Is this a new cell line or MNNG concentration? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no action1 Perform Dose-Response Curve Verify Cell Line Sensitivity (e.g., MGMT status) a1_yes->action1 q2 Are solvent controls showing toxicity? a1_no->q2 action1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no action2 Reduce solvent concentration Test alternative solvents a2_yes->action2 q3 Are cells healthy before treatment? a2_no->q3 action2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no q4 Is MNNG stock fresh and properly stored? a3_yes->q4 action3 Optimize cell culture conditions (e.g., check for contamination, use log-phase cells) a3_no->action3 action3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Problem Resolved a4_yes->end action4 Prepare fresh MNNG stock Protect from light and moisture a4_no->action4 action4->end

Caption: A flowchart for troubleshooting low cell viability.

MNNG_Signaling_Pathway MNNG-Induced Cell Death Pathways MNNG MNNG Exposure DNA_Damage DNA Alkylation (O6-MeG, N7-MeG) MNNG->DNA_Damage DDR DNA Damage Response (ATM/ATR, p53 activation) DNA_Damage->DDR PARP_Activation PARP-1 Overactivation DNA_Damage->PARP_Activation ROS ROS Production DNA_Damage->ROS Cell_Cycle_Arrest G2/M Cell Cycle Arrest DDR->Cell_Cycle_Arrest Apoptosis Apoptosis DDR->Apoptosis Caspase Caspase Activation (Caspase-3, -9) Apoptosis->Caspase Parthanatos Parthanatos (AIF Release) PARP_Activation->Parthanatos ROS->DNA_Damage Amplification ROS->PARP_Activation

Caption: Signaling pathways activated by MNNG.

Experimental_Workflow General Experimental Workflow for MNNG Studies start Start step1 Cell Culture (Healthy, log-phase cells) start->step1 step2 MNNG Treatment (Dose-response, time-course) step1->step2 step3 Incubation/Recovery Period step2->step3 step4 Cell Harvesting step3->step4 analysis Downstream Analysis step4->analysis viability Cell Viability Assays (MTT, Trypan Blue, Clonogenic) analysis->viability apoptosis Apoptosis Assays (Annexin V/PI, Caspase Activity) analysis->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) analysis->cell_cycle dna_damage DNA Damage Assays (Comet, γ-H2AX) analysis->dna_damage end End viability->end apoptosis->end cell_cycle->end dna_damage->end

Caption: A typical workflow for MNNG experiments.

References

impact of DNA repair pathways on Nitrosoguanidine mutagenesis efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with technical support for experiments involving N-methyl-N'-nitro-N-nitrosoguanidine (MNNG). It covers frequently asked questions, troubleshooting for common experimental issues, and detailed protocols, with a focus on the critical role of DNA repair pathways in modulating MNNG's mutagenic efficiency.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is MNNG and how does it cause mutations?

N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) is a potent monofunctional alkylating agent widely used in research to induce mutations.[1][2] Its primary mutagenic effect stems from its ability to transfer a methyl group to DNA bases. The most significant lesion for mutagenesis is the methylation of the O6 position of guanine, forming O6-methylguanine (O6-MeG).[3][4][5] During DNA replication, DNA polymerase often incorrectly pairs thymine (T) instead of cytosine (C) opposite the O6-MeG lesion.[4] This mispairing, if not repaired, results in a permanent G:C to A:T transition mutation in the subsequent round of replication.[5][6][7] MNNG can also methylate other sites, such as the N7 position of guanine, but O6-MeG is the principal mutagenic and carcinogenic lesion.[4][8]

Q2: Which DNA repair pathways are most important for responding to MNNG-induced damage?

Cells have evolved several DNA repair mechanisms to counteract the damaging effects of MNNG. The efficiency of these pathways directly impacts the final mutation frequency. The key pathways are:

  • Direct Reversal: This is the most direct and error-free pathway. The enzyme O6-methylguanine-DNA methyltransferase (MGMT), also known as AGT, directly removes the methyl group from O6-MeG, restoring the original guanine base.[3][4][9][10] High MGMT activity confers significant resistance to MNNG's mutagenic and cytotoxic effects.[9][10]

  • Mismatch Repair (MMR): The MMR system, involving proteins like MSH2, MSH6, MLH1, and PMS2, recognizes the O6-MeG:T mispair that forms during replication.[4][11][12] Instead of correcting the lesion, a functional MMR pathway can trigger cell cycle arrest or apoptosis (programmed cell death) in response to the damage.[12][13] This "futile repair cycling" is a major contributor to the cytotoxic (cell-killing) effects of MNNG.[12] Consequently, cells deficient in MMR are often tolerant to the killing effects of MNNG but exhibit a much higher mutation frequency.[11][14][15]

  • Base Excision Repair (BER): The BER pathway is responsible for removing small, non-helix-distorting base lesions.[16][17][18] While MGMT is the primary defense against O6-MeG, BER glycosylases can recognize and remove other alkylated bases caused by MNNG, such as N7-methylguanine and N3-methyladenine, preventing their potential cytotoxic or mutagenic consequences.[8]

Q3: What is the role of MGMT in MNNG resistance and mutagenesis efficiency?

MGMT is a crucial DNA repair protein that acts as a primary defense against alkylating agents like MNNG.[10] Its function is to directly and irreversibly transfer the alkyl group from the O6 position of guanine to one of its own cysteine residues.[10] This action restores the DNA to its correct state in an error-free manner.

  • Impact on Resistance: High levels of MGMT expression in cells lead to efficient repair of O6-MeG adducts, making the cells resistant to the toxic and mutagenic effects of MNNG.[9][10][14] Conversely, cells with low or no MGMT activity are hypersensitive to MNNG.[3]

  • Impact on Mutagenesis Efficiency: Because MGMT directly prevents the formation of the primary mutagenic lesion, its activity is inversely proportional to MNNG mutagenesis efficiency. To achieve a high mutation frequency, it is often necessary to use cell lines with low MGMT expression or to inhibit MGMT activity using compounds like O6-benzylguanine.[11]

Section 2: Troubleshooting Guide

Q: Why am I observing a very low (or no) mutation frequency after MNNG treatment?

Possible Cause 1: High DNA Repair Capacity

  • Explanation: Your cell line may have highly efficient DNA repair, particularly high levels of MGMT activity, which removes the mutagenic O6-MeG lesions before they can cause mutations.

  • Troubleshooting Steps:

    • Assess MGMT Levels: Measure the expression or activity of MGMT in your cell line.

    • Use MGMT-deficient Cells: Switch to a cell line known to be deficient in MGMT.

    • Inhibit MGMT: Pre-treat cells with an MGMT inhibitor, such as O6-benzylguanine, to deplete the enzyme before MNNG exposure.[11]

Possible Cause 2: Ineffective MNNG Concentration or Exposure Time

  • Explanation: The MNNG concentration may be too low, or the treatment time too short, to induce a sufficient number of DNA lesions to overcome the cell's repair capacity.

  • Troubleshooting Steps:

    • Dose-Response Curve: Perform a dose-response experiment by treating cells with a range of MNNG concentrations to find the optimal dose that balances cytotoxicity and mutagenesis.

    • Increase Exposure Time: Cautiously increase the duration of MNNG treatment.

    • Check MNNG Potency: MNNG can degrade over time. Ensure your stock solution is fresh and properly stored.

Q: My cells are dying at very high rates, and I cannot recover any mutants. Why?

Possible Cause: Mismatch Repair (MMR)-Mediated Cytotoxicity

  • Explanation: In cells with proficient MMR and low MGMT, the MMR system recognizes MNNG-induced O6-MeG:T mispairs. Instead of leading to mutation, this recognition triggers a signaling cascade that leads to cell cycle arrest and apoptosis, causing high levels of cell death.[12][14] This is a common reason for the high toxicity of MNNG.

  • Troubleshooting Steps:

    • Use MMR-Deficient Cells: If the goal is to maximize mutation frequency and minimize cell death, use a cell line deficient in an MMR gene (e.g., MSH2, MLH1). These cells are tolerant to MNNG's killing effects but are hypermutable.[11][15]

    • Lower MNNG Concentration: Reduce the MNNG concentration significantly. Even low doses can be mutagenic over time, especially in repair-deficient backgrounds.

Q: The mutation spectrum in my experiment is not what I expected. I see mutations other than G:C to A:T transitions. Why?

Possible Cause: Secondary Lesions and Alternative Repair Pathways

  • Explanation: While O6-MeG is the primary driver of G:C to A:T transitions, MNNG creates a variety of other DNA adducts.[3][8] Lesions like O4-methylthymine can lead to A:T to G:C transitions. Furthermore, the processing of some lesions by pathways like Base Excision Repair or Nucleotide Excision Repair can sometimes be error-prone, leading to different mutation types.[16][19] The genetic background of the cell line, particularly the status of various DNA repair genes, can influence the final mutation spectrum.

Section 3: Data and Pathway Visualizations

Data Summary

The efficiency of DNA repair pathways, particularly MMR, has a profound impact on the mutation frequency induced by MNNG.

Cell LineMMR StatusMNNG ConcentrationRelative HPRT Mutation FrequencyReference
SW480Proficient (RER-)30 µM1x (Baseline)[15]
HCT116Deficient (RER+)30 µM~450x[15]

This table illustrates that MMR-deficient (RER+) cells are hypermutable when exposed to MNNG compared to MMR-proficient (RER-) cells.

Visualizations

MNNG_Pathway cluster_damage DNA Damage Induction cluster_repair DNA Repair & Cellular Fate MNNG MNNG (Alkylating Agent) O6MeG O6-methylguanine (O6-MeG) MNNG->O6MeG Methylation DNA Genomic DNA (G:C Pair) MGMT MGMT (Direct Repair) O6MeG->MGMT Recognizes & Removes Methyl Group Replication DNA Replication O6MeG->Replication Repaired Repaired MGMT->Repaired MMR Mismatch Repair (MMR) Apoptosis Apoptosis MMR->Apoptosis Triggers Signaling O6MeG_T O6-MeG:T Mispair Replication->O6MeG_T Mispairs with T O6MeG_T->MMR Recognized by MSH2/MSH6 Replication2 2nd Replication Cycle O6MeG_T->Replication2 If MMR is deficient or lesion persists Mutation Mutation Replication2->Mutation

MNNG_Workflow start Start: Seed Cells culture 1. Cell Culture (e.g., Human Lymphoblasts) start->culture treatment 2. MNNG Treatment (Vary concentration & time) culture->treatment recovery 3. Recovery Period (Allow for mutations to be fixed) treatment->recovery selection 4. Mutant Selection (e.g., Add 6-Thioguanine for HPRT mutants) recovery->selection counting 5. Colony Counting (Count resistant colonies) selection->counting analysis 6. Calculate Mutation Frequency (Mutants / Total Viable Cells) counting->analysis end End: Data Analysis analysis->end

Section 4: Key Experimental Protocols

Protocol 1: MNNG Mutagenesis for HPRT Gene Mutation Assay

This protocol outlines a general procedure for inducing mutations in the HPRT gene in a human cell line, such as TK6 lymphoblasts, and selecting for mutants.

Materials:

  • Human cell line (e.g., TK6)

  • Complete cell culture medium

  • MNNG stock solution (e.g., 1 mg/mL in DMSO, store at -20°C)

  • 6-Thioguanine (6-TG)

  • Phosphate-buffered saline (PBS)

  • 96-well microplates and standard culture flasks

  • Hemocytometer or automated cell counter

Procedure:

  • Cell Preparation:

    • Culture cells under standard conditions to maintain logarithmic growth.

    • On the day of the experiment, count the cells and determine viability (should be >95%). Resuspend the cells in fresh medium at a density of 5 x 105 cells/mL.

  • MNNG Treatment:

    • Prepare fresh dilutions of MNNG in culture medium from the stock solution. A typical concentration range to test is 0.1 µM to 5 µM. Caution: MNNG is a potent carcinogen. Handle with appropriate safety precautions.

    • Add the diluted MNNG to the cell suspension. Include a vehicle control (DMSO only).

    • Incubate for the desired exposure time (e.g., 2 hours) at 37°C.

  • Removal of MNNG:

    • Pellet the cells by centrifugation (e.g., 200 x g for 5 minutes).

    • Carefully aspirate the MNNG-containing medium.

    • Wash the cells twice with sterile PBS to remove any residual MNNG.

    • Resuspend the cells in fresh, pre-warmed complete medium.

  • Phenotypic Expression (Recovery):

    • Culture the cells for a period of 6-8 days. This "expression time" allows for DNA repair and replication, which fixes the mutations, and for the degradation of pre-existing HPRT protein in mutant cells.

    • Maintain the cells in logarithmic growth by diluting them as necessary.

  • Mutant Selection:

    • After the expression period, determine the cell density.

    • Plate the cells in 96-well microplates at a low density (e.g., 2,000 cells/well) in a medium containing a selective agent, 6-Thioguanine (e.g., 2.5 µg/mL).

    • At the same time, plate a separate set of cells at a very low density (e.g., 1-2 cells/well) in a non-selective medium to determine the cloning efficiency (plating efficiency).

  • Incubation and Colony Scoring:

    • Incubate the plates for 10-14 days until visible colonies form.

    • Count the number of wells that contain colonies for both the selective and non-selective plates.

  • Calculation of Mutation Frequency:

    • Calculate the cloning efficiency (CE) from the non-selective plates using the Poisson distribution: CE = -ln(P0) / N, where P0 is the fraction of empty wells and N is the number of cells plated per well.

    • Calculate the mutant frequency (MF) from the selective plates: MF = -ln(P0) / (N x CE).

    • The final mutation frequency is the MF of the treated sample minus the MF of the control sample.

References

Technical Support Center: Overcoming Nitrosoguanidine Resistance in Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming resistance to N-methyl-N'-nitro-N-nitrosoguanidine (NTG) during bacterial mutagenesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is NTG, and how does it induce mutations in bacteria?

A1: N-methyl-N'-nitro-N-nitrosoguanidine (NTG) is a potent chemical mutagen that acts as an alkylating agent. Its primary mutagenic effect in bacteria stems from the methylation of guanine at the O-6 position, forming O-6-methylguanine. During DNA replication, this modified base can mispair with thymine instead of cytosine, leading predominantly to G:C to A:T transition mutations.[1][2][3][4] NTG is known to be most effective on actively replicating DNA, targeting the replication fork.[5]

Q2: My bacterial strain appears to be resistant to NTG treatment, showing high survival rates and low mutation frequencies. What are the potential mechanisms of resistance?

A2: Bacterial resistance to NTG can arise from several factors:

  • Adaptive Response: Many bacteria can induce a specific DNA repair system, often called the "adaptive response," when exposed to low, non-lethal doses of alkylating agents like NTG.[6] This response involves the expression of enzymes, such as methyltransferases, that specifically remove the mutagenic O-6-methylguanine lesions from DNA, thus preventing mutations and enhancing survival. Pre-treatment with small doses of NTG can lead to reduced mutagenesis when a larger dose is applied later.[6]

  • Efficient DNA Repair Systems: General DNA repair pathways, including the SOS response and those involving genes like recA, polA, and AP endonucleases, can contribute to the repair of NTG-induced DNA damage.[7][8] Strains with highly efficient repair systems may exhibit greater resistance.

  • Alterations in Chromosomal Structure: Changes in DNA topology can affect NTG's accessibility to the DNA. For instance, mutations in the gyrA gene, which encodes a subunit of DNA gyrase, have been shown to confer high resistance to NTG in E. coli by altering chromosome organization.[9][10]

  • Cell Wall/Membrane Permeability: Although less commonly cited for NTG, differences in the cell envelope structure, such as those found in Streptomyces spores, can make cells more resistant compared to vegetative cells of other bacteria.[11]

Q3: How can I determine if my bacterial strain has developed resistance to NTG?

A3: You can assess NTG resistance through a combination of phenotypic and genotypic methods:

  • Kill Curve Analysis: Expose your bacterial strain to a range of NTG concentrations and measure the survival rate. A resistant strain will show a significantly higher survival percentage at a given NTG concentration compared to a known sensitive strain.

  • Mutation Frequency Assay: After treating the cells with NTG, screen for the frequency of specific mutations (e.g., reversion of an auxotrophic marker or acquisition of antibiotic resistance). A resistant strain will exhibit a much lower mutation frequency.

  • Whole-Genome Sequencing: Sequencing the genome of the resistant strain can identify mutations in genes known to be involved in DNA repair, DNA topology, or other relevant pathways. This is a powerful method to pinpoint the genetic basis of resistance.

Troubleshooting Guide

This guide addresses common issues encountered during NTG mutagenesis experiments.

IssuePossible Cause(s)Recommended Solution(s)
High Survival, Low Mutation Rate Adaptive Response Induction: Prior exposure to low levels of NTG or other alkylating agents.- Avoid pre-culturing in media that might contain trace alkylating agents. - Consider using a DNA repair-deficient strain if experimentally feasible. - Co-treatment with inhibitors of protein synthesis, like chloramphenicol, has been shown to enhance NTG mutagenesis in some species (e.g., Streptomyces fradiae), potentially by inhibiting the synthesis of repair enzymes.[6]
Inefficient NTG Activity: Incorrect pH of the buffer, or degradation of the NTG stock.- NTG decomposition to its active mutagenic form is pH-dependent. For many bacteria, mutagenesis is more efficient at a slightly alkaline pH (e.g., 7.0-8.0).[11] However, optimal pH can be species-specific. - Prepare fresh NTG solutions for each experiment, as it is unstable.
Sub-optimal Cell State: Cells were not in the logarithmic growth phase during treatment.- NTG is most effective on replicating DNA.[5] Ensure that you are treating cells that are actively dividing (log phase).
High Cell Death, Few or No Mutants NTG Concentration Too High: The dose of NTG is excessively lethal, killing most cells before mutations can be established.- Perform a dose-response experiment (kill curve) to determine the optimal NTG concentration that results in a reasonable survival rate (typically 1-10%).
Inappropriate Recovery Period: Insufficient time for DNA repair and mutation fixation after treatment.- After NTG treatment, allow for a period of outgrowth in a non-selective, rich medium. This permits the cells to repair non-mutagenic DNA damage and undergo at least one round of replication to "fix" the mutations.
Inconsistent Results Between Experiments Variability in Cell Density: Inconsistent starting cell numbers for treatment.- Standardize the optical density (OD) of your bacterial culture before each experiment to ensure a consistent cell concentration.
Variability in Treatment Time: Inconsistent exposure time to NTG.- Precisely time the duration of NTG exposure and the subsequent washing steps to stop the reaction.

Experimental Protocols

Protocol 1: General NTG Mutagenesis of E. coli

This protocol is a starting point and should be optimized for your specific strain and desired mutation rate.

  • Preparation:

    • Inoculate a single colony of the E. coli strain into 5 mL of Luria-Bertani (LB) broth and grow overnight at 37°C with shaking.

    • The next day, dilute the overnight culture 1:100 into fresh LB broth and grow to mid-log phase (OD600 ≈ 0.4-0.6).

  • NTG Treatment:

    • Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellet twice with an equal volume of a suitable buffer (e.g., 100 mM citrate buffer, pH 5.5, or 100 mM phosphate buffer, pH 7.0). The choice of pH can influence NTG's stability and mutagenic efficiency.[11]

    • Resuspend the cells in the same buffer to the original culture volume.

    • Prepare a fresh stock solution of NTG (e.g., 1 mg/mL in a small amount of acetone or DMSO, then diluted in buffer). Caution: NTG is a potent carcinogen. Handle with appropriate safety precautions.

    • Add NTG to the cell suspension to a final concentration that needs to be optimized (e.g., starting with a range of 50-200 µg/mL).

    • Incubate at 37°C with gentle shaking for a defined period (e.g., 15-60 minutes). The optimal time will depend on the desired kill rate.

  • Stopping the Reaction and Recovery:

    • Stop the mutagenesis by pelleting the cells and washing them twice with a sterile buffer to remove residual NTG.

    • Resuspend the cells in a rich, non-selective medium (e.g., LB broth).

    • Incubate for a recovery period (e.g., 2-4 hours or overnight) to allow for mutation fixation and expression of the mutant phenotype.

  • Screening:

    • Plate serial dilutions of the recovered culture on both non-selective and selective agar plates to determine the survival rate and mutation frequency.

Protocol 2: Assessing NTG Resistance via a Kill Curve
  • Prepare a mid-log phase culture of the bacterial strain to be tested as described in Protocol 1.

  • Set up a series of tubes, each containing the same volume of washed cell suspension.

  • Add NTG to each tube to achieve a range of final concentrations (e.g., 0, 25, 50, 100, 200, 400 µg/mL).

  • Incubate all tubes under identical conditions (e.g., 37°C for 30 minutes).

  • Stop the reaction and wash the cells as described above.

  • Make serial dilutions of the cell suspension from each tube and plate onto non-selective agar plates.

  • Incubate the plates until colonies are visible.

  • Count the colonies on each plate and calculate the number of colony-forming units per milliliter (CFU/mL) for each NTG concentration.

  • Calculate the percent survival for each concentration relative to the no-NTG control (0 µg/mL).

  • Plot the percent survival against the NTG concentration to generate a kill curve. A rightward shift in the curve compared to a sensitive control strain indicates resistance.

Visualizations

NTG_Action_and_Resistance cluster_0 NTG Action cluster_1 Resistance Mechanisms NTG NTG Active Mutagen Diazomethane-like compound NTG->Active Mutagen Decomposition (pH dependent) Guanine Guanine in DNA Active Mutagen->Guanine Alkylation O6_meG O-6-methylguanine Guanine->O6_meG Replication DNA Replication O6_meG->Replication Mispairing with T Adaptive_Response Adaptive Response (e.g., Methyltransferase) O6_meG->Adaptive_Response Removal of alkylation DNA_Repair General DNA Repair (e.g., SOS, BER) O6_meG->DNA_Repair Repair of lesion Mismatch G:C to A:T Transition Replication->Mismatch Gyrase_Mutation gyrA Mutation Altered_Topology Altered DNA Topology Gyrase_Mutation->Altered_Topology Altered_Topology->Active Mutagen Reduces access

Caption: NTG action and bacterial resistance pathways.

Troubleshooting_Workflow start Start: Low Mutation Frequency q1 High Survival Rate? start->q1 a1_yes Possible Adaptive Response or Inefficient NTG Activity q1->a1_yes Yes a1_no High Cell Death q1->a1_no No sol1 Optimize NTG concentration (Kill Curve) Verify NTG activity (fresh stock, optimal pH) Check cell growth phase (log phase) a1_yes->sol1 sol2 Decrease NTG concentration Optimize recovery time a1_no->sol2 q2 Still Low Mutation Rate? sol1->q2 sol2->q2 a2_yes Consider Intrinsic Resistance (e.g., efficient repair, altered topology) q2->a2_yes Yes a2_no Problem Solved q2->a2_no No sol3 Use repair-deficient strain Try alternative mutagen Investigate genetic basis (WGS) a2_yes->sol3

Caption: Troubleshooting workflow for low NTG mutagenesis efficiency.

References

unexpected phenotypic changes after Nitrosoguanidine mutagenesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering unexpected phenotypic changes following Nitrosoguanidine (NTG) mutagenesis experiments.

Frequently Asked Questions (FAQs) and Troubleshooting

This section addresses common issues and unexpected outcomes encountered during and after NTG mutagenesis.

Q1: Why am I observing a high frequency of pleiotropic effects (multiple, unrelated phenotypic changes) in my mutants?

A1: This is a common outcome with NTG mutagenesis due to its high potency.[1][2] NTG is a powerful alkylating agent that can induce multiple mutations throughout an organism's genome in a single treatment.[3][4] This often results in a high frequency of closely linked double mutants and other off-target changes, leading to complex and unexpected phenotypes.[3]

  • Troubleshooting Steps:

    • Reduce Mutagen Concentration/Exposure Time: The simplest first step is to perform a dose-response curve to find a lower NTG concentration or a shorter treatment time that reduces the mutation load while still providing a usable frequency of the desired phenotype.

    • Extensive Backcrossing: Backcross the mutant strain to the wild-type parent for several generations. This process helps to segregate the desired mutation from unwanted background mutations. The desired phenotype should be selected for in each generation.

    • Isolate Multiple Mutants: Screen and isolate a larger number of mutants exhibiting the desired phenotype. Analyzing several independent mutants can help determine if the primary phenotype is consistently linked to a specific mutation and if the secondary, unexpected phenotypes are variable, suggesting they are caused by random background mutations.

Q2: My NTG-treated population has a high death rate, but a very low frequency of desired mutations. What is going wrong?

A2: High lethality with low mutagenic efficiency can be due to several factors related to the chemistry of NTG and the physiology of the cells.

  • pH of the Mutagenesis Buffer: The stability and mutagenic agent produced by NTG are highly pH-dependent. At alkaline pH, NTG rapidly breaks down into diazomethane, a potent mutagen.[4] At acidic pH (e.g., pH 5), undecomposed NTG is the lethal agent and is less mutagenic.[4] Ensure your buffer pH is optimal for mutagenesis (often between 6.0 and 9.0, but requires optimization).

  • Cellular Repair Mechanisms: Healthy, actively growing cells have robust DNA repair systems that can correct NTG-induced damage, which can increase the lethal effects over the mutagenic ones.[4] Some protocols utilize cells deficient in specific DNA repair pathways to increase mutation frequency, though this can also increase lethality.

  • Cellular Growth Phase: The effectiveness of NTG is often dependent on the DNA replication state.[3][5] Mutagenesis is typically most effective during the logarithmic growth phase when DNA is actively replicating. Treating stationary phase cells may lead to higher toxicity and lower mutation rates.

Q3: How can I confirm that the observed phenotype is caused by a specific mutation (on-target) and not by an unintended mutation elsewhere (off-target)?

A3: Differentiating between on-target and off-target effects is critical and requires a systematic approach to link genotype to phenotype.

  • Genetic Linkage Analysis: After backcrossing to the wild-type strain, analyze the progeny. If the phenotype is consistently inherited along with a specific genetic marker near the suspected gene, it suggests linkage.

  • Whole-Genome Sequencing (WGS): Sequence the genome of your mutant and compare it to the wild-type parent strain. This will provide a comprehensive list of all mutations.[6] If multiple independent mutants with the same phenotype share a mutation in the same gene, it is strong evidence that this is the causative mutation.

  • Complementation Test: If you have a knockout or null allele of the suspected target gene, you can perform a complementation test. Create a diploid or heterokaryon between your NTG mutant and the known null mutant. If the resulting organism shows the wild-type phenotype, the mutations are likely in different genes. If it shows the mutant phenotype, the mutations are in the same gene.

  • Site-Directed Mutagenesis: To definitively prove causation, recreate the specific mutation identified via WGS in a clean, wild-type background using a precise genome editing technique like CRISPR/Cas9 or site-directed mutagenesis.[7] If this engineered strain reproduces the original phenotype, it confirms the on-target effect.

Q4: Are the types of mutations induced by NTG truly random?

A4: No, NTG has a known mutational bias. It primarily acts by alkylating guanine bases to form O6-methylguanine, which mispairs with thymine during DNA replication.[1][8] This leads to a very high frequency of G:C to A:T transition mutations.[6][7] In a genome-wide analysis of E. coli, 96.6% of all NTG-induced mutations were G:C to A:T transitions.[6] While other mutations like transversions and frameshifts can occur, they are significantly less frequent.[1][9] Furthermore, the context of the DNA sequence can influence NTG's activity, with some studies showing a preference for guanines preceded by a purine.[6]

Quantitative Data on NTG Mutagenesis

The following tables summarize quantitative data on the types and frequencies of mutations induced by NTG.

Table 1: Spectrum of NTG-Induced Mutations in Various Organisms

OrganismMutation TypeFrequencyCitation
Escherichia coliG:C → A:T Transitions96.6%[6]
Escherichia coliTransversions (G:C → T:A)9% of total transversions[9]
Escherichia coliTransversions (A:T → C:G)8% of total transversions[9]
Corynebacterium glutamicumG:C → A:T Transitions94% (47 of 50 mutations)[7]
Corynebacterium glutamicumA:T → G:C Transitions6% (3 of 50 mutations)[7]
Corynebacterium glutamicumTransversions, Deletions, Insertions0%[7]

Table 2: Reported Mutation Frequencies in Different Experimental Systems

OrganismExperimental ConditionsResulting Mutation FrequencyCitation
Escherichia coli5% survival rateUp to 42.5% auxotrophs[10]
Schizosaccharomyces pombe20% survival rate~8% auxotrophs[10]
Saccharomyces cerevisiaeNot specifiedUp to 50% petite mutants[10]
Streptomyces coelicolor100 µg/ml NTG, pH 6.0, 15-30 min>50% survival, at least one mutation per cell[4]

Experimental Protocols

Protocol 1: General NTG Mutagenesis of Microorganisms

Disclaimer: NTG (MNNG) is a potent carcinogen and mutagen.[8][11] Handle with extreme caution using appropriate personal protective equipment (PPE) and safety procedures.

  • Cell Preparation:

    • Inoculate a single colony of the wild-type strain into a suitable liquid medium.

    • Grow the culture to the mid-logarithmic phase of growth (e.g., OD600 of 0.4-0.6 for bacteria). This ensures that DNA is actively replicating.

  • Harvesting and Washing:

    • Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

    • Discard the supernatant and wash the cell pellet twice with a sterile buffer (e.g., Tris-maleate buffer or citrate buffer, pH 6.0-7.0). Resuspend the cells in the same buffer.

  • NTG Treatment:

    • Prepare a fresh stock solution of NTG (e.g., 1 mg/mL) in a suitable solvent like dimethyl sulfoxide (DMSO) or acetone. Note: NTG degrades in aqueous solutions, especially at alkaline pH.[4][8]

    • Add the NTG stock solution to the cell suspension to a final concentration of 50-200 µg/mL. The optimal concentration must be determined empirically.

    • Incubate the suspension with shaking for a predetermined time (e.g., 15-60 minutes). This also requires optimization to achieve the desired kill rate (typically 50-99%).

  • Stopping the Reaction and Plating:

    • Stop the mutagenesis reaction by pelleting the cells via centrifugation and washing them twice with a sterile buffer to remove residual NTG.

    • Resuspend the cells in a fresh, non-selective liquid medium and allow them to grow for a few generations (e.g., 2-4 hours). This "expression time" allows the mutations to become fixed in the genome.

  • Screening:

    • Plate serial dilutions of the culture onto both non-selective and selective media to calculate the survival rate and the frequency of mutants with the desired phenotype.

Protocol 2: Backcrossing to Clean Mutant Background

  • Initial Cross: Cross the NTG-induced mutant strain (possessing the desired phenotype) with the original wild-type parent strain.

  • Progeny Selection: From the F1 generation, select individuals that display the desired mutant phenotype.

  • Iterative Backcrossing: Cross the selected F1 individuals back to the wild-type parent.

  • Repeat: Repeat the selection and backcrossing process for 4-6 generations. In each generation, you are selecting for your phenotype of interest while diluting the unwanted, off-target mutations by approximately 50% with each cross.

  • Analysis: After several generations, the resulting strain should carry the mutation(s) responsible for the phenotype in a genetic background that is nearly identical to the original wild-type. This strain is now suitable for whole-genome sequencing to identify the causative mutation with higher confidence.

Visualizations

Troubleshooting_Workflow Fig 2. Troubleshooting workflow for unexpected phenotypes. start Unexpected Phenotype Observed q1 Are there multiple unrelated phenotypes? start->q1 q2 Is the desired phenotype unstable or lost over time? q1->q2 No cause1 High Probability of Multiple Mutations (Pleiotropy) q1->cause1 Yes cause2 Possible Off-Target Lethal or Unstable Mutation q2->cause2 Yes cause3 Single Off-Target Effect or Epigenetic Change q2->cause3 No sol1 1. Backcross to Wild-Type 2. Reduce NTG Dose cause1->sol1 sol2 1. Re-isolate and Characterize 2. Check for Reversions cause2->sol2 sol3 Perform Whole-Genome Sequencing and Linkage Analysis cause3->sol3 sol1->sol3 On_Off_Target_Workflow Fig 3. Workflow to distinguish on-target vs. off-target effects. start Mutant with Desired Phenotype backcross Backcross to Wild-Type (4-6 Generations) start->backcross wgs Whole-Genome Sequencing of Mutant and Parent start->wgs analysis Analyze Progeny: Is Phenotype Linked to a Single Locus? backcross->analysis compare Compare Genomes: Identify All Mutations wgs->compare compare->analysis on_target Phenotype Linked to Mutation in Gene of Interest (On-Target Confirmed) analysis->on_target Yes off_target Phenotype Linked to Mutation in Unrelated Gene (Off-Target Effect) analysis->off_target No, linked to another locus complex Phenotype is Polygenic (Multiple Mutations Required) analysis->complex No, linkage is complex

References

Technical Support Center: Optimizing Nitrosoguanidine-Based Screening

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the efficiency of N-methyl-N'-nitro-N-nitrosoguanidine (NTG)-based screening. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to address common challenges encountered during mutagenesis experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for NTG mutagenesis?

A1: NTG is an alkylating agent that primarily methylates the O6 position of guanine and the O4 position of thymine in DNA.[1] This alkylation leads to mispairing during DNA replication, predominantly causing G:C to A:T transitions.[2][3] These point mutations are the primary basis for the genetic diversity generated in NTG-based screening.

Q2: What is a "kill curve" and why is it essential for my NTG experiment?

A2: A kill curve is a dose-response experiment to determine the optimal concentration of a mutagen (in this case, NTG) that results in a desired survival rate of the target organisms. It is crucial because too high a concentration will lead to excessive cell death, leaving too few mutants to screen. Conversely, too low a concentration will result in a low mutation frequency, requiring a much larger screening effort to find desired phenotypes. The goal is to find a balance that maximizes mutation rate while maintaining a sufficient population of viable mutants for screening.

Q3: What is a typical survival rate to aim for in an NTG mutagenesis experiment?

A3: While the optimal survival rate can vary depending on the organism and the desired mutation frequency, a common target is between 1% and 10% survival. Some studies have reported high mutation frequencies with survival rates as low as 5%.[4] It is generally recommended to test a range of survival rates (e.g., 1%, 10%, and 20%) to find the optimal condition for your specific experimental goals.

Q4: How should I prepare and handle NTG safely?

A4: NTG is a potent mutagen and a suspected carcinogen and should be handled with extreme care in a designated chemical fume hood.[5] Always wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. NTG solutions should be prepared fresh before each use as the compound is unstable in aqueous solutions, especially at higher pH.[5] Any waste containing NTG must be decontaminated according to your institution's safety protocols, often involving treatment with a strong acid or base to degrade the compound.

Q5: What factors can influence the efficiency of NTG mutagenesis?

A5: Several factors can impact the effectiveness of your NTG mutagenesis experiment:

  • NTG Concentration: Higher concentrations generally lead to higher mutation rates but also increased cell death.

  • Exposure Time: Longer exposure times increase the likelihood of mutations but also decrease cell viability.

  • Cell Density: The density of the cell culture can affect the effective concentration of NTG per cell.

  • pH of the Buffer: NTG is more stable at acidic pH and decomposes more rapidly at alkaline pH.[2] This can influence its mutagenic activity.

  • Cellular Growth Phase: Cells in the logarithmic (exponential) growth phase are often more susceptible to mutagenesis as DNA replication is actively occurring.[2]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
No or very few colonies after NTG treatment and plating. NTG concentration was too high.Perform a kill curve to determine the optimal NTG concentration for your organism. Start with a lower concentration range.
Exposure time was too long.Reduce the NTG treatment time. Test a time course (e.g., 15, 30, 60 minutes) during your kill curve experiment.
Cells were not in the optimal growth phase.Use a healthy, mid-log phase culture for the mutagenesis experiment.
High survival rate but no desired mutants found. NTG concentration was too low.Increase the NTG concentration. Refer to your kill curve to select a concentration that results in a lower survival rate (e.g., 1-10%).
Exposure time was too short.Increase the NTG treatment time.
The screening method is not sensitive enough.Optimize your screening assay to ensure it can detect the desired phenotype. Include positive and negative controls in your screen.
Insufficient number of mutants were screened.Increase the number of colonies screened to improve the chances of finding the desired mutant.
Inconsistent results between experiments. NTG stock solution is not stable.Prepare a fresh NTG solution for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Variability in cell culture conditions.Standardize your cell culture protocol, including growth medium, temperature, and harvesting time to ensure consistency.
Inaccurate cell density determination.Use a consistent and accurate method for determining cell density before each experiment.
NTG powder is difficult to dissolve. NTG has low solubility in aqueous solutions.NTG is sparingly soluble in water but more soluble in organic solvents like acetone or DMSO. A common practice is to prepare a concentrated stock solution in one of these solvents and then dilute it into the treatment buffer immediately before use. Gentle warming to 37°C can aid dissolution.[5]

Experimental Protocols

NTG Kill Curve Protocol (for Bacteria, e.g., E. coli)

This protocol is a general guideline and should be optimized for your specific bacterial strain and experimental conditions.

  • Preparation:

    • Inoculate a single colony of your bacterial strain into 5 mL of appropriate liquid medium and grow overnight at the optimal temperature with shaking.

    • The next day, dilute the overnight culture 1:100 into fresh medium and grow to the mid-logarithmic phase (typically an OD600 of 0.4-0.6).

    • Prepare a fresh stock solution of NTG (e.g., 1 mg/mL) in a suitable solvent like acetone or DMSO. Safety Precaution: Handle NTG in a chemical fume hood.

    • Prepare a series of dilutions of the NTG stock solution in your treatment buffer (e.g., citrate buffer, pH 5.5). Final concentrations to test could range from 0 µg/mL (control) to 500 µg/mL.

  • Mutagenesis:

    • Harvest the mid-log phase cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).

    • Wash the cell pellet once with an equal volume of cold treatment buffer and resuspend the cells in the same buffer to a specific cell density (e.g., 10^8 cells/mL).

    • For each NTG concentration, add a specific volume of the NTG dilution to a specific volume of the cell suspension.

    • Incubate the cell suspensions with NTG at the desired temperature (e.g., 37°C) for a fixed time (e.g., 30 minutes) with gentle shaking.

  • Plating and Analysis:

    • At the end of the incubation, stop the reaction by centrifuging the cells, removing the NTG-containing supernatant, and washing the pellet twice with a neutralizing buffer or fresh medium.

    • Resuspend the final cell pellet in fresh medium.

    • Prepare a series of 10-fold serial dilutions of the treated and control cell suspensions.

    • Plate 100 µL of appropriate dilutions onto non-selective agar plates.

    • Incubate the plates at the optimal temperature until colonies are visible.

    • Count the number of colonies on the plates and calculate the survival rate for each NTG concentration compared to the untreated control.

    • Plot the survival rate (%) against the NTG concentration to generate the kill curve.

General NTG Mutagenesis Protocol
  • Preparation:

    • Based on your kill curve data, choose an NTG concentration and treatment time that results in your desired survival rate.

    • Prepare your cell culture and NTG solution as described in the kill curve protocol.

  • Mutagenesis:

    • Perform the NTG treatment on a larger volume of mid-log phase cells using the optimized NTG concentration and time.

  • Recovery:

    • After washing the cells to remove the NTG, resuspend the cell pellet in a rich, non-selective liquid medium.

    • Incubate the cells for a period that allows for phenotypic expression of the mutations (e.g., a few hours to overnight, allowing for a few cell divisions).

  • Screening:

    • Plate the recovered cells onto your selective screening medium to identify mutants with the desired phenotype.

    • Also, plate a dilution of the recovered cells onto non-selective medium to determine the total number of viable cells and confirm the survival rate.

Quantitative Data

The optimal NTG concentration and treatment time are highly dependent on the organism and even the specific strain. The following table provides a summary of conditions reported in various studies as a starting point for optimization.

OrganismNTG ConcentrationTreatment TimeApproximate Survival RateReference
Escherichia coli100 µg/mL15-30 min>50%[2]
Saccharomyces cerevisiae10-50 µg/mL30 minNot specified
Coprinus lagopus15 µg/mL50-70 min~1-5%
Aspergillus tubingensis1 mg/mL10-60 minNot specified
Micromonospora rosaria0.3-0.5 mg/mL20-40 minNot specified[2]

Visualizations

NTG_Mechanism NTG N-methyl-N'-nitro- N-nitrosoguanidine (NTG) Methyl_Group Methyl Group (CH3) NTG->Methyl_Group releases Guanine Guanine (G) in DNA Methyl_Group->Guanine alkylates O6 position DNA DNA O6_MeG O6-methylguanine (m6G) Guanine->O6_MeG becomes Replication DNA Replication O6_MeG->Replication during Thymine Thymine (T) Replication->Thymine mispairs with Transition G:C to A:T Transition Mutation Thymine->Transition leads to

Caption: Mechanism of NTG-induced G:C to A:T transition mutation.

NTG_Workflow cluster_prep Preparation cluster_exp Experiment cluster_screen Screening Prep_Culture 1. Prepare Mid-Log Phase Cell Culture Kill_Curve 3. Perform Kill Curve (Dose-Response) Prep_Culture->Kill_Curve Prep_NTG 2. Prepare Fresh NTG Solution Prep_NTG->Kill_Curve Mutagenesis 4. Mutagenesis with Optimal NTG Dose Kill_Curve->Mutagenesis determine optimal concentration & time Wash 5. Wash Cells to Remove NTG Mutagenesis->Wash Recovery 6. Recovery and Phenotypic Expression Wash->Recovery Plate 7. Plate on Selective and Non-Selective Media Recovery->Plate Screen 8. Screen for Desired Phenotype Plate->Screen Isolate 9. Isolate and Characterize Mutants Screen->Isolate

Caption: General experimental workflow for NTG-based screening.

Troubleshooting_Logic Start Problem with NTG Screening No_Colonies No/Few Colonies? Start->No_Colonies High_Survival High Survival, No Mutants? No_Colonies->High_Survival No Check_Dose Check NTG Dose (Perform Kill Curve) No_Colonies->Check_Dose Yes Inconsistent Inconsistent Results? High_Survival->Inconsistent No Increase_Dose Increase NTG Dose High_Survival->Increase_Dose Yes Fresh_NTG Use Fresh NTG Solution Inconsistent->Fresh_NTG Yes Success Successful Screening Inconsistent->Success No (Problem Solved) Check_Time Check Exposure Time Check_Dose->Check_Time Check_Culture Check Cell Health & Growth Phase Check_Time->Check_Culture Mutagenesis_Rerun Rerun Mutagenesis Check_Culture->Mutagenesis_Rerun Increase_Time Increase Exposure Time Increase_Dose->Increase_Time Optimize_Screen Optimize Screening Assay Increase_Time->Optimize_Screen Increase_N Increase Number of Colonies Screened Optimize_Screen->Increase_N Increase_N->Mutagenesis_Rerun Standardize_Culture Standardize Culture Conditions Fresh_NTG->Standardize_Culture Standardize_Culture->Mutagenesis_Rerun Mutagenesis_Rerun->Success

Caption: Logical workflow for troubleshooting NTG screening experiments.

References

common experimental artifacts in Nitrosoguanidine studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Nitrosoguanidine (NTG), particularly N-methyl-N'-nitro-N-nitrosoguanidine (MNNG).

Troubleshooting Guides & FAQs

This section addresses common issues and experimental artifacts encountered during NTG-based mutagenesis and other studies.

I. Inconsistent or Unexpected Mutagenesis Results

Q1: Why am I observing highly variable or no significant increase in mutation frequency after NTG treatment?

A1: Several factors can contribute to inconsistent mutagenesis results. Please consider the following:

  • NTG Stability and Degradation: NTG, and specifically MNNG, is sensitive to light and pH.[1] Improper storage or handling can lead to its degradation, reducing its mutagenic potency. MNNG is more stable at acidic pH and decomposes more rapidly in basic aqueous solutions and even in tap water compared to deionized water.[1][2]

  • Cellular Repair Mechanisms: Eukaryotic and prokaryotic cells possess robust DNA repair mechanisms that can counteract the effects of NTG. The adaptive response, for instance, can be induced by low doses of MNNG, leading to reduced mutagenesis upon subsequent higher dose treatments.[3] The activity of DNA repair pathways like Base Excision Repair (BER) and direct reversal by enzymes like O6-methylguanine-DNA methyltransferase (MGMT) can significantly reduce the mutagenic outcome.[4][5]

  • Cell Cycle Stage: The mutagenic effects of MNNG can be cell cycle-dependent, with some studies suggesting it is most active during the S phase of DNA replication.[6] Asynchronous cell populations will therefore exhibit varied responses.

  • Concentration and Exposure Time: The concentration of NTG and the duration of exposure are critical parameters. Insufficient concentration or time may not induce a significant number of mutations, while excessive exposure can lead to high cytotoxicity.[7]

Q2: My sequencing results show a high frequency of closely linked double mutants. Is this a known artifact?

A2: Yes, this is a well-documented characteristic of NTG mutagenesis, particularly MNNG.[8] MNNG is known to act preferentially at the DNA replication fork.[9] This localized action can lead to the induction of multiple mutations in close proximity on the chromosome, which may appear as an experimental artifact but is an expected outcome of its mechanism.

Q3: Are there "hotspots" or sequence biases for NTG-induced mutations?

A3: Yes, NTG-induced mutagenesis is not entirely random. The primary mutation induced by MNNG is a G:C to A:T transition.[10][11][12] The frequency of these mutations is influenced by the local DNA sequence. For instance, guanine residues preceded by a purine (adenine or guanine) are more susceptible to MNNG-induced mutation than those preceded by a pyrimidine.[11][13]

II. Cell Viability and Cytotoxicity Issues

Q4: I am observing massive cell death even at low concentrations of NTG. What could be the cause?

A4: High cytotoxicity can be a significant issue. Here are some potential causes and troubleshooting steps:

  • Cell Line Sensitivity: Different cell lines exhibit varying sensitivities to NTG-induced DNA damage.[14] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line that balances mutagenesis and viability.

  • Off-Target Effects: Besides DNA alkylation, MNNG can have other cytotoxic effects. It can induce dramatic DNA damage and, in some cell lines like HeLa, can lead to necrosis by damaging cell membrane integrity.[15] MNNG can also interfere with critical signaling pathways, such as the Epidermal Growth Factor Receptor (EGFR) pathway, which can impact cell survival.[16]

  • Experimental Conditions: The pH of your buffer system is critical. MNNG produces different reactive species in acidic versus basic conditions, which can influence its stability and cytotoxic effects.[2] Ensure your buffer is appropriate and consistent across experiments.

Q5: My cells seem to arrest in a specific phase of the cell cycle after NTG treatment. Is this normal?

A5: Yes, cell cycle arrest is a common cellular response to DNA damage induced by NTG. MNNG treatment can cause cells to block in the late S phase.[17] This is a damage-response mechanism to allow for DNA repair before proceeding with cell division. In some cases, prolonged cell cycle arrest can lead to senescence-like states or apoptosis.[18]

III. Data Interpretation and Artifacts

Q6: How can I differentiate between true NTG-induced mutations and artifacts from sequencing or sample preparation?

A6: This is a critical consideration in any mutagenesis study. While NTG has a known mutational signature (predominantly G:C > A:T transitions), artifacts can arise from other sources.

  • Oxidative Damage: Sample preparation steps, such as DNA shearing, can introduce oxidative DNA damage, leading to artifacts like C>A/G>T transversions.[19]

  • Control Samples: Always include untreated control samples that undergo the exact same experimental and sequencing workflow. This will help you establish a baseline mutation rate and identify any systematic artifacts.

  • Bioinformatic Filtering: Utilize robust bioinformatic pipelines to filter out low-quality reads and potential sequencing errors. It's also possible to develop filters based on the known mutational signature of NTG to increase confidence in your called mutations.[19]

Q7: I'm studying a specific signaling pathway and see unexpected activation or inhibition after NTG treatment. Is this an off-target effect?

A7: It is very likely an off-target effect. MNNG is known to directly impact signaling pathways independent of its mutagenic activity. For example, MNNG can activate the Ras-MAPK pathway in a manner dependent on oncogenic Ras.[20] It can also induce clustering of the EGFR and interfere with its signaling.[16] Furthermore, MNNG can trigger the degradation of the cell cycle inhibitor p21, a process that involves the mismatch repair (MMR) protein MSH2.[6] These effects should be considered when interpreting data from NTG-treated cells, especially in studies focused on cellular signaling.

Quantitative Data Summary

ParameterValue/RangeOrganism/SystemReference
MNNG-induced Mutation Signature
G:C → A:T Transitions73% - 98%E. coli[10]
G:C → T:A Transversions~9%E. coli (with PNNG)[10]
A:T → C:G Transversions~8%E. coli (with PNNG)[10]
DNA Adduct Formation (MNNG)
N7-methylguanine (N7-MeG)~67%Double-stranded DNA[21][22]
N3-methyladenine (N3-MeA)~12%Double-stranded DNA[21][22]
O6-methylguanine (O6-MeG)~7%Double-stranded DNA[21][22]
Effective MNNG Concentrations
Mutagenesis in E. coli0.5 - 10 µg/mLE. coli[23]
Treatment of Mammalian Cells10 µM for 1 hourHuman cell lines[24]

Experimental Protocols

Protocol 1: MNNG Mutagenesis in E. coli

This protocol is a generalized procedure based on methodologies described in the literature.[23]

  • Culture Preparation: Grow an overnight culture of the desired E. coli strain in a suitable liquid medium at 37°C with aeration.

  • Sub-culturing: Inoculate fresh medium with the overnight culture and grow to the exponential phase (an OD600 of approximately 0.4-0.6).

  • Cell Preparation: Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., citrate buffer, pH 5.5). Resuspend the cells in the same buffer.

  • MNNG Treatment: Prepare a fresh stock solution of MNNG in a suitable solvent (e.g., DMSO). Add MNNG to the cell suspension to the desired final concentration (e.g., 10 µg/mL).

  • Incubation: Incubate the cell suspension with MNNG for a defined period (e.g., 5-30 minutes) at room temperature or 37°C with gentle shaking. The optimal time should be determined empirically.

  • Stopping the Reaction: Stop the mutagenesis by adding a quenching agent (e.g., a solution containing cysteine) or by pelleting the cells and washing them multiple times with a neutral buffer (e.g., phosphate buffer, pH 7.0).

  • Recovery and Plating: Resuspend the cells in fresh growth medium and allow for a recovery period (e.g., 1-2 hours) to allow for mutation fixation. Plate appropriate dilutions of the culture on selective and non-selective media to determine the mutation frequency and survival rate.

Protocol 2: MNNG Treatment of Mammalian Cells in Culture

This protocol is a generalized procedure based on methodologies described for treating cultured mammalian cells.[24]

  • Cell Seeding: Seed the mammalian cells of interest in appropriate culture vessels and allow them to attach and reach the desired confluency (typically 60-80%).

  • MNNG Preparation: Prepare a fresh stock solution of MNNG in an appropriate solvent (e.g., DMSO) immediately before use.

  • Treatment: Dilute the MNNG stock solution in serum-free medium to the desired final concentration (e.g., 10 µM). Remove the existing medium from the cells and add the MNNG-containing medium.

  • Incubation: Incubate the cells with MNNG for a specific duration (e.g., 1 hour) at 37°C in a CO2 incubator.

  • Removal of MNNG: After the incubation period, aspirate the MNNG-containing medium and wash the cells twice with phosphate-buffered saline (PBS).

  • Recovery: Add fresh, complete growth medium to the cells and return them to the incubator.

  • Downstream Analysis: Harvest the cells at various time points post-treatment for downstream applications such as cell viability assays, cell cycle analysis, DNA extraction for sequencing, or protein analysis.

Visualizations

MNNG_DNA_Damage_Repair cluster_damage DNA Alkylation cluster_repair DNA Repair Pathways cluster_outcome Cellular Outcomes MNNG MNNG (N-methyl-N'-nitro-N-nitrosoguanidine) O6MeG O6-methylguanine MNNG->O6MeG causes N7MeG N7-methylguanine MNNG->N7MeG causes N3MeA N3-methyladenine MNNG->N3MeA causes DNA Cellular DNA MGMT MGMT (Direct Reversal) O6MeG->MGMT repaired by MMR Mismatch Repair (MMR) O6MeG->MMR recognized by Transition G:C to A:T Transition Mutation O6MeG->Transition leads to (if not repaired) Apoptosis Apoptosis / Necrosis O6MeG->Apoptosis can trigger CellCycleArrest Cell Cycle Arrest O6MeG->CellCycleArrest can trigger BER Base Excision Repair (BER) N7MeG->BER repaired by N7MeG->Apoptosis can trigger N7MeG->CellCycleArrest can trigger N3MeA->BER repaired by N3MeA->Apoptosis can trigger N3MeA->CellCycleArrest can trigger

Caption: MNNG-induced DNA damage and cellular response pathways.

MNNG_Signaling_Interference cluster_EGFR EGFR Pathway cluster_Ras Ras-MAPK Pathway cluster_p21 p21 Regulation MNNG MNNG EGFR EGFR Clustering MNNG->EGFR induces Oncogenic_Ras Oncogenic Ras MNNG->Oncogenic_Ras activates p21_Degradation p21 Degradation MNNG->p21_Degradation triggers EGFR_Phos EGFR Autophosphorylation EGFR->EGFR_Phos inhibits Ras_Activation_EGF Ras Activation EGFR_Phos->Ras_Activation_EGF leads to MAPK_Activation MAPK Pathway Activation Oncogenic_Ras->MAPK_Activation activates p21 p21 Protein p21->p21_Degradation undergoes MSH2 MSH2 MSH2->p21_Degradation required for

Caption: Off-target effects of MNNG on cellular signaling pathways.

References

Validation & Comparative

Confirming Nitrosoguanidine-Induced Mutations: A Comparative Guide to DNA Sequencing Technologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in genetics, drug development, and molecular biology, the ability to accurately induce and confirm genetic mutations is fundamental to understanding gene function and developing novel therapeutics. N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), a potent alkylating agent, is a widely used chemical mutagen. However, the successful application of MNNG mutagenesis hinges on the robust confirmation of the resulting genetic alterations. This guide provides a comprehensive comparison of the primary DNA sequencing technologies used for this purpose: traditional Sanger sequencing and Next-Generation Sequencing (NGS). We will delve into their performance, provide detailed experimental protocols, and illustrate key workflows.

Performance Comparison: Sanger Sequencing vs. Next-Generation Sequencing

The choice between Sanger sequencing and NGS for confirming MNNG-induced mutations depends on the specific experimental goals, budget, and desired sensitivity. While Sanger sequencing has historically been the "gold standard" for its accuracy in sequencing single DNA fragments, NGS offers unparalleled throughput and sensitivity for detecting low-frequency variants.

FeatureSanger SequencingNext-Generation Sequencing (NGS)
Limit of Detection (LOD) 15-20% mutant allele frequencyAs low as 1-5% mutant allele frequency
Throughput Low (one DNA fragment at a time)High (millions of fragments simultaneously)
Cost per Sample Low for single targetsHigh initial investment, but lower per-gene cost for large panels
Turnaround Time 1-3 days3-7 days
Discovery Power Limited to known target regionsHigh capacity for discovering novel mutations across the genome
Data Analysis Relatively straightforwardRequires significant bioinformatics expertise and computational resources

Experimental Protocols

Here, we provide detailed protocols for MNNG mutagenesis in Escherichia coli, followed by protocols for mutation confirmation using both Sanger and NGS.

Protocol 1: MNNG Mutagenesis of Escherichia coli

This protocol is adapted from established methods for inducing mutations in E. coli.

Materials:

  • E. coli culture (e.g., MG1655)

  • Luria-Bertani (LB) broth

  • Citrate buffer (pH 5.5)

  • Phosphate buffer (pH 7.0)

  • N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) stock solution (1 mg/mL in acetone; handle with extreme caution as MNNG is a potent carcinogen)

  • Centrifuge and sterile centrifuge tubes

  • Incubator

Procedure:

  • Culture Preparation: Inoculate a single colony of E. coli into 5 mL of LB broth and grow overnight at 37°C with shaking.

  • Sub-culturing: The next day, dilute the overnight culture 1:100 into fresh LB broth and grow to mid-log phase (OD600 ≈ 0.4-0.6).

  • Cell Harvesting and Washing: Centrifuge 10 mL of the mid-log phase culture at 4000 x g for 10 minutes at 4°C. Discard the supernatant and wash the cell pellet with 5 mL of cold citrate buffer (pH 5.5). Centrifuge again and discard the supernatant.

  • Mutagenesis: Resuspend the cell pellet in 1 mL of citrate buffer. Add MNNG to a final concentration of 50-100 µg/mL. Incubate at 37°C for 30-60 minutes with gentle shaking. The optimal time and concentration should be determined empirically to achieve a desired kill rate (e.g., 90-99%).

  • Stopping the Reaction: To stop the mutagenesis, add 9 mL of cold phosphate buffer (pH 7.0) and centrifuge at 4000 x g for 10 minutes at 4°C.

  • Washing: Wash the cell pellet twice with 10 mL of phosphate buffer to remove residual MNNG.

  • Outgrowth and Mutant Selection: Resuspend the final cell pellet in 10 mL of fresh LB broth and incubate at 37°C for 2-4 hours to allow for mutation fixation. Plate appropriate dilutions of the culture onto selective media to screen for desired phenotypes.

Protocol 2: DNA Extraction from E. coli

This protocol outlines a standard method for extracting genomic DNA from E. coli for subsequent sequencing.

Materials:

  • Mutagenized E. coli culture

  • Lysis buffer (e.g., containing Tris-HCl, EDTA, and SDS)

  • Proteinase K

  • RNase A

  • Phenol:Chloroform:Isoamyl alcohol (25:24:1)

  • 100% Ethanol and 70% Ethanol

  • TE buffer (pH 8.0)

Procedure:

  • Cell Harvesting: Centrifuge 1.5 mL of an overnight culture of the mutagenized E. coli at 12,000 x g for 2 minutes.

  • Cell Lysis: Resuspend the cell pellet in 500 µL of lysis buffer. Add Proteinase K to a final concentration of 100 µg/mL and incubate at 55°C for 1 hour.

  • RNA Removal: Add RNase A to a final concentration of 100 µg/mL and incubate at 37°C for 30 minutes.

  • DNA Purification: Perform a phenol:chloroform extraction to remove proteins. Precipitate the DNA from the aqueous phase using ice-cold 100% ethanol.

  • Washing and Resuspension: Wash the DNA pellet with 70% ethanol, air dry, and resuspend in TE buffer.

Protocol 3: Mutation Confirmation by Sanger Sequencing

This protocol is for sequencing a specific target gene to confirm an expected mutation.

Materials:

  • Purified genomic DNA from the mutant E. coli

  • PCR primers flanking the target region

  • Taq DNA polymerase and dNTPs

  • PCR purification kit

  • Sequencing primer

  • BigDye™ Terminator v3.1 Cycle Sequencing Kit (or similar)

  • Capillary electrophoresis instrument

Procedure:

  • PCR Amplification: Amplify the target region from the purified genomic DNA using gene-specific primers.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs.

  • Cycle Sequencing: Perform the cycle sequencing reaction using the purified PCR product as a template, a sequencing primer, and the BigDye™ Terminator mix.

  • Sequencing Product Purification: Purify the sequencing products to remove unincorporated dyes.

  • Capillary Electrophoresis: Analyze the purified sequencing products on a capillary electrophoresis instrument.

  • Data Analysis: Analyze the resulting chromatogram to identify any base changes compared to the wild-type sequence.

Protocol 4: Mutation Confirmation by Next-Generation Sequencing (NGS)

This protocol provides a general overview of preparing a genomic DNA library for whole-genome or targeted sequencing.

Materials:

  • Purified genomic DNA

  • NGS library preparation kit (e.g., Illumina DNA Prep)

  • NGS instrument (e.g., Illumina MiSeq or NovaSeq)

Procedure:

  • Library Preparation:

    • Fragmentation: Shear the genomic DNA to the desired fragment size.

    • End Repair and A-tailing: Repair the ends of the DNA fragments and add a single adenine nucleotide.

    • Adapter Ligation: Ligate sequencing adapters to the DNA fragments. These adapters contain sequences for binding to the flow cell and for PCR amplification.

    • PCR Amplification (optional): Amplify the library to generate sufficient material for sequencing.

  • Library Quantification and Quality Control: Quantify the library and assess its size distribution.

  • Sequencing: Pool multiple libraries (if multiplexing) and load onto the NGS instrument for sequencing.

  • Data Analysis:

    • Base Calling and Demultiplexing: The instrument software converts the imaging data into base calls and separates the data from pooled libraries.

    • Alignment: Align the sequencing reads to a reference genome.

    • Variant Calling: Identify differences between the sequencing reads and the reference genome to detect mutations.

Visualizing the Workflows and Pathways

To better understand the processes involved, the following diagrams, created using the DOT language for Graphviz, illustrate the experimental workflows and a relevant biological pathway.

MNNG_Mutagenesis_Workflow cluster_mutagenesis MNNG Mutagenesis cluster_confirmation Mutation Confirmation start Start: E. coli Culture culture Grow to Mid-Log Phase start->culture harvest Harvest & Wash Cells culture->harvest mutagenize Expose to MNNG harvest->mutagenize stop_wash Stop Reaction & Wash mutagenize->stop_wash outgrowth Outgrowth & Mutant Selection stop_wash->outgrowth end_mutagenesis Mutant Colonies outgrowth->end_mutagenesis dna_extraction DNA Extraction end_mutagenesis->dna_extraction sanger Sanger Sequencing dna_extraction->sanger ngs Next-Generation Sequencing dna_extraction->ngs analysis Data Analysis & Confirmation sanger->analysis ngs->analysis

Caption: Workflow for MNNG mutagenesis and subsequent mutation confirmation.

Sequencing_Comparison_Workflow cluster_sanger Sanger Sequencing cluster_ngs Next-Generation Sequencing start Purified Genomic DNA pcr PCR Amplification of Target start->pcr lib_prep Library Preparation (Fragmentation, Adapters) start->lib_prep cycle_seq Cycle Sequencing pcr->cycle_seq cap_elec Capillary Electrophoresis cycle_seq->cap_elec sanger_result Chromatogram cap_elec->sanger_result sequencing Massively Parallel Sequencing lib_prep->sequencing alignment Alignment to Reference Genome sequencing->alignment ngs_result Variant Call File (VCF) alignment->ngs_result

Caption: Comparison of Sanger and NGS experimental workflows.

DNA_Repair_Pathway cluster_repair DNA Repair Pathways MNNG MNNG (Nitrosoguanidine) DNA Cellular DNA MNNG->DNA alkylation Alkylated_DNA Alkylated DNA (e.g., O6-methylguanine) Replication DNA Replication Alkylated_DNA->Replication mispairing MGMT Direct Reversal (e.g., MGMT) Alkylated_DNA->MGMT BER Base Excision Repair (BER) Alkylated_DNA->BER NER Nucleotide Excision Repair (NER) Alkylated_DNA->NER Mutation G:C to A:T Transition (Mutation) Replication->Mutation Repaired_DNA Repaired DNA MGMT->Repaired_DNA BER->Repaired_DNA NER->Repaired_DNA

Caption: Cellular response to MNNG-induced DNA damage.

A Comparative Analysis of the Mutational Spectra of Nitrosoguanidine and EMS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the mutational spectra of two commonly used alkylating agents in genetic research and drug development: N-methyl-N'-nitro-N-nitrosoguanidine (NTG or MNNG) and Ethyl methanesulfonate (EMS). Understanding the distinct mutational footprints of these agents is critical for designing effective mutagenesis screens, interpreting genetic data, and developing targeted therapeutic strategies.

At a Glance: Key Differences in Mutational Outcomes

FeatureNitrosoguanidine (MNNG/NTG)Ethyl Methanesulfonate (EMS)
Primary DNA Adduct O⁶-methylguanine (O⁶-MeG)O⁶-ethylguanine
Predominant Mutation Type G:C → A:T transitions[1][2]G:C → A:T transitions[3][4][5][6]
Mutation Distribution Tends to cluster at the replication fork, can create mutational "hotspots".[2]Induces random point mutations throughout the genome.
Transition vs. Transversion Primarily induces transitions; transversions are rare.Predominantly induces transitions, but transversions and other mutations can occur at a low frequency.[4][5]
Indels (Insertions/Deletions) Infrequent.Very low rate of induction.[3]
Reported G:C → A:T Transition Frequency ~89% in human cells[1], >95% in E. coli[2]~76% in repair-proficient Drosophila melanogaster[5], ~86-87% in Daphnia.[3] In some plant species like eggplant, A/T to G/C transitions can be as frequent as C/G to T/A transitions.[7]

Mechanism of Action and Resulting Mutations

Both MNNG and EMS are alkylating agents that introduce alkyl groups onto DNA bases, leading to mispairing during DNA replication and subsequent mutations. However, the nature of the alkyl group and the cellular response to the resulting DNA adducts lead to distinct mutational spectra.

This compound (MNNG) primarily methylates the O⁶ position of guanine to form O⁶-methylguanine (O⁶-MeG). This altered base preferentially pairs with thymine instead of cytosine during DNA replication. Consequently, a G:C base pair is converted to an A:T base pair, resulting in a G:C → A:T transition. MNNG can also methylate the O⁴ position of thymine, which can lead to T:A → C:G transitions. The mutagenic activity of MNNG is often concentrated in actively replicating cells, leading to a higher frequency of mutations at the DNA replication fork.

Ethyl Methanesulfonate (EMS) , on the other hand, ethylates guanine at the O⁶ position, forming O⁶-ethylguanine. Similar to O⁶-MeG, this adduct mispairs with thymine, leading to a high frequency of G:C → A:T transitions.[4][5][6] EMS can also ethylate other positions on DNA bases, such as N⁷-guanine and N³-adenine, which can contribute to other types of mutations, including a smaller fraction of transversions and A:T → G:C transitions, although these are less common.[4] Unlike MNNG, EMS-induced mutations are generally distributed more randomly throughout the genome.

Experimental Protocols for Mutational Analysis

Two key experimental approaches are widely used to determine the frequency and spectrum of mutations induced by chemical mutagens like MNNG and EMS: the Fluctuation Test and Targeting Induced Local Lesions in Genomes (TILLING).

Fluctuation Test for Determining Mutation Rate

The Luria-Delbrück fluctuation test is a classical experiment to determine the rate of spontaneous or induced mutations.[8][9]

Objective: To measure the rate at which mutations arise in a population of microorganisms.

Principle: A small number of cells are used to inoculate multiple parallel cultures. These cultures are grown to saturation. The number of mutant cells in each culture is then determined by plating on a selective medium. The statistical distribution of the number of mutants across the parallel cultures allows for the calculation of the mutation rate.

Detailed Protocol (for Bacteria):

  • Preparation of Starter Culture: Inoculate a single colony of the bacterial strain into a liquid medium and grow overnight to obtain a saturated culture.

  • Inoculation of Parallel Cultures: Dilute the overnight culture and inoculate a series of parallel cultures (e.g., 20-50 tubes) with a small number of cells (e.g., 100-1000 cells per tube) in a non-selective liquid medium.

  • Incubation: Incubate the parallel cultures without shaking until they reach saturation. This allows for multiple cell divisions and the accumulation of mutations.

  • Plating for Total Cell Count: Plate serial dilutions from a few of the parallel cultures onto a non-selective solid medium to determine the total number of viable cells (Nt) in each culture.

  • Plating for Mutant Count: Plate the entire volume of each of the remaining parallel cultures onto a selective solid medium that only allows the growth of mutant cells.

  • Incubation and Colony Counting: Incubate the plates until colonies are visible. Count the number of colonies on both the non-selective and selective plates.

  • Calculation of Mutation Rate: The mutation rate (μ) can be calculated using various methods, such as the p0 method (based on the proportion of cultures with no mutants) or the median method.

Targeting Induced Local Lesions in Genomes (TILLING)

TILLING is a reverse genetics technique used to identify single nucleotide polymorphisms (SNPs) in a gene of interest from a mutagenized population.[10][11][12]

Objective: To screen a population of mutagenized individuals to find mutations in a specific target gene.

Principle: A population is treated with a chemical mutagen (like EMS). DNA is extracted from individuals and pooled. The target gene is amplified by PCR from the pooled DNA. The PCR products are then denatured and re-annealed to form heteroduplexes between wild-type and mutant DNA strands. A specific endonuclease, such as CEL I, is used to cleave these mismatched heteroduplexes. The cleaved fragments are then visualized to identify the pools containing a mutation.

Detailed Protocol (for Plants):

  • Mutagenesis: Treat seeds with an appropriate concentration of EMS. The M1 generation is grown, and M2 seeds are collected.[10]

  • DNA Extraction and Pooling: Extract genomic DNA from individual M2 plants. Create pools of DNA from multiple individuals (e.g., 8-fold pooling).[10]

  • PCR Amplification: Design primers to amplify a specific region of the target gene. Perform PCR on the pooled DNA samples.

  • Heteroduplex Formation: Denature the PCR products by heating and then slowly cool them to allow the formation of heteroduplexes between wild-type and mutant DNA strands.

  • Enzymatic Cleavage: Treat the re-annealed PCR products with a single-strand specific nuclease, such as CEL I, which cleaves at the site of the mismatch.[10]

  • Fragment Analysis: Separate the cleaved DNA fragments by gel electrophoresis (e.g., on a LI-COR DNA analyzer or standard agarose gel). The presence of smaller, cleaved fragments indicates a mutation in that pool.

  • Identification of the Mutant Individual: Once a pool is identified as positive, the individual DNA samples from that pool are screened to identify the specific plant carrying the mutation.

  • Sequence Verification: Sequence the PCR product from the identified mutant individual to confirm the exact nature and location of the mutation.

DNA Damage Signaling Pathways

The cellular response to DNA damage induced by MNNG and EMS involves a complex network of signaling pathways aimed at repairing the damage or, if the damage is too severe, inducing cell death.

MNNG-Induced DNA Damage Response

MNNG-induced O⁶-MeG adducts are recognized by the Mismatch Repair (MMR) system. This recognition triggers a cascade of signaling events.

MNNG_Signaling MNNG MNNG DNA_Damage O⁶-methylguanine (O⁶-MeG) MNNG->DNA_Damage MMR Mismatch Repair (MSH2/MSH6) DNA_Damage->MMR recognition PARP1 PARP-1 Activation MMR->PARP1 ROS ROS Production MMR->ROS ATM_ATR ATM/ATR Activation MMR->ATM_ATR Apoptosis Apoptosis PARP1->Apoptosis (Parthanatos) JNK JNK Activation JNK->Apoptosis ROS->JNK ATM_ATR->JNK p53 p53 Activation ATM_ATR->p53 p53->Apoptosis CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest STAT1 STAT1 STAT1->p53 potentiation

Caption: MNNG-induced DNA damage response pathway.

EMS-Induced DNA Damage Response

The DNA adducts generated by EMS are also recognized by the cell's DNA repair machinery, activating signaling pathways that can lead to cell cycle arrest, DNA repair, or apoptosis.

EMS_Signaling EMS EMS DNA_Damage O⁶-ethylguanine & other adducts EMS->DNA_Damage MMR Mismatch Repair DNA_Damage->MMR recognition SOS SOS Response (in prokaryotes) DNA_Damage->SOS ATM_ATR ATM/ATR Activation MMR->ATM_ATR Chk1_Chk2 Chk1/Chk2 Phosphorylation ATM_ATR->Chk1_Chk2 Apoptosis Apoptosis ATM_ATR->Apoptosis CellCycleArrest Cell Cycle Arrest Chk1_Chk2->CellCycleArrest Caspase Caspase Activation Apoptosis->Caspase

Caption: EMS-induced DNA damage response pathway.

Conclusion

This compound and EMS are both potent mutagens that predominantly induce G:C → A:T transitions. However, they exhibit key differences in their mutational spectra, including the distribution of mutations and the frequency of different types of base substitutions. MNNG is known for creating mutational hotspots, often at the replication fork, while EMS induces more randomly distributed point mutations. The choice between these two mutagens will depend on the specific goals of the research, such as the desire for random mutagenesis versus the targeting of actively replicating genes. A thorough understanding of their distinct mechanisms of action and the cellular responses they elicit is essential for the effective application of these powerful tools in genetics and drug development.

References

A Head-to-Head Comparison of MNNG-Induced Cancer Models for Preclinical Gastric Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG)-induced cancer models against leading alternatives—Patient-Derived Xenografts (PDX) and Genetically Engineered Mouse Models (GEMMs). This document synthesizes key performance data, details experimental protocols, and visualizes critical pathways to inform model selection in preclinical studies.

Introduction to Preclinical Gastric Cancer Models

Gastric cancer remains a leading cause of cancer-related mortality worldwide, largely due to late-stage diagnosis and tumor heterogeneity.[1][2] Effective preclinical models are paramount for understanding disease mechanisms and evaluating novel therapeutics. The ideal model should faithfully recapitulate the histopathology, molecular diversity, and clinical progression of human gastric cancer.[3] For decades, chemically-induced models, particularly those using the potent carcinogen MNNG, have been a cornerstone of gastric cancer research.[4][5] However, the advent of sophisticated models like PDX and GEMMs necessitates a careful evaluation of the available platforms.

MNNG is a DNA alkylating agent that induces G→A transition mutations, effectively initiating tumorigenesis when administered to laboratory animals.[4] This process mimics the multi-stage progression of human intestinal-type gastric cancer, proceeding from chronic gastritis and metaplasia to dysplasia and carcinoma.[4] In contrast, PDX models involve the implantation of fresh tumor tissue from a patient into an immunodeficient mouse, preserving the original tumor's architecture and heterogeneity.[6][7] GEMMs involve the targeted manipulation of specific cancer-associated genes in mice to drive spontaneous tumor development, allowing for the study of specific molecular subtypes.[2][8]

This guide compares these three distinct models on key preclinical parameters to assist researchers in selecting the most appropriate system for their scientific questions.

Comparative Analysis of Preclinical Models

The selection of a preclinical model hinges on a trade-off between clinical relevance, technical feasibility, time, and cost. The following tables summarize quantitative data for MNNG-induced models, PDX models, and GEMMs, compiled from various studies. It is important to note that direct head-to-head comparative studies are rare, and parameters can vary significantly based on the specific protocols, animal strains, and cancer subtypes used.

Parameter MNNG-Induced Models (Rats/Gerbils) Patient-Derived Xenograft (PDX) Models (Mice) Genetically Engineered Mouse Models (GEMMs)
Tumor Type Predominantly well-differentiated adenocarcinomas; mimics human intestinal-type gastric cancer.[4]Recapitulates the histology and molecular subtype of the original patient tumor (intestinal, diffuse, etc.).[7]Models specific molecular subtypes based on genetic alterations (e.g., CIN, GS, MSI).[2][8]
Tumor Induction Rate Variable; reported incidences range from 43.8% to over 75%, dependent on MNNG dose, duration, and animal strain.[4][7]Engraftment rates are highly variable (15% - 75%), influenced by tumor type, differentiation, and implantation site.[9][10]Penetrance is genotype-dependent; can be up to 90-100% in some advanced models (e.g., EPO-GEMMs).[2][3]
Tumor Latency Long; typically 24-50 weeks for development of adenocarcinomas.[4]Variable; typically 2-8 months to establish initial xenografts (F1 generation).[6]Variable depending on the genetic driver; can be as short as 45 days median survival in rapid models.[2]
Metastasis Generally low to absent in standard models.[11]Rare in subcutaneous models; orthotopic implantation (PDOX) increases metastatic potential (rates up to 40-92% reported).[12][13]Historically rare, but modern GEMMs can develop metastases to clinically relevant sites (liver, lung, lymph nodes).[8][14]
Microenvironment Features chronic inflammation and a complete rodent immune system, allowing for some immunology studies.[4]Human tumor cells with murine stroma; requires immunodeficient hosts, limiting standard immunotherapy studies.[7]Fully immunocompetent host with a syngeneic tumor, ideal for studying tumor-immune interactions.[2]
Predictive Power Useful for studying carcinogenesis and chemoprevention. Lacks some key human mutations (e.g., p53), limiting its predictive power for targeted therapies.[4]High fidelity to the patient's tumor, offering strong predictive value for drug response and personalized medicine.[1][6]Strong for genotype-specific therapies; response patterns can recapitulate human clinical outcomes (e.g., MSI tumors responding to checkpoint blockade).[2]

Table 1: Quantitative Comparison of Key Preclinical Parameters.

Experimental Protocols

Detailed and standardized methodologies are crucial for the reproducibility of preclinical studies. Below are summary protocols for each model type.

MNNG-Induced Gastric Cancer Model Protocol (Rat)

This protocol is a generalized summary for inducing gastric adenocarcinoma in Wistar rats via drinking water.

  • Animal Selection: Use 4-week-old male Wistar rats. Allow a one-week acclimatization period.[7]

  • Carcinogen Preparation: Prepare a fresh solution of MNNG in distilled water at a concentration of 100 µg/mL. This solution should be protected from light and prepared multiple times per week.[7]

  • Administration: Provide the MNNG solution to the rats as their sole source of drinking water ad libitum.

  • Co-treatment (Optional): To enhance carcinogenesis, 1 ml of 10% sodium chloride can be administered weekly by oral gavage for the initial six weeks.[7]

  • Duration: Continue MNNG administration for 24 to 40 weeks. A treatment window of 24-30 weeks is often considered ideal.[4]

  • Monitoring: Monitor animals for general health and body weight weekly.

  • Endpoint: Tumors typically develop into adenocarcinomas by week 40-50. Euthanize animals at the study endpoint (e.g., 48-55 weeks) or when signs of distress are observed.[7][15]

  • Analysis: Harvest the stomach and other organs for histological and molecular analysis.

Patient-Derived Xenograft (PDX) Model Protocol

This protocol outlines the establishment of a gastric cancer PDX model from a surgical sample.

  • Animal Selection: Use immunodeficient mice (e.g., NOD/SCID or NSG).

  • Sample Acquisition: Obtain fresh, sterile gastric tumor tissue directly from surgery. The specimen should be larger than 0.5 cm³.

  • Tissue Processing: In a sterile environment, wash the tumor tissue in a suitable medium (e.g., DMEM with antibiotics). Mince the tissue into small fragments (approx. 2-3 mm³).

  • Implantation (Subcutaneous): Anesthetize the mouse. Make a small incision in the skin on the flank. Using forceps, create a subcutaneous pocket and insert one tumor fragment. Close the incision with surgical clips or sutures.

  • Implantation (Orthotopic): For a more clinically relevant model that allows for metastasis, implantation into the stomach wall (subserosal or submucosal layer) is performed. This is a more complex surgical procedure requiring laparotomy.[12]

  • Monitoring: Monitor mice for tumor growth by palpation or caliper measurement at least twice a week.

  • Passaging: When the tumor reaches a volume of approximately 1000-1500 mm³, euthanize the mouse. Aseptically excise the tumor and process it as in step 3 to implant into the next generation of mice (F1 to F2, etc.).

  • Analysis: A portion of the tumor from each passage should be cryopreserved and/or fixed for histological and molecular validation to ensure fidelity with the original patient tumor.

Visualizing Experimental Workflows and Signaling Pathways

Understanding the complex processes involved in cancer modeling and pathogenesis is aided by clear visual diagrams. The following workflows and pathways are generated using Graphviz and adhere to the specified design constraints.

Experimental Workflow for Preclinical Model Development

G cluster_0 MNNG-Induced Model cluster_1 Patient-Derived Xenograft (PDX) Model cluster_2 Genetically Engineered Model (GEMM) MNNG1 Animal Acclimatization (Wistar Rats) MNNG2 MNNG Administration (in drinking water, 24-40 wks) MNNG1->MNNG2 MNNG3 Tumor Development (Gastritis -> Dysplasia -> Carcinoma) MNNG2->MNNG3 MNNG4 Endpoint Analysis (Histology, Molecular) MNNG3->MNNG4 PDX1 Obtain Patient Tumor (Surgical Resection) PDX2 Implant into Mouse (Immunodeficient, Subcutaneous/Orthotopic) PDX1->PDX2 PDX3 Monitor Tumor Growth (F0 Generation) PDX2->PDX3 PDX4 Passage & Expand (F1, F2... Generations) PDX3->PDX4 PDX5 Preclinical Testing (Drug Efficacy, Biomarkers) PDX4->PDX5 GEMM1 Genetic Modification (e.g., Cre-Lox, CRISPR) GEMM2 Breed Transgenic Colony GEMM1->GEMM2 GEMM3 Spontaneous Tumorigenesis (Genotype-driven) GEMM2->GEMM3 GEMM4 Therapeutic Intervention & Analysis GEMM3->GEMM4

Caption: Comparative workflows for MNNG, PDX, and GEMM preclinical models.

MNNG-Induced DNA Damage and Carcinogenesis Signaling

MNNG acts as a potent carcinogen primarily by alkylating DNA, which, if not properly repaired, leads to mutations that activate oncogenic signaling pathways.

G cluster_pathways Oncogenic Signaling Activation MNNG MNNG (N-methyl-N'-nitro-N-nitrosoguanidine) DNA Nuclear DNA MNNG->DNA Alkylates Guanine Adducts DNA Adducts (O⁶-methylguanine) DNA->Adducts Mutation G→A Transition Mutations Adducts->Mutation During Replication MMR DNA Mismatch Repair (MMR) Adducts->MMR Repair Attempt Ras Ras Mutation (e.g., KRAS) Mutation->Ras PI3K PI3K/AKT Pathway Mutation->PI3K MAPK Raf/MEK/ERK Pathway Ras->MAPK Proliferation Increased Cell Proliferation Inhibited Apoptosis PI3K->Proliferation MAPK->Proliferation Carcinogenesis Gastric Carcinogenesis Proliferation->Carcinogenesis

Caption: MNNG-induced DNA damage leading to oncogenic pathway activation.

Conclusion and Model Selection Strategy

The validation of MNNG-induced cancer models for preclinical studies reveals a platform that is highly effective for investigating the multi-step process of chemical carcinogenesis and for chemoprevention studies. Its primary strengths lie in its ability to model the inflammation-metaplasia-carcinoma sequence within an immunocompetent host. However, its long latency, low metastatic potential, and potential divergence from the mutational landscape of some human gastric cancers are significant limitations.[3][4]

Patient-Derived Xenografts (PDX) stand out for their high biological relevance, preserving the heterogeneity of the original patient's tumor and demonstrating strong predictive power for therapeutic response.[1][6] They are the model of choice for personalized medicine studies and for testing drug efficacy on tumors that reflect the clinical population. The primary drawbacks are the requirement for immunodeficient hosts, long establishment times, and high costs.

Genetically Engineered Mouse Models (GEMMs) offer unparalleled precision for investigating the function of specific genes and molecular pathways in tumorigenesis.[2][8] Modern GEMMs can recapitulate the molecular subtypes of human gastric cancer, exhibit metastasis, and, being immunocompetent, are the superior choice for immuno-oncology research.[2] Their main limitation is that they are driven by predefined genetic events, which may not capture the full complexity of sporadic human cancers.

Recommendation:

  • For studies focused on carcinogenesis, etiology, and chemoprevention , the MNNG-induced model remains a relevant and valuable tool.

  • For co-clinical trials, personalized therapy development, and drug efficacy screening across a heterogeneous population, PDX models are the current gold standard.

  • For investigating the function of specific cancer genes, molecular subtypes, and immuno-oncology , GEMMs are the most powerful and appropriate platform.

Ultimately, the optimal choice of model is contingent upon the specific research question. A multi-model approach, leveraging the strengths of each system, will provide the most comprehensive and translatable insights in the preclinical evaluation of gastric cancer therapies.

References

Navigating the Mutational Maze: A Comparative Guide to Nitrosoguanidine and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to induce genetic mutations for experimental purposes, the choice of mutagen is a critical decision. This guide provides a comprehensive comparison of N-methyl-N'-nitro-N-nitrosoguanidine (NTG) with other common chemical mutagens, focusing on the frequency and types of off-target mutations. Supported by experimental data and detailed protocols, this document aims to equip you with the knowledge to select the most appropriate mutagen for your research needs.

At a Glance: Comparing Chemical Mutagens

The efficacy and specificity of a chemical mutagen are paramount in genetic screening and directed evolution studies. Below is a summary of the key characteristics of Nitrosoguanidine (NTG) and two other widely used alkylating agents: Ethyl methanesulfonate (EMS) and N-ethyl-N-nitrosourea (ENU).

MutagenPrimary Mutation TypeReported Mutation FrequencyKey AdvantagesKey Disadvantages
This compound (NTG) G:C → A:T transitionsHighPotent mutagen, effective at low concentrations.Strong contextual bias, favoring guanines preceded by a purine. Can cause a high frequency of closely linked double mutants.
Ethyl methanesulfonate (EMS) G:C → A:T transitionsModerate to HighInduces a broad spectrum of point mutations. Relatively easy to handle.Can cause chromosomal damage at higher concentrations.
N-ethyl-N-nitrosourea (ENU) A:T → T:A transversions and A:T → G:C transitionsVery HighHighest point mutation rate among chemical mutagens. Effective in inducing mutations in spermatogonial stem cells.Highly toxic and carcinogenic.

Delving Deeper: The Mutational Signatures

The choice of mutagen significantly influences the landscape of induced mutations. Understanding the specific molecular changes each mutagen tends to cause is crucial for designing effective screening strategies and interpreting results.

This compound (NTG): A potent alkylating agent, NTG primarily adds a methyl group to guanine, forming O6-methylguanine. During DNA replication, this modified base frequently mispairs with thymine instead of cytosine, leading to a G:C to A:T transition in the subsequent round of replication. Genome-wide analyses have revealed that a staggering 96.6% of mutations induced by NTG in E. coli are of this type. Furthermore, NTG exhibits a notable contextual bias, with a five-fold preference for modifying guanine residues that are preceded by a purine (adenine or guanine). This sequence preference can lead to mutational hotspots.

Ethyl methanesulfonate (EMS): Similar to NTG, EMS is an alkylating agent that predominantly ethylates guanine at the O6 position, also leading to G:C to A:T transitions. However, the mutational spectrum of EMS is generally considered to be broader than that of NTG, with a less pronounced sequence context bias.

N-ethyl-N-nitrosourea (ENU): ENU stands out due to its high mutagenic potency and its preference for inducing mutations at A:T base pairs. It ethylates adenine and thymine bases, leading to a higher frequency of A:T → T:A transversions and A:T → G:C transitions compared to NTG and EMS. This makes ENU a valuable tool for generating a different spectrum of mutations.

Experimental Protocols: A Roadmap to Analyzing Off-Target Mutations

The following is a generalized protocol for inducing mutations with a chemical mutagen and subsequently analyzing the off-target mutation frequency and types using whole-genome sequencing (WGS).

I. Mutagenesis Protocol (Example with a model organism like E. coli)
  • Culture Preparation: Grow a culture of the organism to the mid-logarithmic phase of growth.

  • Cell Harvesting and Washing: Pellet the cells by centrifugation and wash them twice with a suitable buffer (e.g., phosphate buffer) to remove residual media.

  • Mutagen Exposure: Resuspend the cells in the buffer and add the desired concentration of the mutagen (e.g., NTG at 100 µg/mL). The optimal concentration and exposure time should be determined empirically by generating a kill curve.

  • Incubation: Incubate the cells with the mutagen for a specific duration (e.g., 30-60 minutes) with gentle agitation.

  • Quenching and Washing: Stop the mutagenesis reaction by adding a quenching agent (e.g., sodium thiosulfate for NTG). Pellet the cells and wash them multiple times to remove all traces of the mutagen.

  • Recovery and Plating: Resuspend the cells in fresh growth medium and allow for a recovery period. Plate serial dilutions of the culture on appropriate agar plates to determine the survival rate and to isolate individual colonies for further analysis.

II. Whole-Genome Sequencing and Analysis Protocol
  • Genomic DNA Extraction: Isolate high-quality genomic DNA from both a mutagen-treated clone and a non-treated wild-type control.

  • Library Preparation: Prepare sequencing libraries from the genomic DNA using a commercially available kit. This typically involves fragmenting the DNA, adding sequencing adapters, and PCR amplification.

  • Sequencing: Perform paired-end sequencing on a high-throughput sequencing platform (e.g., Illumina).

  • Data Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the sequencing reads from both the treated and control samples to the reference genome of the organism using an aligner such as BWA or Bowtie2.

  • Variant Calling: Use a variant caller (e.g., GATK, Samtools) to identify single nucleotide polymorphisms (SNPs) and small insertions/deletions (indels) in both samples.

  • Off-Target Mutation Identification: Compare the variant calls from the mutagen-treated sample to those from the wild-type control. Variants present only in the treated sample are considered potential mutations induced by the mutagen.

  • Annotation and Analysis: Annotate the identified mutations to determine their location (e.g., coding region, intergenic) and predicted effect on protein function. Analyze the mutation spectrum (e.g., frequency of different transition and transversion types) to characterize the mutagen's signature.

Visualizing the Cellular Response to NTG-Induced Damage

Upon exposure to NTG, cells activate intricate DNA repair pathways to counteract the genotoxic effects. The primary lesion, O6-methylguanine, is a major trigger for the Mismatch Repair (MMR) pathway.

NTG_DNA_Damage_Response NTG-Induced DNA Damage and Mismatch Repair Pathway cluster_damage DNA Damage cluster_replication DNA Replication cluster_mmr Mismatch Repair (MMR) NTG NTG DNA DNA NTG->DNA Alkylation O6_meG O6-methylguanine DNA->O6_meG Mispairing Mispairing with Thymine O6_meG->Mispairing MutS MutS Recognition Mispairing->MutS MutL MutL Recruitment MutS->MutL MutH MutH Endonuclease MutL->MutH Excision Exonuclease Activity MutH->Excision Synthesis DNA Polymerase Resynthesis Excision->Synthesis Ligation DNA Ligase Seals Nick Synthesis->Ligation Repaired_DNA Repaired_DNA Ligation->Repaired_DNA Corrected Strand Experimental_Workflow Workflow for Off-Target Mutation Analysis Start Mutagenesis Mutagenesis Start->Mutagenesis gDNA_Extraction Genomic DNA Extraction Mutagenesis->gDNA_Extraction Library_Prep Sequencing Library Preparation gDNA_Extraction->Library_Prep Sequencing Whole-Genome Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Alignment Read Alignment to Reference QC->Alignment Variant_Calling Variant Calling Alignment->Variant_Calling Filtering Filtering against Wild-Type Variant_Calling->Filtering Annotation Mutation Annotation & Analysis Filtering->Annotation End Annotation->End Mutagen_Comparison Choosing a Chemical Mutagen Goal Desired Mutation Outcome High_GC_to_AT High frequency of G:C to A:T transitions? Goal->High_GC_to_AT Broad_Spectrum Broader point mutation spectrum? High_GC_to_AT->Broad_Spectrum No NTG Use NTG High_GC_to_AT->NTG Yes High_AT_Mutation High frequency of A:T mutations? Broad_Spectrum->High_AT_Mutation No EMS Use EMS Broad_Spectrum->EMS Yes ENU Use ENU High_AT_Mutation->ENU Yes

comparative study of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and N-propyl-N'-nitro-N-nitrosoguanidine (PNNG)

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and N-propyl-N'-nitro-N-nitrosoguanidine (PNNG) for Research and Drug Development

This guide provides a detailed comparative analysis of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) and N-propyl-N'-nitro-N-nitrosoguanidine (PNNG), two potent alkylating agents utilized extensively in cancer research and as mutagens. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their chemical properties, biological effects, and the underlying molecular mechanisms, supported by experimental data.

Chemical and Physical Properties

MNNG and PNNG are structurally similar N-nitroso compounds, differing by the substitution of a methyl group in MNNG with a propyl group in PNNG. This seemingly minor structural difference can influence their chemical and physical properties, although specific experimental data for PNNG is less abundant in publicly available literature.

PropertyN-methyl-N'-nitro-N-nitrosoguanidine (MNNG)N-propyl-N'-nitro-N-nitrosoguanidine (PNNG)
CAS Number 70-25-7[1]13010-07-6
Molecular Formula C₂H₅N₅O₃[1]C₄H₉N₅O₃
Molecular Weight 147.09 g/mol [1]175.15 g/mol
Appearance Yellow crystals[1]Data not readily available
Melting Point 118 °C (decomposes)[1]Data not readily available
Solubility Slightly soluble in water; Soluble in polar organic solvents (e.g., DMSO), often with decomposition.[2][3]Data not readily available; expected to have lower water solubility and higher solubility in non-polar organic solvents compared to MNNG due to the larger alkyl group.
Stability Sensitive to light.[4] Decomposes in basic aqueous solutions to produce diazomethane and in acidic solutions to release nitrous acid.[1] Half-life at pH 7.0 (37°C) is approximately 170 hours.[4]Data not readily available; expected to have similar decomposition pathways.

Mutagenic and Carcinogenic Potential

Both MNNG and PNNG are potent mutagens and carcinogens, primarily acting through the alkylation of DNA. However, their potency and the specificity of the mutations they induce differ.

Mutagenicity

The primary mechanism of mutagenesis for both compounds is the alkylation of DNA bases, which can lead to mispairing during DNA replication.

  • MNNG : Predominantly causes G:C to A:T transition mutations.[5][6] This is a direct consequence of the methylation of the O⁶ position of guanine, which then mispairs with thymine.[1] The local DNA sequence can influence the frequency of MNNG-induced mutations, with guanine residues preceded by a purine being more susceptible to mutation.[6]

  • PNNG : Also primarily induces G:C to A:T transitions, accounting for approximately 73% of mutations observed in E. coli.[7] However, unlike MNNG, PNNG also induces a significant proportion of transversion mutations (18%), including G:C to T:A and A:T to C:G events.[7] The site specificity of PNNG-induced G:C to A:T transitions appears to be less influenced by neighboring base sequences compared to MNNG.[7]

Carcinogenicity: A Comparative Study

A direct comparative study in male F344 rats provides valuable quantitative data on the carcinogenic potential of MNNG and PNNG. In this study, a single dose of 200 mg/kg of each compound was administered by gavage, and the animals were observed for 110 weeks.

OutcomeMNNGPNNGReference
Overall Carcinogenicity Stronger carcinogen for the stomachWeaker carcinogen for the stomach[7]
Mortality HigherLower[7]
Average Survival Time ShorterLonger[7]
Forestomach Tumor Incidence 85%64%[7]
Nature of Forestomach Neoplasms Lower proportion of benign tumorsGreater proportion of benign neoplasms[7]
Glandular Stomach Neoplasm Incidence 65%18%[7]

Mechanism of Action and Cellular Response

The biological effects of MNNG and PNNG are initiated by the alkylation of DNA, which triggers a cascade of cellular responses, including DNA repair, cell cycle arrest, and apoptosis.

DNA Adduct Formation

Both MNNG and PNNG are alkylating agents that covalently bind to nucleophilic sites in DNA, forming DNA adducts.[8] The primary mutagenic lesion for both is believed to be the alkylation of the O⁶ position of guanine (O⁶-alkylguanine).[7] For MNNG, the main adducts are O⁶-methylguanine and O⁴-methylthymine.[1] For PNNG, the corresponding O⁶-propylguanine is the presumed primary mutagenic adduct.[7] The larger size of the propyl group in PNNG compared to the methyl group in MNNG may influence the efficiency of DNA repair enzymes in recognizing and removing these adducts, potentially contributing to the differences in their mutagenic and carcinogenic profiles.

Signaling Pathways

DNA damage induced by these alkylating agents activates complex signaling networks. Much of the detailed pathway information comes from studies on MNNG.

  • DNA Damage Response (DDR) : MNNG-induced DNA damage triggers the activation of key sensor proteins like ATM (Ataxia-Telangiectasia Mutated) and PARP (Poly [ADP-ribose] polymerase).[9] These proteins initiate a signaling cascade that leads to the activation of downstream effectors, including the tumor suppressor protein p53.[10]

  • Apoptosis : MNNG can induce programmed cell death (apoptosis) through both p53-dependent and p53-independent pathways.[10] This involves the activation of caspases and the release of mitochondrial factors like cytochrome c.[10]

  • Cell Surface Receptor Interaction : Interestingly, some studies suggest that MNNG can also initiate signaling cascades independently of DNA damage by interacting with cell surface receptors.[11]

While specific studies on the signaling pathways activated by PNNG are limited, it is expected to trigger similar DNA damage response and apoptotic pathways due to its action as a DNA alkylating agent.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility and interpretation of toxicological and pharmacological studies. Below are generalized protocols for key experiments used to evaluate compounds like MNNG and PNNG.

In Vivo Carcinogenicity Study in Rats

This protocol is a generalized representation based on studies of N-nitroso compounds.

  • Animal Model : Male F344 or Wistar rats, typically 6-8 weeks old at the start of the study.

  • Compound Administration : MNNG or PNNG is dissolved in a suitable vehicle (e.g., distilled water, corn oil). Administration is typically via oral gavage at a predetermined dose (e.g., 200 mg/kg body weight). A control group receives the vehicle only.

  • Observation Period : Animals are monitored for a long-term period, often up to two years, for clinical signs of toxicity and tumor development. Body weight and food/water consumption are recorded regularly.

  • Necropsy and Histopathology : At the end of the study, or upon euthanasia due to morbidity, a full necropsy is performed. All organs, with a particular focus on the gastrointestinal tract, are examined for gross lesions. Tissues are collected, fixed in 10% neutral buffered formalin, processed, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) for microscopic examination by a qualified pathologist.

  • Data Analysis : Tumor incidence, multiplicity, and latency are compared between the treated and control groups using appropriate statistical methods.

Ames Test (Bacterial Reverse Mutation Assay)

This is a widely used in vitro test to assess the mutagenic potential of a chemical.

  • Bacterial Strains : A set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and/or Escherichia coli strains (e.g., WP2 uvrA) are used. These strains are auxotrophic for histidine (or tryptophan for E. coli), meaning they cannot synthesize it and require it for growth.

  • Metabolic Activation : The test is performed with and without a mammalian metabolic activation system (S9 fraction), typically derived from the liver of rats or hamsters treated with an enzyme inducer. This is crucial as some chemicals only become mutagenic after metabolism. For N-nitrosamines, an enhanced protocol using a 30% S9 concentration is often recommended.

  • Exposure : The bacterial tester strain, the test compound at various concentrations, and the S9 mix (or buffer for the non-activation condition) are combined in a test tube.

  • Plating : The mixture is then plated on a minimal glucose agar plate, which lacks the required amino acid (histidine or tryptophan).

  • Incubation : Plates are incubated at 37°C for 48-72 hours.

  • Scoring : Only bacteria that have undergone a reverse mutation to regain the ability to synthesize the required amino acid will grow and form colonies. The number of revertant colonies is counted for each concentration of the test compound and compared to the spontaneous reversion rate in the negative control. A dose-dependent increase in the number of revertant colonies indicates a mutagenic effect.

Visualizations

Chemical Structures

Caption: Chemical structures of MNNG and PNNG.

Experimental Workflow: In Vivo Carcinogenicity Study

G cluster_acclimatization Acclimatization cluster_treatment Treatment cluster_observation Long-Term Observation cluster_analysis Analysis Acclimatization Acclimatize Rats (e.g., 1 week) Randomization Randomize into Groups (Control, MNNG, PNNG) Acclimatization->Randomization Dosing Single Oral Gavage (Vehicle, 200 mg/kg MNNG, or 200 mg/kg PNNG) Randomization->Dosing Observation Monitor for 110 Weeks - Clinical signs - Body weight - Food/water intake Dosing->Observation Necropsy Full Necropsy Observation->Necropsy Histopathology Tissue Collection, Fixation, and Histopathological Examination Necropsy->Histopathology DataAnalysis Statistical Analysis (Tumor incidence, latency, etc.) Histopathology->DataAnalysis

Caption: Workflow for a comparative in vivo carcinogenicity study.

DNA Damage Signaling Pathway

G cluster_DDR DNA Damage Response cluster_outcomes Cellular Outcomes MNNG MNNG / PNNG DNA_Damage DNA Alkylation (e.g., O⁶-alkylguanine) MNNG->DNA_Damage ATM ATM DNA_Damage->ATM PARP PARP DNA_Damage->PARP p53 p53 ATM->p53 activates PARP->p53 activates CellCycleArrest Cell Cycle Arrest p53->CellCycleArrest DNA_Repair DNA Repair p53->DNA_Repair Apoptosis Apoptosis p53->Apoptosis

Caption: Simplified DNA damage signaling pathway induced by MNNG/PNNG.

References

A Researcher's Guide to Nitrosoguanidine-Induced Mutagenesis: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For decades, N-methyl-N'-nitro-N-nitrosoguanidine (NTG) has been a cornerstone in the toolkit of geneticists and molecular biologists for inducing mutations in a wide array of organisms. Its potency as a mutagenic agent allows for the generation of diverse mutant libraries, which are invaluable for forward genetics screens, strain improvement, and studying fundamental biological processes. This guide provides a comprehensive comparison of NTG's performance, supported by experimental data, to aid researchers in designing and interpreting their mutagenesis experiments.

Quantitative Analysis of NTG-Induced Mutation Rates

The efficacy of NTG as a mutagen is evident from the significant increase in mutation frequencies observed across different organisms and experimental conditions. The following tables summarize quantitative data from various studies, offering a comparative perspective on the impact of NTG concentration and exposure time on cell survival and mutation induction.

OrganismNTG ConcentrationExposure Time (minutes)Survival Rate (%)Mutation Frequency (per 10^8 cells)Reference
Escherichia coli100 µg/mL30~54250 (auxotrophs)[1]
Saccharomyces cerevisiae--20~8% (auxotrophs)[1]
Coprinus lagopus15 µg/mL701.85-[1]
Crypthecodinium cohnii----[2]

Note: Direct comparison of mutation frequencies across different studies and organisms should be approached with caution due to variations in experimental protocols, genetic markers, and methods of calculation.

Comparative Mutagenicity: NTG vs. Other Mutagens

NTG is often chosen for its high mutagenic efficiency. When compared to other common mutagens such as ethyl methanesulfonate (EMS) and ultraviolet (UV) radiation, NTG frequently demonstrates a superior ability to induce mutations.

OrganismMutagenKey FindingsReference
Escherichia coliNTG vs. EMSNTG showed replication-dependent mutagenesis, while EMS-induced mutagenesis was not correlated with growth rate.[3]
Rhodosporidium sp.NTG vs. UVThe mutagenic efficiency of NTG was higher than that of UV radiation.[4]
Coprinus lagopusNTG vs. UVUnder the tested conditions, NTG was not more advantageous than UV radiation in inducing mutants.[1]

Mechanism of Action: A Targeted Approach to Mutagenesis

NTG is an alkylating agent that primarily induces G:C to A:T transition mutations.[5][6] This specificity is a key consideration for researchers, as it influences the spectrum of mutations that can be obtained. Whole-genome sequencing of NTG-mutagenized E. coli has revealed that a staggering 96.6% of all mutations are G/C to A/T transitions.[5][7] This knowledge can be leveraged to design screens that are more likely to identify mutations in specific types of genes or to predict the molecular nature of a desired phenotype.

Experimental Protocols: A Step-by-Step Guide to NTG Mutagenesis

The following is a generalized protocol for NTG-induced mutagenesis in bacteria, based on common practices cited in the literature. Researchers should optimize these conditions for their specific organism and experimental goals.

1. Preparation of Cell Culture:

  • Inoculate a single colony of the desired bacterial strain into a suitable liquid medium.

  • Grow the culture overnight at the optimal temperature with shaking to reach the logarithmic growth phase.

  • Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer, pH 7.0) to remove residual medium.

  • Resuspend the cells in the same buffer to a specific cell density.

2. NTG Treatment:

  • Prepare a fresh stock solution of NTG in a suitable solvent (e.g., dimethyl sulfoxide). Caution: NTG is a potent carcinogen and should be handled with appropriate safety precautions.

  • Add the NTG stock solution to the cell suspension to the desired final concentration (e.g., 50-100 µg/mL).

  • Incubate the cell suspension with NTG for a specific duration (e.g., 15-60 minutes) at the optimal temperature with gentle shaking. The optimal exposure time will be a trade-off between achieving a high mutation rate and maintaining a reasonable survival rate.

3. Termination of Mutagenesis and Cell Recovery:

  • Stop the mutagenesis reaction by pelleting the cells through centrifugation and washing them multiple times with a fresh buffer to remove all traces of NTG.

  • Resuspend the cells in a fresh, non-selective liquid medium.

  • Incubate the cells for a period to allow for the fixation of mutations and phenotypic expression.

4. Selection and Screening of Mutants:

  • Plate appropriate dilutions of the mutagenized culture onto both non-selective and selective agar plates.

  • Non-selective plates are used to determine the total number of viable cells (survival rate).

  • Selective plates are designed to allow the growth of only the desired mutants.

  • Incubate the plates at the optimal temperature until colonies are visible.

5. Calculation of Mutation Frequency:

  • Count the number of colonies on both the non-selective and selective plates.

  • The mutation frequency is calculated as the number of mutant colonies divided by the total number of viable cells.

Visualizing the Process and a Comparative Look at Mutagenic Mechanisms

To further clarify the experimental process and the underlying molecular events, the following diagrams provide a visual representation of a typical NTG mutagenesis workflow and a comparison of its mechanism with that of EMS.

NTG_Workflow cluster_prep Cell Preparation cluster_mutagenesis Mutagenesis cluster_recovery Recovery and Plating cluster_analysis Analysis prep1 Inoculate and Grow Overnight Culture prep2 Harvest and Wash Cells prep1->prep2 prep3 Resuspend in Buffer prep2->prep3 mut1 Add NTG to Cell Suspension prep3->mut1 mut2 Incubate for Defined Time mut1->mut2 rec1 Wash to Remove NTG mut2->rec1 rec2 Resuspend in Fresh Medium rec1->rec2 rec3 Plate on Selective and Non-selective Media rec2->rec3 ana1 Incubate Plates rec3->ana1 ana2 Count Colonies and Calculate Mutation Frequency ana1->ana2

Caption: A typical workflow for an N-methyl-N'-nitro-N-nitrosoguanidine (NTG) mutagenesis experiment.

Mutagen_Mechanism cluster_NTG NTG (N-methyl-N'-nitro-N-nitrosoguanidine) cluster_EMS EMS (Ethyl methanesulfonate) ntg_dna DNA ntg_action Adds methyl group to Guanine (O6-methylguanine) ntg_dna->ntg_action ntg_result Mispairing during replication (G:C -> A:T transition) ntg_action->ntg_result ems_dna DNA ems_action Adds ethyl group to Guanine (O6-ethylguanine) ems_dna->ems_action ems_result Mispairing during replication (G:C -> A:T transition) ems_action->ems_result comparison Both are alkylating agents that primarily cause G:C to A:T transitions. NTG is often considered more potent.

Caption: A comparison of the mutagenic mechanisms of NTG and EMS.

References

cross-validation of Nitrosoguanidine results with other mutagens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the mutagenic properties of N-methyl-N'-nitro-N-nitrosoguanidine (MNNG) with two other widely used alkylating agents: ethyl methanesulfonate (EMS) and N-ethyl-N-nitrosourea (ENU). The information presented herein is supported by experimental data to assist researchers in selecting the most appropriate mutagen for their specific experimental goals.

Introduction to Alkylating Mutagens

Alkylating agents are a class of chemical mutagens that introduce alkyl groups into DNA, leading to base mispairing and the induction of mutations. MNNG, EMS, and ENU are potent mutagens commonly employed in forward and reverse genetics to study gene function and create novel phenotypes. While all three act by alkylating DNA, they differ in their chemical reactivity, the types of DNA adducts they form, and consequently, their mutagenic potency and the spectrum of mutations they induce.

MNNG and EMS are known for their efficacy in inducing G:C to A:T transition mutations.[1][2][3] ENU is also proficient at inducing these transitions but is recognized for its broader mutational spectrum, which includes a significant frequency of base transversions.[4][5][6]

Comparative Analysis of Mutagenic Performance

The choice of mutagen often depends on the desired mutation frequency and the specific types of genetic alterations sought. The following tables summarize quantitative data on the mutagenic frequency and the spectrum of mutations induced by MNNG, EMS, and ENU in various model organisms.

Table 1: Comparative Mutagenic Frequency
MutagenOrganism/SystemAssayConcentration/DoseMutation FrequencyReference(s)
MNNG E. coliRifampicin Resistance (Rifr)1 mg/ml for 15 min~1 x 10-4 per viable cell[7]
E. coliHistidine Reversion (His+)0.5 µg/ml for 4 hr5- to 10-fold > wild-type[8]
Human Lymphoblastoid CellsHPRT locusNot specified>230-fold increase[9]
EMS E. coliRifampicin Resistance (Rifr)1.4% for 30 min4 x 10-4 per viable cell[7]
E. colilacI gene1%32 x 10-6[3]
Arabidopsis thalianaHerbicide ResistanceNot specified3.2 x 10-5[10]
Mouse ES CellsHprt locus600 µg/ml1 in 1,200[11]
ENU MouseSpecific-locus test (spermatogonia)100 mg/kg5 x higher than X-rays[6][12]
Human Lymphoblastoid CellsHPRT locusNot specifiedSignificant increase[13]
RatPig-a gene10 mg/kg/day for 28 daysSignificant increase[14]
Table 2: Comparative Mutational Spectra
MutagenOrganism/SystemPredominant Mutation Type(s)Percentage of Predominant TypeOther Observed MutationsReference(s)
MNNG E. coli (lacI gene)G:C → A:T~95%A:T → G:C, Frameshifts[15]
Human Cells (lacZ' gene)G:C → A:T89%Other G:C substitutions[9]
YeastG:C → A:THigh-
EMS E. coli (lacI gene)G:C → A:T93-97%A:T → G:C, A:T → T:A[2]
Arabidopsis thalianaG:C → A:TPrimary-[10]
Mouse ES CellsG:C → A:THighSplicing mutations[11]
ENU MouseA:T → T:A, G:C → A:T, A:T → G:CBroad Spectrum-[4]
Human Lymphoblastoid CellsG:C → A:TElevatedA:T base pair substitutions[13]

Mechanism of Action and DNA Repair Pathways

The mutagenicity of MNNG, EMS, and ENU stems from the formation of alkylated DNA bases. A primary mutagenic lesion is O6-alkylguanine, which can mispair with thymine during DNA replication, leading to a G:C to A:T transition. The cell possesses several DNA repair pathways to counteract the damaging effects of these agents.

DNA_Damage_and_Repair cluster_mutagens Alkylating Mutagens cluster_dna DNA Damage cluster_repair DNA Repair Pathways cluster_outcome Cellular Outcome MNNG MNNG DNA Genomic DNA O6_meG O6-methylguanine (O6-meG) MNNG->O6_meG Other_Adducts Other Adducts (N7-G, O4-T, etc.) MNNG->Other_Adducts EMS EMS O6_etG O6-ethylguanine (O6-etG) EMS->O6_etG EMS->Other_Adducts ENU ENU ENU->O6_etG ENU->Other_Adducts MGMT MGMT (Direct Reversal) O6_meG->MGMT Replication DNA Replication O6_meG->Replication O6_etG->MGMT O6_etG->Replication BER Base Excision Repair (BER) Other_Adducts->BER MGMT->DNA Repair MMR Mismatch Repair (MMR) Apoptosis Cell Death (Apoptosis) MMR->Apoptosis BER->DNA Repair Replication->MMR Mispairing (e.g., O6-alkylG:T) Mutation G:C to A:T Transition Replication->Mutation

Experimental_Workflow cluster_preparation Preparation cluster_mutagenesis Mutagenesis cluster_post_treatment Post-Treatment cluster_analysis Analysis Culture 1. Grow bacterial culture to mid-log phase Harvest 2. Harvest and wash cells Culture->Harvest Resuspend 3. Resuspend cells in buffer Harvest->Resuspend Add_Mutagen 4. Add mutagen (MNNG, EMS, or ENU) Resuspend->Add_Mutagen Incubate 5. Incubate with shaking Add_Mutagen->Incubate Stop_Reaction 6. Stop reaction and wash cells Incubate->Stop_Reaction Outgrowth 7. Phenotypic expression (outgrowth in liquid media) Stop_Reaction->Outgrowth Plate 8. Plate on selective and non-selective media Outgrowth->Plate Count 9. Incubate and count colonies Plate->Count Calculate 10. Calculate mutation frequency Count->Calculate

Experimental Protocols

The following are generalized protocols for mutagenesis using MNNG and EMS in E. coli. It is recommended to optimize concentrations and exposure times for specific strains and experimental objectives.

MNNG Mutagenesis Protocol (E. coli)
  • Culture Preparation: Inoculate a single colony of E. coli into 5 mL of Luria-Bertani (LB) broth and grow overnight at 37°C with shaking. The following day, dilute the overnight culture 1:100 into fresh LB broth and grow to mid-log phase (OD600 ≈ 0.4-0.6).

  • Cell Harvesting and Washing: Centrifuge 10 mL of the mid-log phase culture at 4000 x g for 10 minutes at 4°C. Discard the supernatant and wash the cell pellet twice with an equal volume of cold phosphate buffer (0.1 M, pH 7.0).

  • Mutagenesis: Resuspend the washed cell pellet in 10 mL of citrate buffer (0.1 M, pH 5.5). Add MNNG to a final concentration of 10 µg/mL.[8] Incubate the cell suspension at 37°C for 5-30 minutes with gentle shaking. The incubation time should be optimized to achieve the desired level of survival (typically 10-50%).

  • Stopping the Reaction: To stop the mutagenesis reaction, centrifuge the cells at 4000 x g for 10 minutes at 4°C. Discard the MNNG-containing supernatant and wash the cell pellet twice with cold phosphate buffer (0.1 M, pH 7.0).

  • Phenotypic Expression: Resuspend the cell pellet in 10 mL of fresh LB broth and incubate at 37°C for 2-4 hours with shaking to allow for the fixation of mutations and the expression of mutant phenotypes.

  • Plating and Analysis: Make serial dilutions of the culture in phosphate buffer. Plate appropriate dilutions on both non-selective LB agar plates (to determine viable cell count) and selective agar plates (to select for the desired mutant phenotype). Incubate the plates at 37°C for 16-24 hours.

  • Calculating Mutation Frequency: The mutation frequency is calculated by dividing the number of mutant colonies on the selective plates by the total number of viable cells plated on the non-selective plates.[7]

EMS Mutagenesis Protocol (E. coli)
  • Culture Preparation: Follow the same procedure as for MNNG mutagenesis to obtain a mid-log phase E. coli culture.

  • Cell Harvesting and Washing: Harvest and wash the cells as described for the MNNG protocol, using a suitable buffer such as M9 salts.

  • Mutagenesis: Resuspend the washed cell pellet in M9 salts. Add EMS to a final concentration of 1-2% (v/v).[7] Incubate the cell suspension at 37°C for 30-60 minutes with gentle shaking. The incubation time should be optimized for the desired survival rate.

  • Stopping the Reaction: Stop the reaction by adding an equal volume of a sterile 5% sodium thiosulfate solution to inactivate the EMS. Centrifuge the cells at 4000 x g for 10 minutes at 4°C and wash the pellet twice with cold M9 salts.

  • Phenotypic Expression: Resuspend the cell pellet in 10 mL of fresh LB broth and allow for a period of phenotypic expression as described in the MNNG protocol.

  • Plating and Analysis: Plate the cells on selective and non-selective media as described for MNNG mutagenesis.

  • Calculating Mutation Frequency: Calculate the mutation frequency as the ratio of mutant colonies to the total number of viable cells.[7]

Conclusion

MNNG, EMS, and ENU are all powerful tools for inducing mutations in a wide range of organisms. The choice between them should be guided by the specific requirements of the research.

  • MNNG is a potent mutagen that primarily induces G:C to A:T transitions and is particularly useful when a high frequency of this specific mutation is desired.

  • EMS is also highly effective at inducing G:C to A:T transitions and is often favored for its relative ease of use and the extensive availability of established protocols for various organisms.[2]

  • ENU is a supermutagen that offers a broader spectrum of mutations, including transversions, making it a valuable tool for screens where a wider range of genetic alterations is beneficial.[5][6]

Researchers should carefully consider the target organism, the desired mutation frequency and spectrum, and the available resources when selecting the most appropriate alkylating agent for their mutagenesis experiments.

References

Assessing the Genomic Stability of Nitrosoguanidine-Induced Mutants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The induction of genetic mutations is a cornerstone of microbial strain improvement and a fundamental tool in functional genomics. N-methyl-N'-nitro-N-nitrosoguanidine (NTG) has historically been a widely used chemical mutagen due to its high efficiency. However, the genomic stability of the resulting mutants is a critical concern, particularly in applications such as drug development and industrial fermentation, where consistency and predictability are paramount. This guide provides an objective comparison of the genomic stability of NTG-induced mutants with that of mutants generated by other common methods: Ethyl methanesulfonate (EMS), Ultraviolet (UV) radiation, and Transposon Mutagenesis.

Comparative Analysis of Mutagenesis Methods

The choice of mutagenic agent has a profound impact on the frequency, type, and distribution of mutations, which collectively determine the genomic stability of the resulting mutant strain. The following table summarizes key quantitative data comparing NTG with common alternatives.

ParameterNitrosoguanidine (NTG)Ethyl Methanesulfonate (EMS)Ultraviolet (UV) RadiationTransposon Mutagenesis
Primary Mutation Type G:C → A:T transitions[1]G:C → A:T transitions[2]C → T transitions, CC → TT tandem substitutions[3]Insertions, deletions, genomic rearrangements[4][5][6][7]
Mutation Spectrum Highly specific, with a strong bias for G:C to A:T transitions (96.6% of all mutations in one E. coli study)[1]. Favors guanines preceded by purines[1].Primarily G:C to A:T transitions, but can also induce other base substitutions at a lower frequency[2].Broad spectrum of mutations, including various transitions and transversions, though C to T is most common. Can also cause frameshift mutations[3].Dependent on the transposon; insertions are the primary event, but imprecise excision can lead to deletions. Can also cause larger genomic rearrangements like inversions and translocations[6][7][8].
Mutation Frequency HighHigh, but generally considered less potent than NTG.Variable, dependent on dose. Can achieve high frequencies, but often at the cost of high lethality[9].High frequency of insertion mutants can be generated.
Off-Target Mutations High frequency of secondary mutations throughout the genome.High frequency of off-target mutations.Can induce multiple mutations, but the extent of off-target effects is dose-dependent.Can have a high frequency of incidental mutations unlinked to the primary insertion event[10]. The process of transposition itself can also lead to local genomic rearrangements[6].
Genomic Rearrangements InfrequentInfrequentCan induce deletions and other rearrangements, particularly at high doses.Can induce deletions, inversions, and translocations, especially with high transposition rates[6][8].
Experimental Control Difficult to control the number of mutations per cell.Difficult to control the number of mutations per cell.Dose-dependent, offering some level of control.The number of insertions can be controlled to some extent by regulating the transposase activity.

Experimental Protocols

Fluctuation Analysis for Mutation Rate Determination

This protocol is used to estimate the rate of spontaneous or induced mutations in a bacterial population.

a. Preparation of Cultures:

  • Inoculate a single colony of the bacterial strain into a suitable liquid medium. Grow overnight to saturation.

  • Dilute the overnight culture to a final density of approximately 1,000-5,000 cells/mL in a non-selective liquid medium.

  • Aliquot the diluted culture into multiple parallel cultures (e.g., 20-50 tubes or wells in a microplate), each with a small volume (e.g., 100 µL).

  • Incubate the parallel cultures without shaking until they reach saturation.

b. Plating and Incubation:

  • For each parallel culture, plate a specific volume onto a selective agar medium that will only allow the growth of mutants of interest.

  • To determine the total viable cell count, plate appropriate dilutions of a few of the parallel cultures onto non-selective agar.

  • Incubate all plates until colonies are visible.

c. Calculation of Mutation Rate:

  • Count the number of mutant colonies on each selective plate.

  • Count the number of colonies on the non-selective plates and calculate the average total number of cells per culture.

  • The mutation rate can be calculated using the p0 method (the proportion of cultures with no mutants) or the median method.[11][12][13][14]

Whole-Genome Sequencing and Comparative Bioinformatic Analysis

This protocol outlines the steps for identifying all mutations in a mutant genome compared to a wild-type reference.

a. Genomic DNA Extraction:

  • Grow a pure culture of the mutant and the wild-type strain.

  • Extract high-quality genomic DNA from each culture using a suitable commercial kit or standard protocol.

b. Library Preparation and Sequencing:

  • Prepare a sequencing library from the extracted genomic DNA. This typically involves fragmenting the DNA, adding sequencing adapters, and PCR amplification.

  • Perform high-throughput sequencing (e.g., using Illumina technology) to generate short-read sequencing data.

c. Bioinformatic Analysis Pipeline:

  • Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Trimming: Trim adapter sequences and low-quality bases from the reads using tools like Trimmomatic.

  • Alignment: Align the trimmed reads from the mutant and wild-type strains to a reference genome using an aligner such as BWA or Bowtie2.

  • Variant Calling: Identify single nucleotide polymorphisms (SNPs) and small insertions/deletions (indels) by comparing the aligned reads of the mutant to the wild-type. Tools like GATK or SAMtools can be used for this purpose.

  • Annotation: Annotate the identified variants to determine their location (e.g., in a coding region, intergenic region) and predicted effect (e.g., synonymous, non-synonymous, frameshift) using a tool like SnpEff.

  • Comparative Analysis: Compare the variant calls between the NTG-induced mutant and mutants generated by other methods to identify differences in mutation spectrum and frequency.

Visualizations

Experimental_Workflow cluster_mutagenesis Mutagenesis cluster_assessment Genomic Stability Assessment Wild-Type Strain Wild-Type Strain Mutagenesis (NTG, EMS, UV, Transposon) Mutagenesis (NTG, EMS, UV, Transposon) Wild-Type Strain->Mutagenesis (NTG, EMS, UV, Transposon) Mutant Library Mutant Library Mutagenesis (NTG, EMS, UV, Transposon)->Mutant Library Fluctuation Analysis Fluctuation Analysis Mutant Library->Fluctuation Analysis Whole-Genome Sequencing Whole-Genome Sequencing Mutant Library->Whole-Genome Sequencing Mutation Rate Mutation Rate Fluctuation Analysis->Mutation Rate Mutation Spectrum & Off-Target Effects Mutation Spectrum & Off-Target Effects Whole-Genome Sequencing->Mutation Spectrum & Off-Target Effects

Caption: Experimental workflow for assessing genomic stability.

SOS_Pathway DNA Damage (e.g., UV) DNA Damage (e.g., UV) RecA Activation RecA Activation DNA Damage (e.g., UV)->RecA Activation LexA Autocleavage LexA Autocleavage RecA Activation->LexA Autocleavage SOS Genes Expression SOS Genes Expression LexA Autocleavage->SOS Genes Expression Derepression Error-Prone DNA Repair Error-Prone DNA Repair SOS Genes Expression->Error-Prone DNA Repair Mutations Mutations Error-Prone DNA Repair->Mutations

Caption: Simplified diagram of the SOS DNA repair pathway.

References

A Comparative Guide to the Molecular Characterization of Nitrosoguanidine-Induced Genetic Changes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the molecular alterations induced by the alkylating agent N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), contrasting its effects with other mutagens. It includes quantitative data on DNA adduct formation and mutation frequencies, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to support research and drug development in the field of genetic toxicology.

Data Presentation: Quantitative Comparison of Mutagenic Effects

The following tables summarize the quantitative effects of MNNG and other alkylating agents on DNA adduct formation and mutation induction in various cell lines.

Table 1: Comparison of DNA Adducts Formed by MNNG and Methyl Methanesulfonate (MMS)

Alkylating AgentCell LineO⁶-methylguanine (% of total adducts)7-methylguanine (% of total adducts)3-methyladenine (% of total adducts)
MNNG Human Fibroblasts~7-9%~67-70%~9-13%
MMS Human Fibroblasts~0.3%~80-83%~10-12%

Table 2: Comparison of Mutation Frequencies Induced by MNNG and Ethyl Methanesulfonate (EMS)

MutagenCell LineGene LocusConcentrationMutation Frequency (per 10⁶ viable cells)
MNNG V79 Hamster CellsHPRT1 µg/mL50 - 150
EMS V79 Hamster CellsHPRT200 µg/mL100 - 300[1][2]
MNNG Human FibroblastsHPRT1.0 µM~100
MNNG Human FibroblastsHPRT5.0 µM~700-880[3]

Table 3: Mutational Spectrum of MNNG in Human Cells

Cell LineGene LocusMNNG ConcentrationPredominant Mutation TypePercentage of G:C → A:T Transitions
Human FibroblastsHPRT4-8 µMG:C → A:T~27%[4]
Human FibroblastsHPRT10-12 µMG:C → A:T~80%[4]
Human 293 CellslacZ'Not SpecifiedG:C → A:T89%[5]

Experimental Protocols

Detailed methodologies for key experiments cited in the study of MNNG-induced genetic changes are provided below.

Mammalian Cell Mutagenesis Assay for MNNG

This protocol outlines the procedure for treating mammalian cells with MNNG to determine the frequency of induced mutations at a specific gene locus, such as the Hypoxanthine-guanine phosphoribosyltransferase (HPRT) gene.

Materials:

  • Mammalian cell line (e.g., V79, CHO, human fibroblasts)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MNNG stock solution (dissolved in DMSO)

  • Selective medium (e.g., containing 6-thioguanine for HPRT selection)

  • Non-selective medium

  • Cell culture plates and flasks

  • Trypsin-EDTA

  • Hemocytometer or automated cell counter

  • Incubator (37°C, 5% CO₂)

Procedure:

  • Cell Seeding: Seed cells in culture flasks and grow until they reach 70-80% confluency.

  • MNNG Treatment:

    • Prepare fresh dilutions of MNNG in serum-free medium from the stock solution.

    • Wash the cells once with PBS.

    • Add the MNNG-containing medium to the cells and incubate for the desired time (e.g., 1-4 hours). Include a vehicle control (DMSO in serum-free medium).

  • Post-Treatment:

    • Remove the MNNG-containing medium and wash the cells twice with PBS.

    • Add complete medium and incubate for a period to allow for mutation expression (typically 6-8 days for the HPRT gene). During this time, subculture the cells as needed to maintain them in an actively dividing state.

  • Mutant Selection:

    • Trypsinize and count the cells.

    • Plate a known number of cells (e.g., 1 x 10⁵ cells per 100 mm plate) in the selective medium.

    • Plate a smaller number of cells (e.g., 200 cells per 60 mm plate) in non-selective medium to determine the cloning efficiency.

  • Incubation and Colony Counting:

    • Incubate the plates for 10-14 days until colonies are visible.

    • Stain the colonies with a suitable stain (e.g., crystal violet) and count the number of colonies on both selective and non-selective plates.

  • Calculation of Mutation Frequency:

    • Mutation Frequency = (Number of mutant colonies / Number of cells plated in selective medium) / Cloning Efficiency

    • Cloning Efficiency = (Number of colonies in non-selective medium / Number of cells plated in non-selective medium)

DNA Adduct Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol describes the general workflow for the sensitive detection and quantification of MNNG-induced DNA adducts, such as O⁶-methylguanine.

Materials:

  • DNA extraction kit

  • Enzymes for DNA hydrolysis (e.g., nuclease P1, alkaline phosphatase)

  • Internal standards (isotope-labeled DNA adducts)

  • LC-MS/MS system (including a high-performance liquid chromatograph and a triple quadrupole or high-resolution mass spectrometer)

  • Solvents for liquid chromatography (e.g., acetonitrile, water, formic acid)

  • Solid-phase extraction (SPE) cartridges for sample cleanup (optional)

Procedure:

  • DNA Isolation: Isolate genomic DNA from MNNG-treated and control cells using a commercial kit or standard phenol-chloroform extraction.

  • DNA Hydrolysis:

    • Quantify the isolated DNA.

    • Add internal standards to the DNA samples.

    • Digest the DNA to individual nucleosides using a cocktail of enzymes.

  • Sample Cleanup (Optional): If necessary, purify the nucleoside mixture using SPE to remove interfering substances.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the nucleosides using a suitable LC column and gradient.

    • Detect and quantify the specific DNA adducts using the mass spectrometer in multiple reaction monitoring (MRM) or a similar targeted mode.

  • Data Analysis:

    • Generate a standard curve using known concentrations of the DNA adducts.

    • Determine the concentration of the adducts in the samples by comparing their peak areas to the standard curve and normalizing to the internal standard.

    • Express the results as the number of adducts per 10⁶ or 10⁸ normal nucleotides.

Mandatory Visualization

The following diagrams illustrate key molecular pathways and experimental workflows related to the genetic changes induced by MNNG.

MNNG_DNA_Damage_and_Repair cluster_0 MNNG Exposure cluster_1 DNA Adduct Formation cluster_2 DNA Repair Pathways cluster_3 Cellular Outcomes MNNG MNNG O6MeG O⁶-methylguanine (O⁶-MeG) (Highly Mutagenic) MNNG->O6MeG N7MeG 7-methylguanine (N7-MeG) MNNG->N7MeG N3MeA 3-methyladenine (N3-MeA) MNNG->N3MeA MGMT MGMT (Direct Reversal) O6MeG->MGMT Repaired by MMR Mismatch Repair (MMR) (Recognizes O⁶-MeG:T mispairs) O6MeG->MMR Processed by (if mispaired) Mutation G:C → A:T Transition (If repair fails) O6MeG->Mutation BER Base Excision Repair (BER) N7MeG->BER Repaired by N3MeA->BER Repaired by CellCycleArrest Cell Cycle Arrest MMR->CellCycleArrest Apoptosis Apoptosis MMR->Apoptosis

Overview of MNNG-induced DNA damage and cellular responses.

Base_Excision_Repair_Workflow start Alkylated DNA Base (e.g., N7-MeG, N3-MeA) glycosylase 1. DNA Glycosylase recognizes and removes the damaged base. start->glycosylase ap_site AP (Apurinic/Apyrimidinic) Site glycosylase->ap_site ape1 2. AP Endonuclease (APE1) cleaves the DNA backbone. ap_site->ape1 nick Single-Strand Break (Nick) ape1->nick polb 3. DNA Polymerase β (Pol β) inserts the correct nucleotide. nick->polb ligase 4. DNA Ligase seals the nick. polb->ligase repaired Repaired DNA ligase->repaired

Simplified workflow of the Base Excision Repair (BER) pathway.

Mismatch_Repair_Activation cluster_0 Replication of Damaged DNA replication DNA Replication over O⁶-MeG-containing template mispair O⁶-MeG:T Mispair replication->mispair muts 1. MutSα (MSH2-MSH6) recognizes the mispair mispair->muts mutl 2. MutLα (MLH1-PMS2) is recruited muts->mutl excision 3. Exonuclease I excises the nascent strand containing Thymine mutl->excision resynthesis 4. DNA Polymerase δ resynthesizes the gap and DNA Ligase seals the nick excision->resynthesis outcome Futile Repair Cycles lead to Cell Cycle Arrest and Apoptosis resynthesis->outcome

Activation of Mismatch Repair (MMR) by O⁶-MeG:T mispairs.

Experimental_Workflow_Mutation_Analysis start Mammalian Cell Culture treatment Treatment with MNNG start->treatment expression Mutation Expression Period (Cell Passaging) treatment->expression selection Selection of Mutants (e.g., 6-Thioguanine) expression->selection cloning Cloning Efficiency Plating (Non-selective) expression->cloning counting Colony Staining and Counting selection->counting cloning->counting calculation Calculation of Mutation Frequency counting->calculation

Experimental workflow for mammalian cell mutagenesis assay.

References

Safety Operating Guide

Navigating the Safe Disposal of Nitrosoguanidine: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of hazardous chemical waste are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, immediate safety and logistical information for the proper disposal of nitrosoguanidine compounds, such as N-methyl-N'-nitro-N-nitrosoguanidine (MNNG), focusing on a chemical inactivation protocol to mitigate risks and ensure environmental responsibility.

This compound and its derivatives are potent mutagens and suspected carcinogens, requiring meticulous handling throughout their use and disposal.[1] These compounds are known to be flammable, potentially explosive, and reactive with water, acids, and bases.[1] Improper disposal can pose significant health, safety, and environmental hazards. Therefore, a validated chemical inactivation procedure is a critical component of laboratory safety protocols involving these substances.

The primary method for the chemical destruction of this compound waste is through alkaline hydrolysis. This process effectively degrades the compound, but it is crucial to note that this reaction generates diazomethane, a toxic, carcinogenic, and potentially explosive gas.[2] Consequently, the disposal procedure must include a subsequent step to neutralize the generated diazomethane, ensuring a comprehensive and safe inactivation process.

Quantitative Data for Disposal Protocol

For clarity and ease of reference, the key quantitative parameters for the this compound disposal protocol are summarized in the table below.

ParameterValue/ConcentrationPurpose
Potassium Hydroxide (KOH) Solution1 MAlkaline hydrolysis agent for this compound degradation.
Acetic AcidGlacial or concentratedQuenching agent for the hazardous byproduct, diazomethane.
Reaction MonitoringDisappearance of yellow color and cessation of gas bubblesVisual indicators of the completion of the diazomethane quenching reaction.
Final pH of Waste Stream~7.0Neutralization of the waste stream before final disposal.

Experimental Protocol: Chemical Inactivation of this compound Waste

This protocol details the step-by-step procedure for the safe chemical inactivation of this compound waste in a laboratory setting. This procedure must be performed in a certified chemical fume hood, and all personnel must wear appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.

Materials:

  • This compound waste (solid or in solution)

  • 1 M Potassium Hydroxide (KOH) solution

  • Glacial or concentrated acetic acid

  • Stir plate and stir bar

  • Appropriate glass reaction vessel (e.g., beaker or flask)

  • Secondary containment for the reaction vessel

  • pH paper or pH meter

Procedure:

  • Preparation:

    • Ensure the chemical fume hood is functioning correctly.

    • Place the reaction vessel in secondary containment on a stir plate within the fume hood.

    • If treating a solid this compound waste, dissolve it in a minimal amount of a suitable solvent that is miscible with water (e.g., acetone). Exercise caution as this compound can be unstable.

  • Alkaline Hydrolysis:

    • To the this compound waste solution in the reaction vessel, slowly and with constant stirring, add the 1 M potassium hydroxide (KOH) solution.

    • The addition of KOH will initiate the degradation of the this compound. This reaction will generate diazomethane, which will appear as a yellow gas. It is critical to perform this step in a well-ventilated fume hood to prevent inhalation of the toxic gas.

  • Quenching of Diazomethane:

    • After the initial reaction from the addition of KOH has subsided, begin to slowly add glacial or concentrated acetic acid to the reaction mixture.

    • Add the acetic acid dropwise while continuously stirring. The acetic acid will react with the diazomethane, quenching it.

    • Continue adding acetic acid until the yellow color of the diazomethane gas disappears and the evolution of nitrogen gas (bubbling) ceases.[2] This indicates that the diazomethane has been successfully neutralized.

  • Neutralization and Final Disposal:

    • Once the quenching of diazomethane is complete, check the pH of the resulting solution using pH paper or a calibrated pH meter.

    • If necessary, continue to add acetic acid to neutralize the excess potassium hydroxide until the pH of the solution is approximately 7.0.

    • The final, inactivated and neutralized solution should be collected in a properly labeled hazardous waste container.

    • Consult your institution's environmental health and safety (EHS) office for final disposal procedures in accordance with local, state, and federal regulations.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound waste.

Nitrosoguanidine_Disposal_Workflow start Start: this compound Waste prep Preparation in Fume Hood (PPE, Secondary Containment) start->prep hydrolysis Alkaline Hydrolysis (Add 1M KOH) prep->hydrolysis diazomethane_check Diazomethane Generated? (Yellow Gas) hydrolysis->diazomethane_check quench Quench Diazomethane (Add Acetic Acid) diazomethane_check->quench Yes quench_complete Quenching Complete? (No Yellow Gas, No Bubbles) quench->quench_complete quench_complete->quench No neutralize Neutralize Solution (Adjust pH to ~7.0) quench_complete->neutralize Yes waste_collection Collect in Hazardous Waste Container neutralize->waste_collection ehs_disposal Dispose via EHS (Follow Institutional Protocols) waste_collection->ehs_disposal end End ehs_disposal->end

Caption: Workflow for the safe chemical inactivation and disposal of this compound waste.

References

Safeguarding Your Research: A Guide to Handling Nitrosoguanidine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the safe handling of potent chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling Nitrosoguanidine, a flammable, toxic, and carcinogenic substance. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound presents multiple hazards, including being a flammable solid, toxic if swallowed, causing skin and serious eye irritation, harmful if inhaled, and a suspected carcinogen.[1][2] Therefore, a comprehensive approach to personal protection is non-negotiable. The following table summarizes the required PPE for handling this compound.

Protection Type Specific Equipment Purpose Source
Respiratory Protection NIOSH/MSHA or European Standard EN 149 approved respirator; self-contained breathing apparatus (SCBA) for emergencies or high-exposure scenarios.To prevent inhalation of harmful dusts, vapors, mists, or gases.[1][3][4]
Eye/Face Protection Tightly fitting safety goggles or chemical safety goggles as described by OSHA; face shield (8-inch minimum).To protect eyes from splashes and dust.[1][2][3]
Skin and Body Protection Compatible chemical-resistant gloves (inspected prior to use); flame-retardant, antistatic, and impervious clothing; full sleeves apron; complete suit protecting against chemicals.To prevent skin contact and exposure to the chemical.[1][2][3]

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is crucial to minimize risk. The following workflow outlines the key steps from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure & Storage cluster_disposal Waste Disposal prep_ppe Don Appropriate PPE prep_area Ensure Adequate Ventilation (Fume Hood) prep_ppe->prep_area prep_materials Gather All Necessary Materials prep_area->prep_materials handle_weigh Weigh/Measure in a Contained Environment prep_materials->handle_weigh handle_procedure Perform Experimental Procedure handle_weigh->handle_procedure cleanup_decontaminate Decontaminate Work Surfaces handle_procedure->cleanup_decontaminate cleanup_dispose Dispose of Contaminated Materials cleanup_decontaminate->cleanup_dispose cleanup_store Store this compound Securely cleanup_dispose->cleanup_store dispose_collect Collect Waste in a Labeled, Closed Container cleanup_dispose->dispose_collect dispose_professional Arrange for Professional Waste Disposal dispose_collect->dispose_professional

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Nitrosoguanidine
Reactant of Route 2
Reactant of Route 2
Nitrosoguanidine

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。